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Mesitaldehyde

Cat. No.: B022134
CAS No.: 487-68-3
M. Wt: 148.20 g/mol
InChI Key: HIKRJHFHGKZKRI-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzaldehyde is a carbonyl compound.
from Eryngium corniculatum Lam

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B022134 Mesitaldehyde CAS No. 487-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzaldehyde
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InChI

InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3
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InChI Key

HIKRJHFHGKZKRI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C)C=O)C
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Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID5052125
Record name 2,4,6-Trimethylbenzaldehyde
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Molecular Weight

148.20 g/mol
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Physical Description

Clear light yellow liquid; mp = 10-12 deg C; [Sigma-Aldrich MSDS], Liquid
Record name 2,4,6-Trimethylbenzaldehyde
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Record name 2,4,6-Trimethylbenzaldehyde
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Boiling Point

238.50 °C. @ 760.00 mm Hg
Record name 2,4,6-Trimethylbenzaldehyde
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CAS No.

487-68-3
Record name 2,4,6-Trimethylbenzaldehyde
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Record name Mesitaldehyde
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Record name Benzaldehyde, 2,4,6-trimethyl-
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Record name MESITALDEHYDE
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Melting Point

14 °C
Record name 2,4,6-Trimethylbenzaldehyde
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Foundational & Exploratory

What are the chemical properties of Mesitaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Mesitaldehyde

Introduction

This compound, systematically named 2,4,6-trimethylbenzaldehyde, is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a formyl group and three methyl groups at the ortho and para positions.[1][2] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and utility in organic synthesis.[3] It serves as a valuable intermediate in the production of pharmaceuticals, dyes, and fragrances.[1][3][4][5] This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, reactivity, and detailed experimental protocols relevant to its synthesis and reactions.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with a pungent odor.[1][3][6] The three electron-donating methyl groups on the aromatic ring increase its hydrophobicity, rendering it less soluble in water but highly soluble in organic solvents such as chloroform, benzene, and toluene.[1][3][5] It is stable under normal storage conditions, though it is sensitive to air.[3][4]

PropertyValueReference
Molecular Formula C₁₀H₁₂O[1][3][7]
Molar Mass 148.205 g·mol⁻¹[1]
Appearance Clear colorless to light yellow liquid[1][3][6]
Odor Pungent[1][3]
Density 1.018 g/mL at 20 °C; 1.005 g/mL at 25 °C[1][4][8]
Melting Point 10-14 °C[1][4][6][8]
Boiling Point 237-238.5 °C at 760 mmHg[1][4][6][8]
Flash Point 105.6 °C[1]
Refractive Index (n²⁰/D) 1.553[4][8]
Solubility Soluble in chloroform, benzene, and toluene; less soluble in water.[1][3][5]

Spectroscopic Data

The spectroscopic data for this compound are consistent with its structure, providing key identifying features for researchers.

Spectroscopic TechniqueKey Features and PeaksReference
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the aldehydic proton, aromatic protons, and methyl protons.[3][9]
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, aromatic carbons, and methyl carbons.[3]
Infrared (IR) Spectroscopy Strong C=O stretching absorption characteristic of aromatic aldehydes. C-H stretching for both aromatic and aldehyde protons.[3][10]
Mass Spectrometry (MS) Molecular ion peak corresponding to its molar mass.[3][10]

Reactivity and Key Reactions

The chemical behavior of this compound is governed by the aldehyde functional group and the substituted benzene ring.

1. Reactivity of the Aromatic Ring: The three electron-donating methyl groups activate the benzene ring, making it more susceptible to electrophilic substitution reactions compared to benzaldehyde.[1][2]

2. Reactivity of the Aldehyde Group: The aldehyde group undergoes typical reactions such as oxidation, reduction, and nucleophilic addition.

  • Oxidation: this compound can be oxidized to form 2,4,6-trimethylbenzoic acid. This can be achieved using various oxidizing agents.[11] Under acidic conditions, the carboxylic acid is the product, while under alkaline conditions, the corresponding carboxylate salt is formed.[11]

  • Reduction: The aldehyde group can be reduced to a primary alcohol, 2,4,6-trimethylbenzyl alcohol.

  • Aldol (B89426) Condensation: Aldehydes with α-hydrogens can undergo aldol condensation.[12][13] However, this compound lacks α-hydrogens and therefore cannot self-condense via an enolate mechanism. It can, however, act as the electrophilic partner in a crossed aldol (Claisen-Schmidt) condensation with an enolizable ketone or aldehyde.[13][14]

Below is a diagram illustrating the general mechanism of a base-catalyzed crossed aldol condensation where this compound acts as the electrophile.

Aldol_Condensation ketone Enolizable Ketone (e.g., Acetone) enolate Enolate Intermediate ketone->enolate Deprotonation This compound This compound (Electrophile) enolate->this compound Nucleophilic Attack alkoxide Alkoxide Intermediate This compound->alkoxide hydroxy_ketone β-Hydroxy Ketone alkoxide->hydroxy_ketone Protonation enone α,β-Unsaturated Ketone (Final Product) hydroxy_ketone->enone Dehydration (E1cB) h2o_2 H₂O enone->h2o_2 base1 Base (OH⁻) base1->ketone base2 Base (OH⁻) base2->hydroxy_ketone h2o_1 H₂O h2o_1->alkoxide heat Δ (Heat) heat->hydroxy_ketone

Caption: Base-catalyzed crossed aldol condensation with this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound in a research setting.

Synthesis of this compound via Rosenmund Reduction

This method involves the catalytic reduction of mesitoyl chloride.[15]

Materials:

  • Mesitoyl chloride (90 g, 0.49 mole)

  • Dry xylene (270 g)

  • Palladium-barium sulfate (B86663) catalyst (20 g)

  • Hydrogen gas

  • Fieser's solution (for oxygen removal)

  • Concentrated sulfuric acid

  • Drierite

Apparatus:

  • 1-L three-necked flask with ground-glass joints

  • Mercury-sealed stirrer

  • Gas inlet tube (6-mm internal diameter)

  • Friedrich condenser with a drying tube

  • Filtration apparatus

  • Distillation apparatus (125-ml modified Claisen flask)

Procedure:

  • A solution of 90 g of mesitoyl chloride in 270 g of dry xylene is placed in the 1-L three-necked flask along with 20 g of palladium-barium sulfate catalyst.[15]

  • The flask is equipped with a stirrer, a gas inlet tube, and a reflux condenser.[15]

  • The contents of the flask are refluxed while a stream of purified hydrogen gas is bubbled through the suspension.[15] The hydrogen gas should be passed through Fieser's solution and then dried with concentrated sulfuric acid and Drierite before entering the reaction vessel.[15]

  • The reaction is continued until the evolution of hydrogen chloride ceases. The progress can be monitored by passing the exit gases through water and titrating with a standard sodium hydroxide (B78521) solution. The reaction typically takes 6-7 hours with stirring.[15]

  • After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.[15]

  • The xylene is distilled from the filtrate.[15]

  • The remaining liquid is transferred to a 125-ml modified Claisen flask and distilled under reduced pressure. The product, this compound, distills at 96–98°C/6 mm Hg.[15]

  • The expected yield is 53–60 g (70–80%).[15]

The following diagram illustrates the workflow for this synthesis.

Rosenmund_Reduction_Workflow start Start step1 Combine Mesitoyl Chloride, Xylene, and Pd/BaSO₄ Catalyst in a 3-necked flask start->step1 step2 Reflux and Bubble Purified H₂ Gas (6-7 hours) step1->step2 step3 Monitor HCl Evolution (Titration) step2->step3 In parallel step4 Cool Reaction Mixture and Filter to Remove Catalyst step2->step4 step3->step2 step5 Distill off Xylene Solvent step4->step5 step6 Vacuum Distill Residue (96-98°C / 6 mm Hg) step5->step6 end Collect Pure this compound (Yield: 70-80%) step6->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a sterically hindered aromatic aldehyde with distinct chemical properties stemming from its unique substitution pattern. Its activated aromatic ring and reactive aldehyde group make it a versatile intermediate in organic synthesis. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use in research and development, particularly in the fields of pharmaceuticals and fine chemicals. The provided experimental protocols offer a practical guide for its synthesis, enabling further exploration of its chemical potential.

References

An In-depth Technical Guide to 2,4,6-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzaldehyde, a versatile aromatic aldehyde. It covers its fundamental chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4,6-trimethylbenzaldehyde .[1][2] It is also commonly known by other names such as mesitaldehyde or mesitylaldehyde.[1][2][3]

The chemical structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and three methyl groups (-CH3) at positions 2, 4, and 6.[2][3] This substitution pattern, with two ortho-methyl groups flanking the aldehyde, creates significant steric hindrance that influences its reactivity.[4]

Chemical Structure:

Caption: Chemical structure of 2,4,6-trimethylbenzaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4,6-trimethylbenzaldehyde is presented in the tables below. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂O[1][2][3][5]
Molecular Weight 148.20 g/mol [1][3][5]
Appearance Clear, colorless to light yellow liquid[1][2][6][7]
Odor Aromatic, pungent[2][7]
Melting Point 14 °C (57.2 °F)[1][2][6][7][8][9]
Boiling Point 237 - 238.5 °C (458.6 - 461.3 °F) at 760 mmHg[1][2][6][7][8][9]
Density ~1.005 - 1.018 g/mL at 20 °C[2][6][7]
Refractive Index ~1.553 at 20 °C[8][10]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.[2][6][7][11]

Table 2: Chemical Identifiers

IdentifierValueReference
CAS Number 487-68-3[1][2][3][12]
MDL Number MFCD00003341[1][3][12]
EINECS Number 207-662-1[1][2][7]
SMILES CC1=CC(=C(C(=C1)C)C=O)C[1][2][3]
InChIKey HIKRJHFHGKZKRI-UHFFFAOYSA-N[1][2]

Experimental Protocols for Synthesis

2,4,6-Trimethylbenzaldehyde is a valuable intermediate in organic synthesis, utilized in the manufacturing of pharmaceuticals, fragrances, dyes, and resin additives.[2][3][6][13] Several methods for its synthesis have been reported. The following sections provide detailed protocols for some of the common synthetic routes.

This method involves the formylation of mesitylene (B46885) using dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[14]

Workflow Diagram:

G Mesitylene Mesitylene & Dichloromethane (B109758) Cooling1 Cool to 0°C Mesitylene->Cooling1 AlCl3 Add Anhydrous AlCl3 Cooling1->AlCl3 Cooling2 Cool to 0°C AlCl3->Cooling2 Dichloromethyl Dripwise addition of Dichloromethyl Methyl Ether Cooling2->Dichloromethyl Reaction Reaction at <10°C Dichloromethyl->Reaction Decomposition Decomposition with HCl/Ice Reaction->Decomposition Extraction Extraction with Organic Solvent Decomposition->Extraction Purification Purification (Distillation) Extraction->Purification Product 2,4,6-Trimethyl- benzaldehyde (B42025) Purification->Product

Caption: Synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene.

Protocol:

  • In a dry three-necked flask, add 60.0 g of mesitylene and 300 mL of anhydrous dichloromethane.[14]

  • Cool the mixture to 0 °C using an ice bath.[14]

  • In batches, add 200.0 g of anhydrous aluminum trichloride, ensuring the system temperature does not exceed 10 °C.[14]

  • Continue cooling to 0 °C and, via a dropping funnel, add a mixture of 46.0 g of freshly prepared dichloromethyl methyl ether and 50 mL of dichloromethane over approximately 30 minutes, maintaining the system temperature below 10 °C.[14]

  • After the addition is complete, the reaction mixture is decomposed by pouring it onto a mixture of crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with water and a sodium bicarbonate solution, and then dried over an anhydrous drying agent.

  • The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield 2,4,6-trimethylbenzaldehyde.

The Gattermann-Koch reaction is a classical method for the formylation of aromatic compounds.[4] In this synthesis, mesitylene is treated with a formylating agent in the presence of a Lewis acid catalyst.

Protocol:

  • A mixture of 118 mL (0.85 mole) of mesitylene, 147 g (1.25 moles) of zinc cyanide, and 400 mL of tetrachloroethane is placed in a three-necked flask fitted with a stirrer and a gas inlet tube.[15]

  • A rapid stream of dry hydrogen chloride gas is passed through the stirred mixture at room temperature for about 3 hours, or until the zinc cyanide is decomposed.[15]

  • The flask is then cooled in an ice bath, and 293 g (2.2 moles) of finely ground anhydrous aluminum chloride is added with vigorous stirring.[15]

  • Stirring is continued while a rapid stream of hydrogen chloride is passed through the mixture for several hours.

  • The reaction mixture is then decomposed by pouring it onto ice, followed by the addition of hydrochloric acid.

  • The product is isolated by steam distillation. The organic layer of the distillate is separated, dried, and purified by vacuum distillation.[15]

This multi-step synthesis starts from mesitylene and proceeds through several intermediates.[16]

Logical Relationship Diagram:

G Mesitylene Mesitylene Nitration Nitration (Fuming HNO3, Acetic Anhydride) Mesitylene->Nitration Nitro 2,4,6-Trimethylnitrobenzene Nitration->Nitro Reduction Reduction (Fe, HCl) Nitro->Reduction Aniline 2,4,6-Trimethylaniline (B148799) Reduction->Aniline Diazotization Diazotization Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Formaldoxime Reaction with Formaldoxime Diazonium->Formaldoxime Product 2,4,6-Trimethylbenzaldehyde Formaldoxime->Product

Caption: Multi-step synthesis of 2,4,6-trimethylbenzaldehyde.

Protocol:

  • Nitration: 1,3,5-mesitylene is reacted with a mixed acid of fuming nitric acid and glacial acetic acid in acetic anhydride (B1165640) at 5 °C to produce 2,4,6-trimethylnitrobenzene.[16]

  • Reduction: The 2,4,6-trimethylnitrobenzene is then reduced using iron (Fe) and hydrochloric acid in a mixed solvent of water and ethanol (B145695) to yield 2,4,6-trimethylaniline.[16]

  • Diazotization: A diazo reaction of the 2,4,6-trimethylaniline is carried out to form the corresponding diazonium salt.[16]

  • Final Step: The diazonium salt solution is then added dropwise into a solution of freshly prepared formaldoxime, copper sulfate (B86663) (CuSO₄), and sodium sulfite (B76179) (Na₂SO₃). The resulting product is distilled to give 2,4,6-trimethylbenzaldehyde.[16]

Applications

2,4,6-Trimethylbenzaldehyde is a crucial building block in the synthesis of a variety of valuable products. Its applications span across several industries:

  • Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[3][6][13][17]

  • Dyes and Pigments: The aromatic structure of this compound allows for the production of stable and vibrant colorants.[2][3][13][17]

  • Fragrances and Flavors: It is used in the creation of unique scents and flavor profiles.[3][4][6][17]

  • Advanced Materials: It is a precursor in the synthesis of polymers and liquid crystals.[3]

  • Resin Additives: It can be used as an additive to improve the properties of resins.[6][13]

References

Mesitaldehyde CAS number 487-68-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mesitaldehyde (CAS 487-68-3)

Introduction

This compound, systematically known as 2,4,6-Trimethylbenzaldehyde (CAS No: 487-68-3), is an aromatic aldehyde characterized by a benzaldehyde (B42025) core substituted with three methyl groups at positions 2, 4, and 6.[1] This substitution pattern imparts significant steric hindrance around the formyl group, influencing its reactivity. It is a colorless to light yellow liquid with a pungent odor, utilized primarily as a versatile intermediate in organic synthesis.[1][2] Its applications span the production of pharmaceuticals, agrochemicals, dyes, fragrances, and advanced materials such as resins and liquid crystals.[1][3][4][5][6] This document provides a comprehensive technical overview of its properties, synthesis, key reactions, analytical data, and safety protocols, intended for researchers and professionals in chemical and drug development fields.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 487-68-3[1][7]
Molecular Formula C₁₀H₁₂O[1][7]
Molecular Weight 148.20 g/mol [1][8][9]
Appearance Clear colorless to light yellow liquid[1][2][10]
Melting Point 10-14 °C (50-57 °F)[1][10]
Boiling Point 237-238.5 °C (459-461 °F) at 760 mmHg[1][10]
118-121 °C at 16 mmHg[11]
96-98 °C at 6 mmHg[11]
Density 1.005-1.018 g/mL at 20-25 °C[1][8][10]
Refractive Index (n20/D) 1.552 - 1.554[8][12]
Flash Point 105-105.6 °C (221-222.1 °F)[1][8][12]
Solubility Soluble in organic solvents like benzene (B151609) and toluene.[2] Low solubility in water (106 mg/L at 25 °C est.).[12][2][12]
Synonyms 2,4,6-Trimethylbenzaldehyde, 2-Formylmesitylene, Mesityl Aldehyde[1][12]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, with the Gattermann reaction and Rosenmund reduction being classic and well-documented methods.[2][11]

Gattermann Reaction

The Gattermann reaction is a formylation method used for aromatic compounds.[13][14] For this compound synthesis, mesitylene (B46885) is treated with a formylating agent generated in situ from zinc cyanide and hydrogen chloride, with aluminum chloride serving as a Lewis acid catalyst.[11][15]

Mesitylene Mesitylene This compound This compound Mesitylene->this compound 1. Zn(CN)₂, HCl, AlCl₃ 2. H₂O, Reflux

Caption: Synthesis of this compound via the Gattermann reaction.

Experimental Protocol: Gattermann Synthesis of this compound [11]

This procedure is adapted from Organic Syntheses.

  • Apparatus Setup: A 1-liter three-necked round-bottomed flask is equipped with an efficient mechanical stirrer, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.

  • Initial Charge: The flask is charged with 102 g (0.85 mole) of mesitylene, 147 g (1.25 moles) of zinc cyanide, and 400 ml of tetrachloroethane.

  • Hydrogen Chloride Introduction: A rapid stream of dry hydrogen chloride gas is passed through the stirred mixture at room temperature for approximately 3 hours, or until the zinc cyanide is decomposed.

  • Catalyst Addition: The flask is cooled in an ice bath, and 293 g (2.2 moles) of finely ground anhydrous aluminum chloride is added with vigorous stirring.

  • Reaction Heating: The ice bath is removed, and the passage of hydrogen chloride is resumed. The heat of the reaction warms the mixture to about 70°C. This temperature is maintained at 67–72°C for an additional 2.5 hours.

  • Work-up and Hydrolysis: The cooled mixture is cautiously poured into a 4-liter container with crushed ice and 100 ml of concentrated hydrochloric acid. After standing overnight, the mixture is transferred to a 3-liter flask and refluxed for 3 hours to hydrolyze the intermediate aldimine salt.

  • Extraction and Purification: The organic layer is separated. The aqueous layer is extracted with 50 ml of tetrachloroethane. The combined organic solutions are washed with 150 ml of a 10% sodium carbonate solution.

  • Distillation: The product is purified by steam distillation followed by vacuum distillation of the organic residue. The fraction boiling at 118–121°C/16 mm is collected. The typical yield is 73-80%.

Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride (mesitoyl chloride) to the corresponding aldehyde. A poisoned catalyst, typically palladium on barium sulfate (B86663), is used to prevent over-reduction to the alcohol.

MesitoylChloride Mesitoyl Chloride This compound This compound MesitoylChloride->this compound H₂ (gas stream) Pd/BaSO₄ catalyst Xylene, Reflux

Caption: Synthesis of this compound via the Rosenmund reduction.

Experimental Protocol: Rosenmund Reduction of Mesitoyl Chloride [11]

This procedure is adapted from Organic Syntheses.

  • Apparatus Setup: A 1-liter three-necked flask is fitted with a mercury-sealed stirrer, a gas inlet tube, and a reflux condenser.

  • Initial Charge: A solution of 90 g (0.49 mole) of mesitoyl chloride in 270 g of dry xylene is placed in the flask along with 20 g of palladium-barium sulfate catalyst.

  • Hydrogenation: The contents are refluxed while a stream of purified hydrogen gas is bubbled through the suspension. The reaction progress is monitored by titrating the evolved hydrogen chloride gas. The reaction is complete in about 6–7 hours with stirring.

  • Isolation: The catalyst is removed by filtration from the hot solution. The xylene is distilled off from the filtrate.

  • Purification: The residual liquid is transferred to a Claisen flask and distilled under reduced pressure. The product, this compound, is collected at 96–98°C/6 mm. The typical yield is 70–80%.

Key Reactions of this compound

Grignard Reaction

Like other aldehydes, this compound reacts with Grignard reagents (organomagnesium halides) in a nucleophilic addition to the carbonyl carbon.[16][17] Due to the steric hindrance from the ortho-methyl groups, reactions may require more forcing conditions compared to unhindered aldehydes. The reaction yields a secondary alcohol after acidic work-up.[18]

This compound This compound Intermediate Alkoxide Intermediate This compound->Intermediate 1. Ether Solvent Grignard R-MgX Grignard->Intermediate Alcohol Secondary Alcohol Intermediate->Alcohol 2. H₃O⁺ work-up

Caption: General scheme for the Grignard reaction with this compound.

General Experimental Protocol: Grignard Reaction with an Aldehyde [17]

  • Apparatus Setup: All glassware must be rigorously dried to exclude moisture. A three-necked flask is equipped with a dropping funnel, a reflux condenser protected by a drying tube, and a nitrogen inlet.

  • Grignard Reagent: The Grignard reagent is either prepared in situ or a commercial solution is used. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or THF.

  • Addition: A solution of this compound in the anhydrous solvent is added dropwise to the stirred Grignard reagent solution, typically at 0 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid (e.g., 1M HCl) while cooling in an ice bath.

  • Extraction: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude secondary alcohol is purified, typically by column chromatography or distillation.

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the identification and characterization of this compound.

SpectroscopyCharacteristic Peaks / SignalsReference
¹H NMR Aldehyde H (CHO): ~9-10 ppm (singlet).Aromatic H: ~6.8-7.0 ppm (singlet, 2H).Methyl H (para-CH₃): ~2.3 ppm (singlet, 3H).Methyl H (ortho-CH₃): ~2.5 ppm (singlet, 6H).[19][20]
¹³C NMR Carbonyl C (C=O): ~190-200 ppm.Aromatic C (quaternary): ~130-145 ppm.Aromatic C-H: ~128-130 ppm.Methyl C: ~20-22 ppm.[20][21]
IR Spectroscopy C=O Stretch (strong): ~1685-1705 cm⁻¹ (conjugated aldehyde).Aldehyde C-H Stretch (weak): Two bands, ~2820 cm⁻¹ and ~2720 cm⁻¹.[20]
Mass Spectrometry Molecular Ion (M⁺): m/z = 148.Key Fragments: Alpha-cleavage (loss of -H, m/z = 147) or loss of -CHO (m/z = 119).[20]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via the Gattermann reaction.

Gattermann_Workflow start Setup Reaction Vessel (Flask, Stirrer, Condenser) charge Charge with Mesitylene, Zn(CN)₂, and Solvent start->charge hcl_gas Bubble dry HCl gas (Room Temp, ~3h) charge->hcl_gas cool_add Cool in Ice Bath & Add AlCl₃ Catalyst hcl_gas->cool_add react Heat Reaction Mixture (67-72°C, 2.5h) cool_add->react quench Quench in Ice / HCl (aq) react->quench hydrolyze Reflux to Hydrolyze Intermediate (~3h) quench->hydrolyze separate Separate Organic Layer hydrolyze->separate extract Extract Aqueous Layer separate->extract wash Wash Combined Organics (Na₂CO₃ solution) extract->wash distill Purify by Distillation (Steam then Vacuum) wash->distill product Collect Pure this compound distill->product

Caption: Laboratory workflow for the Gattermann synthesis of this compound.

Applications

This compound's unique structure makes it a valuable building block in various sectors:

  • Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs) and complex molecular fragments.[3][5]

  • Agrochemicals: Used in the synthesis of certain crop protection agents.[3][4]

  • Fragrances and Flavors: Contributes to the synthesis of specific aroma compounds.[3][5][22]

  • Dyes and Pigments: Involved in creating specialized colorants with high stability.[5]

  • Polymers and Materials Science: Acts as a building block for resins and liquid crystals.[4][5]

Safety and Handling

This compound requires careful handling due to its potential health effects. The following table summarizes its GHS hazard classifications.

Hazard InformationDetailsReferences
GHS Pictograms GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[1]
Signal Word Warning[1][8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects.[1][7][23]
Precautionary Statements P261: Avoid breathing vapors.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][23]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[24][25][26][24][25][26]
Personal Protective Equipment Safety glasses with side-shields or goggles, protective gloves, and adequate ventilation are required. Use a respirator if exposure limits are exceeded.[24][24]

References

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trimethylbenzaldehyde (also known as mesitaldehyde), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[1] This document details its structural characteristics and presents a summary of its key physical and spectral properties in a structured format. Furthermore, it outlines standardized experimental protocols for the determination of these properties, offering a valuable resource for laboratory professionals.

Chemical Structure and Identification

2,4,6-Trimethylbenzaldehyde is an aromatic aldehyde with the chemical formula C₁₀H₁₂O.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and three methyl groups (-CH₃) at positions 2, 4, and 6.[1] This substitution pattern imparts significant steric hindrance around the aldehyde functionality, influencing its chemical reactivity.[5]

Table 1: Chemical Identifiers and General Properties

PropertyValue
IUPAC Name 2,4,6-trimethylbenzaldehyde[2]
Synonyms This compound, Mesitylaldehyde, 2-Formylmesitylene[1][2]
CAS Number 487-68-3[6]
Molecular Formula C₁₀H₁₂O[1][2][3][4]
Molecular Weight 148.20 g/mol [2]
Appearance Clear, colorless to light yellow liquid[2][3][4][5][6]
Odor Aromatic, pungent[1][3]

Physicochemical Properties

The physical state and behavior of 2,4,6-Trimethylbenzaldehyde under various conditions are critical for its handling, storage, and application in synthesis.

Table 2: Key Physicochemical Data

PropertyValue
Melting Point 14 °C (57 °F; 287 K)[1][2][3][4][6][7]
Boiling Point 237-238.5 °C (459-461.3 °F; 510-511.65 K) at 760 mmHg[1][2][3][4][6][7][8]
Density 1.005 g/cm³ at 20 °C[3][4]
Refractive Index (n²⁰/D) 1.5534 at 20 °C[6]
Solubility Insoluble in water; Soluble in alcohol and chloroform.[3][4][5]
Flash Point 105.6 °C (222.1 °F; 378.8 K)[1]
Vapor Density 5.11[6]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2,4,6-Trimethylbenzaldehyde.

Table 3: Spectral Data References

Spectroscopic TechniqueReference Information
¹H NMR Data available in spectral databases.[2]
¹³C NMR Data available in spectral databases.[2]
Mass Spectrometry Data available in spectral databases.[2][9][10][11]
Infrared (IR) Spectroscopy Data available in spectral databases.
UV-Visible Spectroscopy Data available from the NIST WebBook.[9]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of 2,4,6-Trimethylbenzaldehyde.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of crystalline solids. Since 2,4,6-Trimethylbenzaldehyde has a melting point of 14 °C, this determination would need to be carried out in a cooled environment.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • Ensure the 2,4,6-Trimethylbenzaldehyde sample is solidified by cooling it below its melting point.

    • Finely powder a small amount of the solid sample using a mortar and pestle.[6]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[12]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[12]

Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal for determining the boiling point of small quantities of liquid.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

  • Procedure:

    • Fill the Thiele tube with heating oil to a level just above the side arm.

    • Add a few drops of 2,4,6-Trimethylbenzaldehyde into the small test tube.

    • Place a capillary tube, with its sealed end up, into the small test tube containing the sample.

    • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the thermometer and test tube assembly in the Thiele tube, with the thermometer bulb and sample immersed in the heating oil.

    • Gently heat the side arm of the Thiele tube.[13]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[15]

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

  • Apparatus: Pycnometer (a specific gravity bottle), analytical balance.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and determine its mass (m₁).

    • Fill the pycnometer with distilled water of a known temperature and determine its mass (m₂).

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with 2,4,6-Trimethylbenzaldehyde at the same temperature as the water and determine its mass (m₃).

    • The density of the sample is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the measurement temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a characteristic property of a liquid and is a good indicator of its purity.

  • Apparatus: Abbe refractometer, constant temperature water bath, dropper.

  • Procedure:

    • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Using a dropper, place a few drops of 2,4,6-Trimethylbenzaldehyde onto the lower prism.

    • Close the prisms and allow the sample to equilibrate to the desired temperature, typically 20 °C, by circulating water from the constant temperature bath.

    • Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Read the refractive index value from the instrument's scale.

Structure-Property Relationship

The physical properties of 2,4,6-Trimethylbenzaldehyde are directly influenced by its molecular structure. The following diagram illustrates these relationships.

G Structure-Property Relationship of 2,4,6-Trimethylbenzaldehyde structure 2,4,6-Trimethylbenzaldehyde C₁₀H₁₂O Aldehyde Group (-CHO) Benzene Ring Three Methyl Groups (-CH₃) properties Physical Properties boiling_point High Boiling Point (237-238.5 °C) Due to molecular weight and polarity structure:f0->boiling_point Polarity contributes to intermolecular forces melting_point Low Melting Point (14 °C) Asymmetrical structure hinders crystal packing structure:f1->melting_point Planar but substituted solubility Insoluble in Water Hydrophobic benzene ring and methyl groups structure:f1->solubility Dominates the molecule's character structure:f2->solubility Increase hydrophobicity reactivity Steric Hindrance Methyl groups shield the aldehyde structure:f2->reactivity Influence chemical reactivity

Caption: Relationship between the structure of 2,4,6-Trimethylbenzaldehyde and its key physical properties.

Safety and Handling

2,4,6-Trimethylbenzaldehyde is classified as an irritant, causing skin and serious eye irritation.[2][16][17] It may also cause respiratory irritation.[16][17] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or a fume hood.[12][16] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] It is incompatible with strong oxidizing agents and strong bases.[6][12]

Conclusion

This technical guide has provided a detailed summary of the physical properties of 2,4,6-Trimethylbenzaldehyde, supported by tabulated data and standardized experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the safe and effective use of this important chemical intermediate.

References

Mesitaldehyde: A Technical Profile of its Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of mesitaldehyde (2,4,6-trimethylbenzaldehyde), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The document details the physical constants of this aromatic aldehyde and outlines the standard experimental procedures for their determination, ensuring a rigorous and reproducible scientific approach.

Physicochemical Data of this compound

This compound is a colorless to light yellow liquid at room temperature with a characteristic aromatic odor.[1][2] Its thermal properties are critical for its handling, storage, and application in various chemical syntheses. The following table summarizes the reported melting and boiling points from various sources.

Physical PropertyTemperature Range (°C)Temperature Range (K)Temperature Range (°F)References
Melting Point10–14 °C283.15–287.15 K50–57.2 °F[1][2][3][4][5][6][7]
Boiling Point237–238.5 °C510.15–511.65 K458.6–461.3 °F[1][2][3][4][5][6][7][8][9]

Experimental Protocols for Thermal Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[1][10] The following are detailed methodologies for establishing these physical constants for organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[1][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes (sealed at one end)[1]

  • Thermometer

  • Mortar and pestle (if the sample is not a fine powder)

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the this compound sample is solidified by cooling and is thoroughly dry.[12] If necessary, pulverize a small amount of the solid sample into a fine powder using a mortar and pestle.[6]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass.[1] The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[4][12]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the packed capillary tube into the sample holder of the apparatus.[12]

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9] Immerse the assembly in the oil of the Thiele tube.[9]

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.[4][7]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[1][4] This range is the melting point of the sample.

  • Data Recording: The melting point is recorded as a range of these two temperatures.[1] For a pure compound, this range is typically narrow (0.5-1.0°C).[1]

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a microscale technique suitable for determining the boiling point of small quantities of a liquid.[2]

Apparatus:

  • Thiele tube filled with mineral oil[2]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Place a few drops of liquid this compound into the small test tube.[8]

  • Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.[3]

  • Apparatus Assembly: Attach the test tube to the thermometer with a rubber band so that the sample is level with the thermometer bulb.[9]

  • Heating: Insert the assembly into the Thiele tube, ensuring the rubber band is above the oil level.[2] Gently heat the side arm of the Thiele tube.[2] Convection currents will ensure uniform heating of the oil bath.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[3] Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][9]

Process Visualization

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

MeltingPointDetermination cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_heat Heating & Observation cluster_record Data Recording Solidify Solidify this compound Dry Dry Sample Solidify->Dry Pulverize Pulverize into Fine Powder Dry->Pulverize Pack Pack Capillary Tube (2-3mm) Pulverize->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heat to ~15°C Below MP Insert->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe Melting Range SlowHeat->Observe Record Record T_initial and T_final Observe->Record

Caption: Workflow for Melting Point Determination.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Measurement AddSample Add Liquid to Test Tube InvertCap Invert Capillary in Sample AddSample->InvertCap Attach Attach to Thermometer InvertCap->Attach InsertThiele Insert into Thiele Tube Attach->InsertThiele Heat Gently Heat Side Arm InsertThiele->Heat Bubbles Observe Rapid Bubble Stream Heat->Bubbles Cool Remove Heat and Cool Bubbles->Cool Record Record Temp at Liquid Entry Cool->Record LogicalRelationship This compound This compound PhysicalProperties Physical Properties This compound->PhysicalProperties MeltingPoint Melting Point PhysicalProperties->MeltingPoint BoilingPoint Boiling Point PhysicalProperties->BoilingPoint Purity Compound Purity MeltingPoint->Purity Identification Compound Identification MeltingPoint->Identification BoilingPoint->Purity BoilingPoint->Identification

References

Solubility Profile of Mesitaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of mesitaldehyde (2,4,6-trimethylbenzaldehyde), an aromatic aldehyde with significant applications in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and fragrances.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes a combination of available quantitative data, qualitative solubility information, and a detailed experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a practical resource for laboratory professionals, enabling them to effectively work with this compound in a range of solvent systems.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a pungent odor.[2] Its molecular structure, featuring a benzene (B151609) ring substituted with a formyl group and three methyl groups, governs its solubility behavior. The presence of the polar carbonyl group allows for dipole-dipole interactions, while the nonpolar aromatic ring and methyl groups contribute to its solubility in organic solvents. The methyl groups create steric hindrance and contribute to the compound's hydrophobicity, making it less soluble in water but more soluble in organic solvents.[2][3]

PropertyValueReference
Molecular Formula C₁₀H₁₂O[4]
Molecular Weight 148.20 g/mol [4]
Appearance Clear colorless to yellow liquid[4]
Melting Point 14 °C[4]
Boiling Point 238.5 °C[4]
Density 1.005 g/mL at 25 °C

Solubility Data

Quantitative Solubility Data

The following data points have been reported for specific solvent systems.

Solvent SystemTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 1.25 mg/mL
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 1.25 mg/mL
10% DMSO / 90% Corn OilNot Specified≥ 1.25 mg/mL
Qualitative Solubility Data

This compound is generally described as being soluble in a variety of common organic solvents.

SolventSolubilityReference
ChloroformSoluble[3]
EthanolSoluble[3][5]
EtherSoluble[3]
DichloromethaneSoluble[3]
AlcoholSoluble[5][6]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values in specific solvents, the following experimental protocol outlines the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.[7][8][9]

Materials
  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] Periodically check to ensure undissolved solid remains.

Step 2: Sample Collection and Preparation

  • After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

Step 3: UV-Vis Spectrophotometric Analysis

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the solvent of interest.

    • Scan the solution using the UV-Vis spectrophotometer to find the wavelength at which the maximum absorbance occurs.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, following the Beer-Lambert law.

  • Measure the Absorbance of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculate the Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis UV-Vis Analysis cluster_result Final Result start Add excess this compound to solvent in a vial shake Agitate at constant temperature for 24-48h start->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant with a syringe settle->withdraw filter Filter through a 0.45 µm syringe filter withdraw->filter dilute Dilute filtered solution filter->dilute measure Measure absorbance at λmax dilute->measure calculate Calculate concentration using calibration curve measure->calculate solubility Determine Solubility calculate->solubility

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Mesitaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitaldehyde (2,4,6-trimethylbenzaldehyde) is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. This document provides a detailed overview of its chemical and physical properties, along with established experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research, and drug development, offering in-depth technical information to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic pungent odor.[1] Its core structure consists of a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 6, and a formyl group. The presence of electron-donating methyl groups on the aromatic ring influences its reactivity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O[2][3][4]
Molecular Weight 148.20 g/mol [3][4][5][6]
CAS Number 487-68-3[2][4][5][6]
Appearance Clear colorless to light yellow liquid[1]
Density 1.005 g/mL at 25 °C
Melting Point 10-12 °C
Boiling Point 237 °C
Flash Point 105 °C
Refractive Index n20/D 1.553
Solubility Less soluble in water, more soluble in organic solvents[2]

Synthesis Protocols

This compound can be synthesized through various methods. Two common approaches are the oxidation of mesitylene (B46885) and the formylation of mesitylene.[2] A detailed experimental protocol for the Rosenmund reduction of mesitoyl chloride is also available.

Rosenmund Reduction of Mesitoyl Chloride

This method involves the catalytic hydrogenation of mesitoyl chloride to yield this compound.

Experimental Protocol:

  • A mixture of 73 g. (0.4 mole) of mesitoyl chloride, 300 ml. of dry xylene, and 3 g. of sulfur-poisoned palladium catalyst is placed in a 500-ml. three-necked flask fitted with a stirrer, a reflux condenser, and a gas inlet tube extending to the bottom of the flask.

  • The contents of the flask are refluxed while a stream of hydrogen is bubbled through the suspension until the evolution of hydrogen chloride ceases. The progress of the reaction can be monitored by passing the exit gases through water and titrating with a standard sodium hydroxide (B78521) solution.

  • The catalyst is then removed by filtration, and the xylene is distilled off.

  • The residual liquid is transferred to a distillation flask and distilled under reduced pressure. The fraction boiling at 96–98°/6 mm. is collected as this compound.

Analytical Methodologies

The characterization and purity assessment of this compound are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound by identifying the chemical shifts and splitting patterns of its protons.

Expected ¹H NMR Spectral Data:

  • Aldehydic Proton (CHO): A singlet peak.

  • Aromatic Protons (Ar-H): A singlet peak corresponding to the two equivalent protons on the benzene ring.

  • Methyl Protons (CH₃): Two distinct singlet peaks corresponding to the methyl groups at the ortho and para positions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique used for this purpose.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of this compound (148.20).

  • Fragment Ions: Characteristic fragment ions resulting from the loss of functional groups, such as the formyl group (CHO).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound and for quantitative analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For thermally labile compounds, derivatization may be necessary to improve stability and volatility.[7]

General GC Protocol Outline:

  • Sample Preparation: A dilute solution of this compound in a suitable organic solvent (e.g., hexane, ethyl acetate) is prepared. An internal standard may be added for accurate quantification.

  • Injection: A small volume of the prepared sample is injected into the GC instrument.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the boiling points and polarities of the components.

  • Detection: The separated components are detected by an FID or MS.

  • Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Logical Relationships and Workflows

Visual representations of the relationships between this compound's properties and its synthesis workflow can aid in understanding its chemical nature and preparation.

Mesitaldehyde_Properties This compound This compound (C₁₀H₁₂O) Properties Chemical & Physical Properties This compound->Properties exhibits Synthesis Synthesis Methods This compound->Synthesis prepared by Analysis Analytical Techniques This compound->Analysis characterized by Applications Applications This compound->Applications used in Synthesis->this compound yields Analysis->this compound confirms structure of Synthesis_Workflow start Start: Mesityl Chloride step1 Rosenmund Reduction (H₂, Pd/BaSO₄, S) start->step1 step2 Reaction Monitoring (HCl evolution) step1->step2 step3 Filtration (Remove Catalyst) step2->step3 Reaction Complete step4 Distillation (Remove Xylene) step3->step4 step5 Vacuum Distillation (Purification) step4->step5 end End: Pure this compound step5->end

References

Spectroscopic Profile of Mesitaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mesitaldehyde (2,4,6-trimethylbenzaldehyde), a key aromatic aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, aromatic protons, and methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet1HAldehydic proton (-CHO)
~6.9Singlet2HAromatic protons (Ar-H)
~2.5Singlet6HTwo ortho methyl groups (2,6-CH₃)
~2.3Singlet3HOne para methyl group (4-CH₃)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~193Carbonyl carbon (C=O)
~141Aromatic carbon (C4)
~139Aromatic carbons (C2, C6)
~130Aromatic carbon (C1)
~129Aromatic carbons (C3, C5)
~21Methyl carbons (2,6-CH₃)
~20Methyl carbon (4-CH₃)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretch (methyl groups)
~2860MediumC-H stretch (aldehydic C-H)
~1695StrongC=O stretch (aromatic aldehyde)
~1605MediumC=C stretch (aromatic ring)
~1460MediumC-H bend (methyl groups)
~850StrongC-H bend (aromatic, out-of-plane)

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Proposed Fragment Ion
148~70[M]⁺ (Molecular Ion)
147100[M-H]⁺ (Base Peak)
119~70[M-CHO]⁺
91~30[C₇H₇]⁺ (Tropylium ion)
77~20[C₆H₅]⁺ (Phenyl ion)
Proposed Fragmentation Pattern

The fragmentation of this compound in an EI mass spectrometer can be rationalized as follows:

G M This compound [C₁₀H₁₂O]⁺˙ m/z = 148 M_minus_H [M-H]⁺ m/z = 147 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 119 M->M_minus_CHO - CHO• Tropylium [C₇H₇]⁺ m/z = 91 M_minus_CHO->Tropylium - C₂H₂ Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - CH₂

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • Data Acquisition : The magnetic field is shimmed to improve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small drop of liquid this compound directly onto the ATR crystal.

  • Background Scan : Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan : Acquire the IR spectrum of the sample.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph, where it is vaporized.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation : The energetically unstable molecular ions fragment into smaller, charged species.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Prep Prepare Sample NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Proc_NMR Process NMR Data NMR->Proc_NMR Proc_IR Process IR Data IR->Proc_IR Proc_MS Process MS Data MS->Proc_MS Analysis Structural Elucidation Purity Assessment Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Electron-Donating Effects in Mesitaldehyde's Benzene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects within the benzene (B151609) ring of mesitaldehyde (2,4,6-trimethylbenzaldehyde). We will delve into the quantitative data that underscores these effects, detail the experimental protocols for both the synthesis of this compound and the characterization of its electronic properties, and visualize the underlying chemical principles.

Core Concepts: Electron-Donating Effects and Their Significance

In the realm of organic chemistry, the electronic properties of substituents on an aromatic ring are paramount in dictating the molecule's reactivity, stability, and potential as a pharmacological agent. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions.[1] This increased nucleophilicity is a key factor in designing synthetic pathways and understanding reaction mechanisms.

This compound presents a unique case study due to the presence of three methyl (-CH₃) groups, which are well-established electron-donating groups, and a formyl (-CHO) group, which is an electron-withdrawing group. The interplay of these opposing electronic influences, coupled with the steric hindrance imposed by the ortho-methyl groups, governs the chemical behavior of the molecule.

The electron-donating nature of the methyl groups is primarily attributed to two phenomena:

  • Inductive Effect (+I): Alkyl groups, being less electronegative than sp² hybridized carbon atoms of the benzene ring, tend to "push" electron density through the sigma (σ) bonds.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H σ bonds of the methyl groups into the π-system of the benzene ring. This delocalization further enriches the electron density of the ring.

The formyl group, conversely, exerts an electron-withdrawing effect through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), where the π-electrons of the ring are delocalized towards the carbonyl oxygen. The net electronic character of the this compound ring is a result of the cumulative effects of these substituents.

Quantitative Data Presentation

The electron-donating effects of the methyl groups in this compound can be indirectly quantified by examining various spectroscopic and physical properties.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which provide insights into its electronic structure.

Spectroscopic DataValueReference
¹H NMR (δ, ppm)--INVALID-LINK--
Aldehyde Proton (CHO)~10.4
Aromatic Protons (Ar-H)~6.8
Methyl Protons (CH₃)~2.4 (para), ~2.2 (ortho)
¹³C NMR (δ, ppm)--INVALID-LINK--
Carbonyl Carbon (C=O)~192.3The chemical shift of the carbonyl carbon is sensitive to the electronic environment. Electron-donating groups tend to increase the shielding (lower ppm value).[2]
IR Spectroscopy (cm⁻¹)--INVALID-LINK--
C=O Stretch~1690-1705Conjugation and electron-donating groups typically lower the C=O stretching frequency from the typical aldehyde range of 1720-1740 cm⁻¹.[3][4]
Mass Spectrometry Molecular Ion (M⁺) at m/z 148.0888--INVALID-LINK--
Physical Properties
PropertyValueReference
Melting Point 14 °C--INVALID-LINK--[1]
Boiling Point 237 °C--INVALID-LINK--
Density 1.018 g/mL at 20 °C--INVALID-LINK--[1]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. The Gattermann-Koch reaction and the formylation of mesitylene (B46885) are common methods.

Protocol 1: Gattermann-Koch Formylation of Mesitylene [5][6][7]

This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.

// Reactants Mesitylene [label="Mesitylene"]; CO_HCl [label="CO + HCl"]; AlCl3 [label="AlCl₃ (catalyst)"];

// Intermediate Formyl_Cation [label="[HC=O]⁺ (Electrophile)", shape=ellipse, fillcolor="#FBBC05"];

// Product this compound [label="this compound"];

// Reaction Flow Mesitylene -> Formyl_Cation [label="Electrophilic\nAromatic\nSubstitution"]; CO_HCl -> Formyl_Cation [label="Catalyst Action", style=dashed]; AlCl3 -> Formyl_Cation [style=invis]; Formyl_Cation -> this compound; } .dot Caption: Gattermann-Koch formylation of mesitylene.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Carbon Monoxide (gas)

  • Hydrogen Chloride (gas)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Copper(I) Chloride (CuCl, co-catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • A solution of mesitylene in the anhydrous solvent is prepared in a reaction vessel equipped with a gas inlet and a stirrer, and cooled in an ice bath.

  • Anhydrous aluminum chloride and a catalytic amount of copper(I) chloride are added to the solution.

  • A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is poured onto crushed ice and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via Nitration, Reduction, and Diazotization [8]

This multi-step synthesis provides an alternative route to this compound.

// Steps Start [label="Mesitylene"]; Step1 [label="Nitration\n(HNO₃, H₂SO₄)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2,4,6-Trimethylnitrobenzene"]; Step2 [label="Reduction\n(Fe, HCl)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="2,4,6-Trimethylaniline"]; Step3 [label="Diazotization & Formylation\n(NaNO₂, HCl then HCHO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="this compound"];

// Flow Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } .dot Caption: Multi-step synthesis of this compound.

A detailed procedure for this method can be found in the work by Xin, A. (2007).[8]

Experimental Characterization of Electron-Donating Effects

Protocol 3: Spectroscopic Analysis (¹³C NMR and IR)

Objective: To correlate spectroscopic data with the electron density at the carbonyl group, which is influenced by the electron-donating methyl groups.

¹³C NMR Spectroscopy:

  • Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹³C NMR spectrum.

  • Identify the chemical shift (δ) of the carbonyl carbon.

  • Compare this chemical shift to that of benzaldehyde (B42025) (~192.3 ppm) and other substituted benzaldehydes.[2] A lower chemical shift for the carbonyl carbon in this compound compared to benzaldehyde would indicate increased shielding, consistent with the electron-donating effect of the methyl groups.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of a neat sample of this compound or a solution in a suitable solvent (e.g., CCl₄).

  • Identify the stretching frequency (ν) of the carbonyl (C=O) bond.

  • Compare this frequency to that of benzaldehyde (~1703 cm⁻¹). A lower C=O stretching frequency for this compound would indicate a weaker C=O bond, which is a consequence of increased electron density in the π-system of the ring being delocalized into the carbonyl group, an effect enhanced by the electron-donating methyl groups.[3][4]

Protocol 4: Kinetic Studies via Competitive Reactions

Objective: To quantitatively compare the reactivity of this compound to other substituted benzaldehydes in a reaction where the rate is sensitive to the electron density of the aromatic ring. This allows for the determination of a relative reaction rate, which can be used in Hammett-type analyses.[9]

// Reactants Reactants [label="this compound + Substituted Benzaldehyde\n(Equimolar Mixture)"]; Reagent [label="Limiting Reagent", shape=ellipse, fillcolor="#FBBC05"];

// Reaction Reaction [label="Reaction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Products [label="Product Mixture"]; Analysis [label="Quantitative Analysis\n(e.g., GC-MS, NMR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Relative Rate Constants (k_rel)"];

// Flow Reactants -> Reaction; Reagent -> Reaction; Reaction -> Products; Products -> Analysis; Analysis -> Result; } .dot Caption: Workflow for competitive kinetic analysis.

Procedure:

  • A reaction is chosen where the rate-determining step involves nucleophilic attack by the aromatic ring or electrophilic attack on a side chain that is influenced by the ring's electron density (e.g., oxidation of the aldehyde).

  • An equimolar mixture of this compound and a reference substituted benzaldehyde (e.g., benzaldehyde or p-tolualdehyde) is prepared.

  • A limiting amount of a common reagent is added to the mixture.

  • The reaction is allowed to proceed to a low to moderate conversion.

  • The reaction is quenched, and the ratio of the products formed from this compound and the reference aldehyde is determined using a quantitative analytical technique such as gas chromatography-mass spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • The relative rate constant (k_rel) is calculated from the product ratio and the initial reactant ratio.

  • This k_rel value provides a quantitative measure of the activating effect of the three methyl groups compared to the substituent on the reference aldehyde.

Conclusion

The three methyl groups in this compound exert a significant electron-donating effect on the benzene ring through a combination of inductive and hyperconjugation effects. This increased electron density activates the ring towards electrophilic substitution and influences the spectroscopic properties of the molecule, notably the chemical shift of the carbonyl carbon in ¹³C NMR and the stretching frequency of the carbonyl group in IR spectroscopy. The experimental protocols detailed in this guide provide a framework for the synthesis of this compound and the quantitative and qualitative assessment of these important electronic effects, which are of fundamental interest to researchers in synthetic chemistry and drug development. The interplay of electronic and steric effects in this compound makes it a valuable model system for studying the complexities of polysubstituted aromatic compounds.

References

Mesitaldehyde: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and hazard information for Mesitaldehyde (2,4,6-Trimethylbenzaldehyde). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. This document consolidates critical data on physical and chemical properties, toxicological information, safe handling and storage procedures, and emergency response. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide outlines the likely experimental methodologies used to determine key safety data, based on internationally recognized standards. Visual aids in the form of diagrams are provided to illustrate hazard identification logic and safe handling workflows.

Chemical and Physical Properties

This compound, a substituted aromatic aldehyde, is a colorless to light yellow liquid.[1][2] It is characterized by a pungent odor.[1] Due to the presence of three methyl groups on the benzene (B151609) ring, it is less soluble in water but shows good solubility in organic solvents like chloroform.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O[1][3]
Molecular Weight 148.21 g/mol [3][4]
CAS Number 487-68-3[1][3][4][5][6]
Appearance Clear, colorless to light yellow liquid[1][2][3]
Odor Pungent[1]
Melting Point 10-14 °C (50-57.2 °F)[5][6][7]
Boiling Point 237-238.5 °C (458.6-461.3 °F) at 760 mmHg[1][5][6]
Density 1.005 - 1.018 g/mL at 20-25 °C[1][6]
Flash Point 105-105.6 °C (221-222.1 °F)[1][5][6]
Solubility Soluble in chloroform; less soluble in water.[1][2][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.[5][7] Some sources also indicate it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][5][8]
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[5][8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][5]
Carcinogenicity Category 2H351: Suspected of causing cancer[4]
Hazardous to the Aquatic Environment, Long-term Hazard Category 2H411: Toxic to aquatic life with long lasting effects[4][9]

NFPA 704 Diamond:

  • Health (Blue): 2 (Indicates a moderate health hazard. Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.)

  • Flammability (Red): 1 (Indicates that materials must be preheated before ignition can occur.)

  • Instability (Yellow): 0 (Indicates that the material is normally stable, even under fire conditions.)

  • Special (White): (No special hazards)

Note: NFPA ratings are not consistently provided across all sources and should be considered as general guidance.

Hazard_Identification_Flowchart cluster_assessment Hazard Assessment cluster_hazards Identified Hazards cluster_communication Hazard Communication Start Chemical Information (this compound) Data_Review Review Existing Data (Physical, Chemical, Toxicological) Start->Data_Review GHS_Classification GHS Classification Data_Review->GHS_Classification Skin_Irrit Skin Irritation (Category 2) GHS_Classification->Skin_Irrit Eye_Irrit Eye Irritation (Category 2) GHS_Classification->Eye_Irrit Resp_Irrit Respiratory Irritation (Category 3) GHS_Classification->Resp_Irrit Carcinogen Suspected Carcinogen (Category 2) GHS_Classification->Carcinogen Aquatic_Tox Aquatic Toxicity (Chronic 2) GHS_Classification->Aquatic_Tox SDS Safety Data Sheet (SDS) Skin_Irrit->SDS Labels Product Labels Skin_Irrit->Labels Eye_Irrit->SDS Eye_Irrit->Labels Resp_Irrit->SDS Resp_Irrit->Labels Carcinogen->SDS Carcinogen->Labels Aquatic_Tox->SDS Aquatic_Tox->Labels Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Start Task Requiring This compound Assess_Risk Risk Assessment Start->Assess_Risk Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risk->Gather_PPE Verify_Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash Station) Gather_PPE->Verify_Eng_Controls Transfer_Chem Transfer Chemical (in Fume Hood) Verify_Eng_Controls->Transfer_Chem Perform_Exp Perform Experiment Transfer_Chem->Perform_Exp Close_Container Securely Close Container Perform_Exp->Close_Container Store_Chem Store in Designated Area (Cool, Dry, Ventilated) Close_Container->Store_Chem Clean_Area Clean Work Area Store_Chem->Clean_Area Dispose_Waste Dispose of Waste (According to Regulations) Clean_Area->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End Task Complete Wash_Hands->End

References

Methodological & Application

Synthesis of Mesitaldehyde from Mesitylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesitaldehyde (2,4,6-trimethylbenzaldehyde) is a valuable aromatic aldehyde utilized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[1] Its sterically hindered nature, due to the three methyl groups on the aromatic ring, imparts unique reactivity and makes it an important building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound from mesitylene (B46885), focusing on reliable and high-yielding formylation and oxidation methods.

Synthetic Strategies Overview

The primary routes for the synthesis of this compound from mesitylene involve the introduction of a formyl group (-CHO) onto the aromatic ring (formylation) or the selective oxidation of one of the methyl groups. Formylation reactions are generally more specific and provide higher yields of the desired aldehyde.

A logical workflow for selecting a synthetic method involves considering factors such as available starting materials, required scale, safety precautions, and desired purity of the final product.

synthesis_workflow General Workflow for this compound Synthesis cluster_planning Planning & Selection cluster_formylation Formylation Routes cluster_oxidation Oxidation Route cluster_execution Execution & Purification start Define Synthesis Scale and Purity Requirements select_method Select Synthetic Method (Formylation vs. Oxidation) start->select_method gattermann Gattermann Reaction select_method->gattermann High Yield, Known Protocol rieche Rieche Formylation select_method->rieche High Yield, Alternative Reagents vilsmeier Vilsmeier-Haack Reaction select_method->vilsmeier Milder Conditions, Electron-Rich Arenes oxidation Direct Oxidation select_method->oxidation Potential for Byproducts synthesis Perform Synthesis gattermann->synthesis rieche->synthesis vilsmeier->synthesis oxidation->synthesis workup Reaction Work-up synthesis->workup purification Purification (Distillation/Chromatography) workup->purification analysis Characterization (NMR, IR, etc.) purification->analysis

Figure 1: General workflow for the synthesis of this compound.

Formylation Methods

Formylation of mesitylene is a highly effective approach to introduce an aldehyde functional group. The electron-donating nature of the three methyl groups activates the aromatic ring towards electrophilic substitution.[1]

Gattermann Reaction (Adams Modification)

The Gattermann reaction, particularly the Adams modification which uses zinc cyanide (Zn(CN)₂) in place of the highly toxic hydrogen cyanide, is a robust method for the formylation of mesitylene.[1][2] This reaction proceeds via an in-situ generation of the formylating agent.

gattermann_reaction Gattermann Reaction Pathway mesitylene Mesitylene C₉H₁₂ intermediate Aldimine Intermediate mesitylene->intermediate Electrophilic Attack reagents Zn(CN)₂ + HCl AlCl₃ reagents->intermediate This compound This compound C₁₀H₁₂O intermediate->this compound Hydrolysis hydrolysis H₂O hydrolysis->this compound

Figure 2: Simplified pathway of the Gattermann reaction.

This protocol is adapted from Organic Syntheses.

Materials:

  • Mesitylene

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Tetrachloroethane (solvent)

  • Dry Hydrogen Chloride (gas)

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • 10% Sodium Carbonate solution

  • Benzene (B151609)

Procedure:

  • In a well-ventilated fume hood, equip a 1-liter three-necked round-bottomed flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

  • To the flask, add mesitylene (0.85 mole), zinc cyanide (1.25 moles), and 400 mL of tetrachloroethane.

  • Stir the mixture at room temperature while passing a rapid stream of dry hydrogen chloride gas through it for approximately 3 hours, or until the zinc cyanide has completely reacted.

  • Cool the flask in an ice bath and, with vigorous stirring, add finely ground anhydrous aluminum chloride (2.2 moles).

  • Remove the ice bath and continue to pass hydrogen chloride through the mixture. The reaction is exothermic and the temperature should be maintained between 67-72°C for an additional 2.5 hours.

  • Cool the reaction mixture and cautiously pour it into a large beaker containing crushed ice and 100 mL of concentrated hydrochloric acid.

  • Allow the mixture to stand overnight, then transfer it to a large flask and reflux for 3 hours to hydrolyze the aldimine intermediate.

  • Separate the organic layer and extract the aqueous layer with a small portion of tetrachloroethane.

  • Combine the organic layers, wash with 10% sodium carbonate solution, and then subject to steam distillation to remove the tetrachloroethane.

  • Extract the aqueous distillate with benzene, dry the benzene extract, and remove the solvent.

  • The crude this compound is then purified by vacuum distillation.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). This method offers high yields and is a good alternative to the Gattermann reaction.

rieche_formylation Rieche Formylation Pathway mesitylene Mesitylene C₉H₁₂ intermediate Intermediate Complex mesitylene->intermediate Electrophilic Substitution reagents Dichloromethyl methyl ether TiCl₄ reagents->intermediate This compound This compound C₁₀H₁₂O intermediate->this compound Hydrolysis workup Aqueous Work-up workup->this compound

Figure 3: Simplified pathway of the Rieche formylation.

This protocol is adapted from Organic Syntheses.

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve mesitylene (0.60 mole) in 375 mL of dry methylene chloride.

  • Cool the solution in an ice bath and add titanium tetrachloride (1.0 mole) over 3 minutes.

  • While maintaining cooling and stirring, add dichloromethyl methyl ether (0.5 mole) dropwise over 25 minutes.

  • After the addition, stir the mixture for 5 minutes in the ice bath, then for 30 minutes at room temperature, and finally for 15 minutes at 35°C.

  • Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with two portions of methylene chloride.

  • Combine the organic solutions and wash them three times with water.

  • Add a crystal of hydroquinone as a stabilizer and dry the solution over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by vacuum distillation to obtain this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a milder method for the formylation of electron-rich aromatic compounds, including mesitylene.[3][4] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5]

Materials:

  • Mesitylene

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Crushed ice or ice-water

  • Saturated sodium acetate (B1210297) or sodium bicarbonate solution

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C. Allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve mesitylene (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Work-up: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium acetate or sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography.

Oxidation Methods

The direct oxidation of one of the methyl groups of mesitylene to an aldehyde is a more challenging transformation due to the potential for over-oxidation to the carboxylic acid (mesitoic acid) or oxidation of multiple methyl groups.[6] The selectivity of this reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents that have been explored include potassium permanganate (B83412) and chromium trioxide.[1] However, achieving high yields of this compound selectively can be difficult. Milder oxidizing agents and carefully controlled conditions are necessary to minimize the formation of byproducts. For instance, some studies have investigated the use of vanadium catalysts for the peroxidative oxidation of mesitylene, which has been shown to produce 3,5-dimethylbenzaldehyde, indicating that selective oxidation to a mono-aldehyde is possible, though not necessarily this compound itself under those specific conditions.[7] Due to the challenges in achieving high selectivity and the prevalence of more reliable formylation methods, a detailed, high-yield protocol for the direct oxidation of mesitylene to this compound is not as well-established in the literature.

Data Presentation: Comparison of Synthetic Methods

MethodFormylating/Oxidizing AgentCatalyst/Co-reagentSolventTypical Yield (%)References
Gattermann Reaction Zn(CN)₂ / HClAlCl₃Tetrachloroethane73-81%Organic Syntheses
Rieche Formylation Dichloromethyl methyl etherTiCl₄Methylene chloride81-89%Organic Syntheses
Vilsmeier-Haack Reaction DMFPOCl₃ / Oxalyl ChlorideDMF / DCM77% (general)[8]
Direct Oxidation Various (e.g., KMnO₄, CrO₃)-Acidic MediumVariable, often with byproducts[1]

Conclusion

For the synthesis of this compound from mesitylene, formylation reactions, particularly the Gattermann reaction (with zinc cyanide) and the Rieche formylation, offer reliable and high-yielding routes with well-documented experimental procedures. The Vilsmeier-Haack reaction presents a milder alternative, also capable of producing good yields. Direct oxidation methods are generally less selective and may lead to a mixture of products, making them less ideal for the clean synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, safety considerations, and available reagents.

References

Application Notes and Protocols for the Gattermann-Koch Synthesis of Mesitaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gattermann-Koch reaction is a classic chemical process used to introduce a formyl group (-CHO) onto an aromatic ring, a class of reaction known as formylation.[1][2] This electrophilic aromatic substitution reaction is particularly effective for electron-rich substrates, such as mesitylene (B46885) (1,3,5-trimethylbenzene), yielding the corresponding aromatic aldehyde.[3] In this application, the reaction facilitates the synthesis of mesitaldehyde (2,4,6-trimethylbenzaldehyde), a valuable intermediate in the production of fine chemicals, pharmaceuticals, and fragrances.[1][3] The Gattermann-Koch reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, such as cuprous chloride (CuCl).[1]

Reaction and Mechanism

The reaction proceeds through the in situ generation of a highly reactive electrophile, the formyl cation ([HCO]⁺).[3] Carbon monoxide and HCl react under the influence of the Lewis acid to form this electrophilic species.[4] The electron-rich mesitylene ring then acts as a nucleophile, attacking the formyl cation to form a resonance-stabilized carbocation intermediate (an arenium ion).[3] Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the final product, this compound.[4]

Data Presentation

SubstrateProductReagentsCatalyst/Co-catalystTypical Yield (%)
MesityleneThis compoundCarbon Monoxide (CO), Hydrogen Chloride (HCl)AlCl₃ / CuClGood to High

Note: Yields can vary based on reaction conditions, including pressure, temperature, and reagent purity.[3] A related procedure for this compound synthesis reports yields in the range of 75-81%.[5]

Experimental Protocol

Safety Precautions: This reaction involves highly toxic carbon monoxide gas, corrosive hydrogen chloride gas, and a highly reactive Lewis acid. All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. The reaction should be performed in a closed system capable of handling pressure.[1]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene), anhydrous

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Crushed ice

  • Concentrated hydrochloric acid

  • Diethyl ether or dichloromethane for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • A high-pressure autoclave or a gas-tight reaction vessel equipped with a gas inlet, a mechanical stirrer, a pressure gauge, and a thermocouple.

  • Gas cylinders for CO and HCl with appropriate regulators and flow meters.

  • A cooling bath (ice-water or dry ice-acetone).

  • Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, distillation apparatus).

Procedure:

  • Catalyst and Substrate Addition: In the dry reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Solvent and Substrate Introduction: Cool the vessel to 0-10 °C using a cooling bath and add the dry solvent, followed by the slow addition of anhydrous mesitylene with stirring.

  • Gassing: While maintaining the low temperature and vigorous stirring, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The reaction is typically run under pressure (50-200 atm), which will need to be monitored and maintained.

  • Reaction: Continue stirring the reaction mixture at a controlled temperature (typically between 0 °C and room temperature) for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly vent the excess CO and HCl gas into a suitable scrubbing solution. The reaction mixture is then cautiously poured over a large volume of crushed ice, to which some concentrated hydrochloric acid has been added, to decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether or dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Visualizations

Experimental Workflow

Gattermann_Koch_Workflow Gattermann-Koch Synthesis of this compound Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add AlCl3 and CuCl to Reactor B Add Dry Solvent and Mesitylene A->B C Introduce CO and HCl Gas (Under Pressure) B->C D Stir at Controlled Temperature C->D E Quench on Ice/HCl D->E F Extract with Organic Solvent E->F G Wash Organic Layer (H2O, NaHCO3, Brine) F->G H Dry and Evaporate Solvent G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via the Gattermann-Koch reaction.

Signaling Pathway (Reaction Mechanism)

Gattermann_Koch_Mechanism Gattermann-Koch Reaction Mechanism reagents CO + HCl + AlCl3 electrophile Formyl Cation [HCO]+ reagents->electrophile Generation of Electrophile arenium Arenium Ion Intermediate (Resonance Stabilized) electrophile->arenium mesitylene Mesitylene (Aromatic Ring) mesitylene->arenium Nucleophilic Attack deprotonation Deprotonation arenium->deprotonation Loss of H+ product This compound deprotonation->product Restoration of Aromaticity

Caption: Simplified mechanism of the Gattermann-Koch formylation of mesitylene.

References

Application Notes and Protocols: Mesitaldehyde as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mesitaldehyde (2,4,6-trimethylbenzaldehyde) as a key intermediate in various organic synthesis reactions. Due to the steric hindrance provided by the three methyl groups on the aromatic ring, this compound offers unique reactivity and selectivity profiles, making it a valuable building block for complex molecules in pharmaceutical and materials science research. This document outlines detailed protocols for several key transformations, presents quantitative data in structured tables, and includes visualizations of reaction pathways and workflows.

Knoevenagel Condensation: Synthesis of Substituted Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This reaction is a cornerstone for carbon-carbon bond formation.[3] While general protocols for aldehydes are widely available, the steric hindrance of this compound may necessitate optimized conditions, such as the use of a more potent catalyst or elevated temperatures, to achieve high yields.[4]

Experimental Protocol: General Procedure for Knoevenagel Condensation

A general, efficient, and environmentally friendly protocol for the Knoevenagel condensation involves the use of a catalytic amount of a benign catalyst in an aqueous medium at room temperature.[5]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)[6]

  • Catalyst (e.g., Ni(NO₃)₂·6H₂O, boric acid, DBU)[5][7][8]

  • Water or Ethanol/Water mixture[5][7]

Procedure:

  • In a round-bottom flask, dissolve the active methylene compound (1 mmol) and this compound (1 mmol) in the chosen solvent (e.g., 5 mL of water).[1][5]

  • Add the catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O) to the solution.[5]

  • Stir the reaction mixture at room temperature.[1][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, add cold water to precipitate the product.[5]

  • Filter the solid, wash with cold water, and air dry to obtain the crude product.[5]

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification if necessary.

Table 1: Representative Data for Knoevenagel Condensation of Aromatic Aldehydes

AldehydeActive Methylene CompoundCatalystSolventTimeYield (%)Reference
Benzaldehyde (B42025)MalononitrileNi(NO₃)₂·6H₂O (5 mol%)Water20 min98%[1]
4-ChlorobenzaldehydeMalononitrileBoric Acid (10 mol%)aq. Ethanol--[8]
Various AldehydesMalononitrileDBU/WaterWater-Good to Excellent[7]

Note: The provided data is for benzaldehyde derivatives. Researchers should anticipate that reactions with the sterically hindered this compound may require longer reaction times or alternative catalysts for optimal results.

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound & Active Methylene Compound stirring Stir at Room Temp. reactants->stirring solvent_catalyst Solvent & Catalyst solvent_catalyst->stirring monitoring Monitor by TLC stirring->monitoring precipitation Precipitate with Water monitoring->precipitation filtration Filter & Wash precipitation->filtration drying Dry filtration->drying purification Recrystallize drying->purification Claisen_Schmidt_Mechanism acetophenone Acetophenone enolate Enolate acetophenone->enolate Deprotonation base Base (OH⁻) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack This compound This compound This compound->alkoxide aldol Aldol Adduct alkoxide->aldol Protonation chalcone Chalcone Product aldol->chalcone Dehydration water Water water->aldol Pictet_Spengler_Pathway cluster_reactants tryptamine Tryptamine schiff_base Schiff Base tryptamine->schiff_base mesitaldehyde_ps This compound mesitaldehyde_ps->schiff_base Condensation (-H₂O) iminium_ion Iminium Ion schiff_base->iminium_ion Protonation (H⁺) spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Attack thbc Tetrahydro-β-carboline spirocycle->thbc Rearrangement & Deprotonation

References

Application Notes and Protocols: The Role of 2,4,6-Trimethylbenzaldehyde in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzaldehyde, a sterically hindered aromatic aldehyde, serves as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals, fragrances, and notably, dyes and pigments. Its unique structure, featuring three methyl groups ortho and para to the aldehyde functionality, imparts specific properties to the resulting colorants, such as enhanced stability and solubility in organic media. This document provides detailed application notes and experimental protocols for the synthesis of two classes of dyes derived from 2,4,6-trimethylbenzaldehyde: a sophisticated phthalocyanine (B1677752) pigment and a vibrant styryl-type dye.

Application Note 1: Synthesis of a Tetra-(2,4,6-trimethylphenyl)phthalocyanine Pigment

Phthalocyanines are large, aromatic macrocyclic compounds that exhibit intense and stable colors, making them valuable as pigments in a wide range of applications, including inks, coatings, and plastics. The introduction of bulky substituents, such as the 2,4,6-trimethylphenyl group, can enhance the solubility of the phthalocyanine core in organic solvents and prevent aggregation, which can affect its photophysical properties. A common route to synthesizing phthalocyanines is the cyclotetramerization of a corresponding phthalonitrile (B49051) derivative.

A plausible synthetic pathway to a tetra-(2,4,6-trimethylphenyl)phthalocyanine pigment begins with the conversion of 2,4,6-trimethylbenzaldehyde to a suitable phthalonitrile precursor. A direct synthesis of the required 3,4,5-trimethylphthalonitrile from a trimethylbenzaldehyde is not readily found in the literature. However, a multi-step synthesis starting from the oxidation of 2,4,6-trimethylbenzaldehyde to 2,4,6-trimethylbenzoic acid is a feasible approach.[1][2] This acid can then be transformed into the corresponding phthalic acid derivative, which is a known precursor for phthalonitriles.[3]

Experimental Protocol: Synthesis of Zinc(II) Tetra-(2,4,6-trimethylphenyl)phthalocyanine

This protocol is a representative procedure based on established methods for phthalocyanine synthesis.[4][5]

Step 1: Synthesis of a Substituted Phthalonitrile (Hypothetical Intermediate)

  • Note: A detailed, verified protocol for the synthesis of a phthalonitrile directly from 2,4,6-trimethylbenzaldehyde is not available in the searched literature. The following is a generalized representation of a plausible multi-step conversion.

  • Oxidation: Oxidize 2,4,6-trimethylbenzaldehyde to 2,4,6-trimethylbenzoic acid using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid).[1][2]

  • Conversion to Phthalonitrile: Convert the resulting benzoic acid derivative to the corresponding phthalonitrile. This is a multi-step process that typically involves the formation of a phthalic acid, followed by conversion to the diimide and subsequent dehydration to the dinitrile.[3]

Step 2: Cyclotetramerization to form Zinc(II) Tetra-(2,4,6-trimethylphenyl)phthalocyanine

  • A mixture of the substituted phthalonitrile (4.0 mmol), anhydrous zinc acetate (B1210297) (1.0 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mL) in 1-pentanol (B3423595) (10 mL) is refluxed for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the green precipitate is collected by filtration and washed sequentially with methanol (B129727), water, and again with methanol.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of dichloromethane (B109758) and hexane).

  • The solvent is removed under reduced pressure to yield the purified zinc(II) tetra-(2,4,6-trimethylphenyl)phthalocyanine as a dark green solid.

Quantitative Data

The photophysical properties of phthalocyanine pigments are crucial for their application. The following table summarizes typical data for peripherally substituted zinc phthalocyanines, which are expected to be similar to the target compound.

PropertyValueSolventReference
Absorption Maximum (Q-band) 682 nmDCM, THF, Toluene[5]
Molar Extinction Coefficient (ε) ~10^5 M⁻¹cm⁻¹-[5]
Fluorescence Quantum Yield (Φf) 0.28 - 0.70DMSO[4]
Singlet Oxygen Quantum Yield (ΦΔ) 0.28 - 0.70DMSO[4]

Synthesis Workflow

G cluster_synthesis Synthesis of Zinc(II) Tetra-(2,4,6-trimethylphenyl)phthalocyanine A 2,4,6-Trimethylbenzaldehyde B Oxidation A->B KMnO4 or CrO3 C 2,4,6-Trimethylbenzoic Acid B->C D Multi-step Conversion C->D Formation of phthalic acid derivative, diimide, then dinitrile E Substituted Phthalonitrile D->E F Cyclotetramerization with Zn(OAc)2 and DBU E->F 1-Pentanol, Reflux G Purification F->G Filtration & Column Chromatography H Zinc(II) Tetra-(2,4,6-trimethylphenyl)phthalocyanine G->H

Caption: Synthetic pathway for a substituted phthalocyanine pigment.

Application Note 2: Knoevenagel Condensation for the Synthesis of a Styryl-Type Dye

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a base. This reaction is widely used in the synthesis of α,β-unsaturated compounds, many of which are dyes. Reacting 2,4,6-trimethylbenzaldehyde with an active methylene compound, such as malononitrile (B47326), yields a benzylidenemalononitrile (B1330407) derivative, which is a type of styryl dye. These dyes often exhibit interesting photophysical properties, including solvatochromism and potential for use as fluorescent probes.

Experimental Protocol: Synthesis of 2-((2,4,6-trimethylphenyl)methylene)malononitrile

This protocol is adapted from general procedures for Knoevenagel condensation.[6][7][8]

  • In a round-bottomed flask, dissolve 2,4,6-trimethylbenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).

  • The reaction can be performed under microwave irradiation at 60°C and 20 W for 30 minutes, or by stirring at room temperature for 24 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the resulting precipitate.

  • Wash the solid product with cold water (3 x 5 mL).

  • Recrystallize the crude product from a mixture of hexane (B92381) and dichloromethane (1:1) to obtain the pure 2-((2,4,6-trimethylphenyl)methylene)malononitrile as a solid.

Quantitative Data

The properties of styryl dyes are highly dependent on their molecular structure and the solvent environment. The following table provides representative data for benzylidenemalononitrile derivatives.

PropertyValueNotesReference
Yield 71-99%Dependent on substituents and reaction conditions[6]
Absorption Maximum (λmax) 449 - 460 nmIn TE buffer[9]
Molar Extinction Coefficient (ε) Varies--
Fluorescence Often quenched, but can be enhanced by structural modification-[9]

Reaction and Experimental Workflow

G cluster_reaction Knoevenagel Condensation Reaction cluster_workflow Experimental Workflow A 2,4,6-Trimethylbenzaldehyde C + A->C B Malononitrile B->C D Base Catalyst (optional) Methanol or Water/Glycerol E 2-((2,4,6-trimethylphenyl)methylene)malononitrile D->E Microwave or Stirring W1 Mix Reactants W2 Reaction (Microwave/Stirring) W1->W2 W3 TLC Monitoring W2->W3 W4 Cooling & Filtration W3->W4 Reaction Complete W5 Washing W4->W5 W6 Recrystallization W5->W6 W7 Characterization W6->W7

Caption: Knoevenagel condensation and experimental workflow.

Conclusion

2,4,6-Trimethylbenzaldehyde is a valuable precursor for the synthesis of specialized dyes and pigments. The steric hindrance provided by the trimethylphenyl group can be strategically employed to tune the properties of the final colorants, leading to materials with enhanced solubility and stability. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel dyes and pigments derived from this versatile building block. Further research into the direct conversion of 2,4,6-trimethylbenzaldehyde to phthalonitrile derivatives could streamline the synthesis of sterically hindered phthalocyanine pigments.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Mesitaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing mesitaldehyde as a key starting material. The sterically hindered nature of the mesityl group often imparts unique properties to the resulting heterocyclic structures, making them of interest in medicinal chemistry and materials science.

Synthesis of 2,4,6-Trisubstituted Pyridines via Pyrylium (B1242799) Salt Intermediates

The reaction of this compound with two equivalents of an acetophenone (B1666503) derivative in the presence of a Lewis acid catalyst affords a 2,6-diaryl-4-mesitylpyrylium salt. These pyrylium salts are versatile intermediates that can be readily converted to the corresponding 2,4,6-trisubstituted pyridines by reaction with an ammonium (B1175870) source.

Experimental Protocol: Synthesis of 2,6-diphenyl-4-mesitylpyrylium tetrafluoroborate (B81430)

This protocol is adapted from the general synthesis of 2,4,6-triarylpyrylium salts.

Materials:

  • This compound

  • Acetophenone

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • To a stirred solution of acetophenone (2 equivalents) and this compound (1 equivalent) in acetic anhydride, slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2 equivalents) at room temperature.

  • Heat the reaction mixture to 100°C and maintain for 2 hours.

  • Cool the mixture to room temperature and add diethyl ether to precipitate the pyrylium salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the 2,6-diphenyl-4-mesitylpyrylium tetrafluoroborate.

Experimental Protocol: Conversion of Pyrylium Salt to 2,6-diphenyl-4-mesitylpyridine

Materials:

  • 2,6-diphenyl-4-mesitylpyrylium tetrafluoroborate

  • Ammonium acetate (B1210297)

  • Acetic acid

Procedure:

  • Suspend the 2,6-diphenyl-4-mesitylpyrylium tetrafluoroborate in acetic acid.

  • Add an excess of ammonium acetate to the suspension.

  • Heat the mixture to reflux for 1-2 hours, during which the pyrylium salt dissolves and the pyridine (B92270) precipitates.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated pyridine by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diphenyl-4-mesitylpyridine.

Quantitative Data
AldehydeKetoneProductYield (%)
This compoundAcetophenone2,6-diphenyl-4-mesitylpyrylium tetrafluoroborateNot Specified
This compoundAcetophenone2,6-diphenyl-4-mesitylpyridineNot Specified

Pyridine_Synthesis This compound This compound Pyrylium_Salt 2,6-diphenyl-4-mesitylpyrylium tetrafluoroborate This compound->Pyrylium_Salt Acetophenone Acetophenone (2 eq.) Acetophenone->Pyrylium_Salt Lewis_Acid BF3·OEt2 (Lewis Acid) Lewis_Acid->Pyrylium_Salt Acetic Anhydride, 100°C Pyridine 2,6-diphenyl-4-mesitylpyridine Pyrylium_Salt->Pyridine Ammonium_Acetate Ammonium Acetate (NH4OAc) Ammonium_Acetate->Pyridine Acetic Acid, Reflux Quinoline_Synthesis cluster_chalcone Chalcone Synthesis cluster_quinoline Doebner-von Miller Reaction This compound This compound Chalcone α,β-Unsaturated Ketone (Chalcone) This compound->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone NaOH, EtOH Quinoline Substituted Quinoline Chalcone->Quinoline Aniline Aniline Aniline->Quinoline Acid Catalyst, Oxidizing Agent Biginelli_Reaction This compound This compound Dihydropyrimidine 4-Mesityl-dihydropyrimidinone This compound->Dihydropyrimidine Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Dihydropyrimidine Urea Urea Urea->Dihydropyrimidine Catalyst Acid Catalyst Catalyst->Dihydropyrimidine EtOH, Reflux Benzodiazepine_Synthesis o_Phenylenediamine o-Phenylenediamine Benzodiazepine 1,5-Benzodiazepine Derivative o_Phenylenediamine->Benzodiazepine This compound This compound (2.5 eq.) This compound->Benzodiazepine Catalyst Catalyst Catalyst->Benzodiazepine Acetonitrile, Reflux

Application Notes and Protocols for the Reduction of Mesitoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesitoyl chloride (2,4,6-trimethylbenzoyl chloride) is a sterically hindered acyl chloride that serves as a valuable intermediate in organic synthesis. Its reduction products, 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzyl alcohol, are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The selective reduction of mesitoyl chloride presents a common challenge in synthetic chemistry, requiring careful selection of reducing agents and reaction conditions to achieve the desired product. This document provides detailed experimental protocols for the selective reduction of mesitoyl chloride to either the corresponding aldehyde or primary alcohol.

Chemical Structures

  • Mesitoyl Chloride: A colorless to pale yellow liquid or solid.

  • 2,4,6-Trimethylbenzaldehyde: A colorless to pale yellow crystalline solid or liquid with a characteristic aromatic odor.[2]

  • 2,4,6-Trimethylbenzyl Alcohol: A white solid.

Experimental Protocols

Two primary protocols are presented for the reduction of mesitoyl chloride:

  • Protocol 1: Reduction to 2,4,6-Trimethylbenzyl Alcohol using Lithium Aluminum Hydride (LiAlH₄). This protocol employs a strong reducing agent to achieve complete reduction of the acyl chloride to the primary alcohol.[3]

  • Protocol 2: Reduction to 2,4,6-Trimethylbenzaldehyde using Diisobutylaluminum Hydride (DIBAL-H). This protocol utilizes a sterically hindered and less reactive reducing agent to selectively reduce the acyl chloride to the aldehyde, preventing over-reduction to the alcohol.[4]

Safety Precautions
  • Mesitoyl Chloride: Corrosive and reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, flammable solid that reacts violently with water and moisture.[6][7][8][9] It should be handled under an inert atmosphere (nitrogen or argon).[6][10] A Class D fire extinguisher for combustible metals should be readily available.[6]

  • Diisobutylaluminum Hydride (DIBAL-H): A pyrophoric liquid that can ignite spontaneously in air and reacts violently with water.[11][12] It must be handled under an inert atmosphere.[12][13] Appropriate PPE is mandatory.[11][13][14]

  • All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Reduction of Mesitoyl Chloride to 2,4,6-Trimethylbenzyl Alcohol

This procedure outlines the complete reduction of mesitoyl chloride to 2,4,6-trimethylbenzyl alcohol using lithium aluminum hydride.

Materials
  • Mesitoyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether or THF.

  • Addition of Mesitoyl Chloride: Dissolve mesitoyl chloride (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of 1 M HCl until the solution becomes clear.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2,4,6-trimethylbenzyl alcohol.

Protocol 2: Reduction of Mesitoyl Chloride to 2,4,6-Trimethylbenzaldehyde

This procedure details the partial reduction of mesitoyl chloride to 2,4,6-trimethylbenzaldehyde using DIBAL-H.

Materials
  • Mesitoyl chloride

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or toluene

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve mesitoyl chloride (1.0 eq.) in anhydrous dichloromethane or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add DIBAL-H solution (1.1 eq.) dropwise to the stirred solution of mesitoyl chloride, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 2,4,6-trimethylbenzaldehyde.

Data Presentation

ParameterProtocol 1 (Alcohol Synthesis)Protocol 2 (Aldehyde Synthesis)
Product 2,4,6-Trimethylbenzyl alcohol2,4,6-Trimethylbenzaldehyde
Reducing Agent Lithium aluminum hydride (LiAlH₄)Diisobutylaluminum hydride (DIBAL-H)
Stoichiometry (Reducing Agent) 1.2 equivalents1.1 equivalents
Solvent Anhydrous Diethyl Ether or THFAnhydrous Dichloromethane or Toluene
Reaction Temperature 0 °C to Room Temperature-78 °C
Reaction Time 1-2 hours1-3 hours
Work-up Acidic work-upAcidic work-up
Typical Yield > 90%70-85%

Characterization Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Mesitoyl Chloride 6.88 (s, 2H), 2.44 (s, 6H), 2.31 (s, 3H)169.5, 142.8, 137.5, 134.2, 128.9, 21.5, 20.1~1770 (C=O), ~2920 (C-H)
2,4,6-Trimethylbenzyl alcohol 6.86 (s, 2H), 4.69 (s, 2H), 2.38 (s, 6H), 2.26 (s, 3H)[15]137.7, 137.3, 133.7, 129.2, 59.2, 21.0, 19.4[15]~3350 (O-H), ~2920 (C-H)
2,4,6-Trimethylbenzaldehyde 10.50 (s, 1H), 6.84 (s, 2H), 2.53 (s, 6H), 2.28 (s, 3H)[16]192.4, 143.4, 141.1, 130.2, 129.9, 21.1, 20.0[17]~1690 (C=O), ~2820, ~2720 (C-H of CHO), ~2920 (C-H)

Note: NMR and IR data are approximate and may vary slightly depending on the instrument and conditions.

Experimental Workflow and Signaling Pathways

Reduction_Workflow Start Mesitoyl Chloride Protocol1 Protocol 1: Reduction to Alcohol Start->Protocol1 Protocol2 Protocol 2: Reduction to Aldehyde Start->Protocol2 Reagent1 LiAlH₄ (excess) Protocol1->Reagent1 Add Reagent2 DIBAL-H (1.1 eq, -78°C) Protocol2->Reagent2 Add Intermediate Aldehyde Intermediate Reagent1->Intermediate Reduces to Product2 2,4,6-Trimethylbenzaldehyde Reagent2->Product2 Reduces to and stops Product1 2,4,6-Trimethylbenzyl Alcohol Intermediate->Product1 Further reduction Purification1 Purification Product1->Purification1 Purification2 Purification Product2->Purification2

Caption: Experimental workflow for the selective reduction of mesitoyl chloride.

References

Application Notes & Protocols: The Use of Mesitaldehyde in the Synthesis of Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of mesitaldehyde (2,4,6-trimethylbenzaldehyde) in the synthesis of fragrance molecules. This compound, a colorless liquid with a characteristic aromatic odor, serves as a versatile intermediate in the creation of complex aromatic compounds for the fragrance industry.[1][2] Its unique structure, featuring a sterically hindered aldehyde group and an activated aromatic ring, allows for a variety of chemical transformations to produce novel odorants.

This document will focus on a representative synthetic application of this compound: the base-catalyzed aldol (B89426) condensation with acetone (B3395972) to form 4-(2,4,6-trimethylphenyl)but-3-en-2-one. This reaction is a classic example of how the carbon skeleton can be extended from an aromatic aldehyde to create a molecule with potential fragrance properties, often in the floral, woody, or spicy olfactory families.

Synthetic Pathway Overview

The synthesis of 4-(2,4,6-trimethylphenyl)but-3-en-2-one from this compound proceeds via a Claisen-Schmidt condensation, a type of crossed aldol condensation. In this reaction, this compound reacts with acetone in the presence of a base, typically sodium hydroxide, to form an α,β-unsaturated ketone.

Synthesis_Pathway This compound This compound Product 4-(2,4,6-trimethylphenyl)but-3-en-2-one This compound->Product Acetone Acetone Intermediate Enolate of Acetone Acetone->Intermediate Base Intermediate->Product Nucleophilic Attack Catalyst NaOH, H₂O Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve NaOH in Water/Ethanol C Dropwise Addition A->C B Prepare this compound/ Acetone Solution B->C D Stir at 25°C for 4h C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over MgSO₄ G->H I Rotary Evaporation H->I J Vacuum Distillation I->J Product Product J->Product Final Product

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2,4,6-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4,6-Trimethylbenzaldehyde, also known as mesitaldehyde, is a versatile aromatic aldehyde of significant interest in the chemical and pharmaceutical industries.[1] Its unique structure, featuring three methyl groups ortho and para to the aldehyde function, imparts steric hindrance that influences its reactivity and makes it a valuable intermediate in the synthesis of various fine chemicals.[2][3] Applications include the production of pharmaceuticals, agrochemicals, dyes, fragrances, and as a raw material for photoinitiators.[1][2][3][4] This document provides detailed protocols for two effective laboratory-scale syntheses of 2,4,6-Trimethylbenzaldehyde and summarizes key data for researchers.

Physicochemical Properties of 2,4,6-Trimethylbenzaldehyde

A summary of the key physical and chemical properties of the target compound is presented below for easy reference.

PropertyValue
CAS Number 487-68-3[2]
Molecular Formula C₁₀H₁₂O[2][5]
Molar Mass 148.20 g/mol [2]
Appearance Clear colorless to light yellow liquid[2][5]
Melting Point 10-14 °C (lit.)[5][6]
Boiling Point 237 °C (lit.)[5][6]
Density 1.005 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.553 (lit.)[5]
Solubility Soluble in benzene, toluene, and chloroform.[2][5]
Sensitivity Air sensitive[2][5]

Overview of Synthetic Routes

Several methods have been established for the synthesis of 2,4,6-Trimethylbenzaldehyde. Common approaches include:

  • Gattermann Reaction: The formylation of mesitylene (B46885) (1,3,5-trimethylbenzene) using a formylating agent in the presence of a Lewis acid catalyst.[7][8] A common modification uses zinc cyanide and hydrogen chloride, which is safer than using hydrogen cyanide gas directly.[7][8]

  • Rieche Formylation: The reaction of mesitylene with dichloromethyl methyl ether under the catalysis of a strong Lewis acid like aluminum chloride or titanium tetrachloride.[4][9] This method is known for its high yields.[9]

  • Oxidation of 2,4,6-Trimethylbenzyl Alcohol: The corresponding benzyl (B1604629) alcohol can be oxidized using mild oxidizing agents like manganese dioxide or pyridinium (B92312) chlorochromate (PCC) to yield the aldehyde.[2]

  • Multi-step Synthesis from Mesitylene: A longer route involves the nitration of mesitylene, followed by reduction to 2,4,6-trimethylaniline, which is then converted to the aldehyde via a diazonium salt intermediate.[10]

This document will provide detailed protocols for the Gattermann Reaction and the Rieche Formylation due to their efficiency and applicability in a standard laboratory setting.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 2,4,6-Trimethylbenzaldehyde via formylation of mesitylene, followed by purification.

G Workflow: Synthesis of 2,4,6-Trimethylbenzaldehyde cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials: Mesitylene & Reagents setup Assemble Dry Glassware under Inert Atmosphere start->setup mix Combine Mesitylene, Solvent, and Lewis Acid setup->mix cool Cool Mixture (e.g., 0-10 °C) mix->cool add Add Formylating Agent (e.g., Dichloromethyl methyl ether or Zn(CN)₂/HCl) cool->add react Stir at Controlled Temperature add->react quench Quench Reaction (e.g., with ice/HCl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., Na₂CO₃, H₂O) extract->wash dry Dry with Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap distill Vacuum Distillation evap->distill product Pure 2,4,6-Trimethylbenzaldehyde distill->product char Characterization (NMR, IR, GC-MS) product->char

Caption: General experimental workflow for the synthesis of 2,4,6-Trimethylbenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis via Rieche Formylation

This protocol is adapted from a high-yield method using mesitylene and dichloromethyl methyl ether with aluminum chloride as the catalyst.[9] This method has reported yields exceeding 88%.[9]

Reaction Scheme: C₆H₂(CH₃)₃ + Cl₂CHOCH₃ --(AlCl₃)--> (CH₃)₃C₆H₂CHO

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
MesityleneC₉H₁₂120.1960.0 g0.50
Dichloromethyl methyl etherC₂H₄Cl₂O114.9646.0 g0.40
Aluminum chloride (anhydrous)AlCl₃133.34200.0 g1.50
Dichloromethane (B109758) (anhydrous)CH₂Cl₂84.93350 mL-
Hydrochloric acid (conc.)HCl36.46As needed-
IceH₂O18.02As needed-
Sodium carbonate solution (10%)Na₂CO₃105.99As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a dry 1000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add mesitylene (60.0 g) and anhydrous dichloromethane (300 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • While maintaining the temperature below 10 °C, add anhydrous aluminum chloride (200.0 g) in portions with vigorous stirring.

  • Addition of Reagent: Prepare a solution of freshly prepared dichloromethyl methyl ether (46.0 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the dichloromethyl methyl ether solution dropwise to the reaction mixture over approximately 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large beaker containing crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer once with 50 mL of dichloromethane.

  • Combine the organic layers and wash them sequentially with water, 10% sodium carbonate solution, and finally with water until neutral.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the dichloromethane using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure 2,4,6-trimethylbenzaldehyde.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water.

  • Dichloromethyl methyl ether is a suspected carcinogen and is highly corrosive. Handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 2: Synthesis via Gattermann Reaction

This protocol describes the synthesis from mesitylene using zinc cyanide and hydrogen chloride gas, a modification that avoids handling liquid HCN.[7][11]

Reaction Scheme: C₆H₂(CH₃)₃ + Zn(CN)₂ + HCl --(AlCl₃)--> (CH₃)₃C₆H₂CH=NH·HCl --(H₂O)--> (CH₃)₃C₆H₂CHO

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
MesityleneC₉H₁₂120.19240 g2.0
Zinc CyanideZn(CN)₂117.43282 g2.4
Aluminum chloride (anhydrous)AlCl₃133.34293 g2.2
Hydrogen chloride (gas)HCl36.46As needed-
TetrachloroethaneC₂H₂Cl₄167.851 L-
Hydrochloric acid (conc.)HCl36.46100 mL-
IceH₂O18.02As needed-
Sodium carbonate solution (10%)Na₂CO₃105.99As needed-

Procedure:

  • Reaction Setup: In a 3-liter three-necked flask equipped with a robust mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a trap, place mesitylene (240 g), tetrachloroethane (1 L), and zinc cyanide (282 g).

  • Start vigorous stirring and begin passing a rapid stream of dry hydrogen chloride gas into the mixture.

  • Cool the flask in an ice bath. While continuing the HCl stream, add finely ground anhydrous aluminum chloride (293 g) in portions.

  • Reaction: Remove the ice bath after the AlCl₃ addition. The heat of the reaction will warm the mixture to about 70 °C within an hour. Maintain a temperature of 67–72 °C for an additional 2.5 hours while continuing the HCl stream.

  • Work-up (Hydrolysis): Cool the reaction mixture and pour it cautiously into a 4-liter beaker containing crushed ice and 100 mL of concentrated hydrochloric acid.

  • Allow the mixture to stand overnight. Transfer it to a large flask and reflux for 3 hours to hydrolyze the aldimine salt.

  • After cooling, separate the organic layer. Extract the aqueous layer with 50 mL of tetrachloroethane.

  • Combine the organic extracts and wash with a 10% sodium carbonate solution.

  • Purification: Subject the organic solution to steam distillation.[11] The first portion of the distillate will be mainly tetrachloroethane and water. The product will co-distill with the steam.

  • Separate the oily layer of the distillate, dry it over a suitable drying agent, and purify by vacuum distillation to obtain 2,4,6-trimethylbenzaldehyde. The reported yield for this method is approximately 73%.[11]

Safety Precautions:

  • The reaction generates hydrogen cyanide in situ, which is extremely toxic. This entire procedure must be conducted in an efficient fume hood.

  • Hydrogen chloride is a corrosive gas.

  • Zinc cyanide is highly toxic. Avoid inhalation and skin contact.

  • Wear appropriate PPE at all times.

Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
Rieche Formylation MesityleneDichloromethyl methyl ether, AlCl₃>88%[9]High yield, relatively simple procedure.Dichloromethyl methyl ether is a potent carcinogen.
Gattermann Reaction MesityleneZn(CN)₂, HCl, AlCl₃~73%[11]Avoids direct handling of liquid HCN.Use of highly toxic Zn(CN)₂ and corrosive HCl gas.
Multi-step Synthesis MesityleneHNO₃, Fe/HCl, NaNO₂, HCHO~38% (overall)[10]Utilizes common laboratory reagents.Multi-step process, lower overall yield.
Oxidation 2,4,6-Trimethylbenzyl alcoholMnO₂, PCC, etc.VariableMild conditions, high selectivity.Starting alcohol may not be readily available.[9]

References

Troubleshooting & Optimization

How to improve the yield of Mesitaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Mesitaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound, or 2,4,6-trimethylbenzaldehyde, is commonly synthesized via several methods, including:

  • Gattermann and Gattermann-Koch reactions: Formylation of mesitylene (B46885) using a formylating agent.[1][2]

  • Oxidation of Mesitylene: Direct oxidation of the methyl group on mesitylene to an aldehyde.[3]

  • Rosenmund Reduction: Reduction of mesitoyl chloride to the corresponding aldehyde.[4]

  • Duff Reaction: Formylation of mesitylene, although it is generally more efficient for phenols.[5][6][7]

  • Reaction with Dichloromethyl Methyl Ether: A high-yield method for the formylation of aromatic compounds.[8]

Q2: What is a typical yield for this compound synthesis?

A2: The yield of this compound synthesis is highly dependent on the chosen method and optimization of reaction conditions. Reported yields for common methods are summarized in the table below.

Q3: How can I purify crude this compound?

A3: Purification of this compound typically involves the following steps:

  • Work-up: Neutralization of the reaction mixture and extraction of the product into an organic solvent.

  • Removal of Unreacted Starting Material: Unreacted mesitylene can be removed by fractional distillation. A more advanced method involves selective alkylation of impurities, including unreacted mesitylene, followed by distillation.[9]

  • Distillation: The crude product is often purified by vacuum distillation.[4][8]

  • Steam Distillation: This technique can be effective for separating this compound from non-volatile impurities.[4]

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which is then filtered and decomposed to regenerate the pure aldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using different methods.

Gattermann and Gattermann-Koch Reactions

Issue: Low Yield

Possible Cause Troubleshooting Step
Moisture in the reaction: Ensure all glassware is oven-dried and reagents are anhydrous. The reaction is sensitive to water.
Inactive Lewis Acid Catalyst (e.g., AlCl₃): Use fresh, high-quality anhydrous aluminum chloride. Store it in a desiccator.
Poor quality of Zinc Cyanide (in Gattermann reaction): While commercial zinc cyanide can be used, it should not be overly purified, as this can reduce its reactivity.[4]
Inefficient mixing of reagents: Vigorous stirring is crucial, especially during the addition of aluminum chloride.[4]
Suboptimal reaction temperature: Carefully control the temperature as specified in the protocol. The heat of reaction can be significant.[4]
Procedural shortcut: Adding zinc cyanide and aluminum chloride together can lead to lower yields. Add them sequentially as per the protocol.[4]

Issue: Formation of Byproducts

Possible Cause Troubleshooting Step
Side reactions due to reactive intermediates: Follow the recommended order of reagent addition and temperature control to minimize side reactions.
Incomplete hydrolysis of the intermediate: Ensure the hydrolysis step is complete by refluxing for the specified time.[4]
Rosenmund Reduction

Issue: Low Yield or No Aldehyde Formation

Possible Cause Troubleshooting Step
Over-reduction of the aldehyde to an alcohol: The palladium catalyst must be "poisoned" or deactivated to prevent further reduction. Use a catalyst like palladium on barium sulfate (B86663).[10] For highly reactive acyl chlorides, further deactivation with a poison like thioquinanthrene or thiourea (B124793) may be necessary.[10]
Catalyst deactivation: Ensure the catalyst is not overly poisoned. The activity needs to be sufficient to reduce the acyl chloride but not the aldehyde.[10]
Presence of water: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride to the carboxylic acid.[1][11]
Inefficient stirring: While not essential, stirring can significantly reduce the reaction time.[4]

Issue: Formation of Byproducts

Possible Cause Troubleshooting Step
Formation of an ester: This occurs if the aldehyde is over-reduced to an alcohol, which then reacts with the starting acyl chloride.[10] Ensure proper catalyst deactivation.
Formation of the corresponding hydrocarbon: This can happen with a very active catalyst. Use a properly poisoned catalyst.[1][12]
Duff Reaction

Issue: Low Yield

Possible Cause Troubleshooting Step
The Duff reaction is generally inefficient for non-phenolic substrates: Mesitylene is not as reactive as phenols in the Duff reaction. Higher temperatures and longer reaction times may be required. Consider alternative formylation methods for higher yields.[7]
Presence of water in the initial stage: The reaction should be anhydrous in the early stages, as water can decompose the hexamethylenetetramine.[6]
Suboptimal reaction conditions: The use of trifluoroacetic acid as both a solvent and catalyst can improve yields compared to the traditional glyceroboric acid.[13] Microwave-assisted synthesis has been shown to decrease reaction time with comparable yields.[14]

Issue: Formation of Polymeric Byproducts

Possible Cause Troubleshooting Step
Condensation reactions: Optimize the stoichiometry of the reactants and control the reaction temperature to minimize the formation of resinous materials.
Oxidation of Mesitylene

Issue: Low Yield of Aldehyde

Possible Cause Troubleshooting Step
Over-oxidation to Mesitoic Acid: Carefully control the amount of oxidizing agent and the reaction temperature. Use a milder or more selective oxidizing agent.
Incomplete reaction: Ensure sufficient reaction time and adequate mixing of the reactants.

Issue: Formation of Multiple Oxidation Products

Possible Cause Troubleshooting Step
Lack of selectivity of the oxidizing agent: Choose an oxidizing agent known for selective oxidation of methyl groups to aldehydes. Chromium trioxide in an acidic medium is a common choice.[3]

Comparative Yields of this compound Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Gattermann ReactionMesityleneZn(CN)₂, AlCl₃, HCl75-81[4]
Gattermann Reaction (alternative)MesityleneZn(CN)₂, AlCl₃, HCl (no solvent)73[4]
Rosenmund ReductionMesitoyl ChlorideH₂, Pd/BaSO₄70-80[4]
Dichloromethyl Methyl Ether MethodMesityleneCl₂CHOCH₃, TiCl₄81-89[8]
Duff ReactionMesityleneHexamethylenetetramineGenerally low (often <20%)[6][13]
OxidationMesityleneCrO₃ or KMnO₄Variable[3]

Experimental Protocols

Protocol 1: Gattermann Synthesis of this compound[4]

Materials:

  • Mesitylene (0.85 mole)

  • Zinc Cyanide (1.25 moles)

  • Tetrachloroethane (400 mL)

  • Anhydrous Aluminum Chloride (2.2 moles)

  • Dry Hydrogen Chloride gas

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • 10% Sodium Carbonate solution

  • Benzene

Procedure:

  • In a 1-L three-necked flask, combine mesitylene, zinc cyanide, and tetrachloroethane.

  • Stir the mixture at room temperature while passing a rapid stream of dry hydrogen chloride through it for about 3 hours until the zinc cyanide decomposes.

  • Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride with vigorous stirring.

  • Remove the ice bath and continue passing hydrogen chloride through the mixture. The reaction temperature will rise to about 70°C. Maintain a temperature of 67-72°C for an additional 2.5 hours.

  • Decompose the cooled mixture by pouring it into a container with crushed ice and concentrated hydrochloric acid.

  • After standing overnight, reflux the mixture for 3 hours.

  • Separate the organic layer and extract the aqueous layer with tetrachloroethane.

  • Wash the combined organic layers with a 10% sodium carbonate solution.

  • Perform a steam distillation. Collect the second fraction of the distillate, which contains the this compound.

  • Extract the distillate with benzene, remove the solvent, and distill the residue under reduced pressure to obtain this compound (b.p. 118-121°C/16 mm).

Protocol 2: Rosenmund Reduction of Mesitoyl Chloride[4]

Materials:

  • Mesitoyl Chloride (0.49 mole)

  • Dry Xylene (270 g)

  • Palladium-Barium Sulfate catalyst (20 g)

  • Hydrogen gas

Procedure:

  • In a 1-L three-necked flask, place a solution of mesitoyl chloride in dry xylene and add the palladium-barium sulfate catalyst.

  • Reflux the mixture while bubbling a stream of hydrogen gas through the suspension.

  • Monitor the reaction by titrating the evolved hydrogen chloride. The reaction is complete when HCl evolution ceases (approximately 6-7 hours with stirring).

  • Filter to remove the catalyst and distill off the xylene.

  • Distill the residual liquid under reduced pressure to obtain this compound (b.p. 96-98°C/6 mm).

Protocol 3: Synthesis from Mesitylene and Dichloromethyl Methyl Ether[8]

Materials:

Procedure:

  • In a 1-L three-necked flask, dissolve mesitylene in dry methylene chloride and cool in an ice bath.

  • Add titanium tetrachloride over 3 minutes.

  • While stirring and cooling, add dichloromethyl methyl ether dropwise over 25 minutes.

  • After the addition is complete, stir the mixture in the ice bath for 5 minutes, then for 30 minutes without cooling, and finally for 15 minutes at 35°C.

  • Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Wash the combined organic layers with water.

  • Add a crystal of hydroquinone to the organic solution and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and distill the residue under reduced pressure to obtain this compound (b.p. 113-115°C/11 mm).

Visualizations

Gattermann_Troubleshooting start Low Yield in Gattermann Synthesis moisture Moisture Present? start->moisture catalyst AlCl₃ Activity? moisture->catalyst No dry Dry Glassware & Reagents moisture->dry Yes reagents Reagent Quality/Addition? catalyst->reagents Good fresh_catalyst Use Fresh, Anhydrous AlCl₃ catalyst->fresh_catalyst Poor conditions Correct Temp/Mixing? reagents->conditions OK check_reagents Check Zn(CN)₂ Quality & Addition Order reagents->check_reagents Issue optimize_conditions Control Temperature & Ensure Vigorous Stirring conditions->optimize_conditions No end end Rosenmund_Troubleshooting start Low Yield/Byproducts in Rosenmund Reduction over_reduction Over-reduction to Alcohol/Ester? start->over_reduction hydrolysis Acyl Chloride Hydrolysis? over_reduction->hydrolysis No poison_catalyst Use Poisoned Catalyst (Pd/BaSO₄) over_reduction->poison_catalyst Yes catalyst_activity Catalyst Activity Correct? hydrolysis->catalyst_activity No anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Yes check_catalyst Verify Catalyst Preparation and Poisoning catalyst_activity->check_catalyst Incorrect end end Synthesis_Workflow cluster_gattermann Gattermann Synthesis cluster_rosenmund Rosenmund Reduction cluster_ether Dichloromethyl Methyl Ether Method g1 Mesitylene + Zn(CN)₂ + HCl g2 Add AlCl₃ g1->g2 g3 Reaction at 67-72°C g2->g3 g4 Hydrolysis g3->g4 product This compound g4->product r1 Mesitoyl Chloride r2 H₂ + Pd/BaSO₄ (poisoned) r1->r2 r3 Reflux r2->r3 r3->product e1 Mesitylene + TiCl₄ e2 Add Cl₂CHOCH₃ e1->e2 e3 Reaction & Work-up e2->e3 e3->product

References

Technical Support Center: Purification of Crude 2,4,6-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4,6-Trimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,4,6-Trimethylbenzaldehyde?

A1: Common impurities depend on the synthetic route used.

  • From Oxidation of 2,4,6-Trimethylbenzyl Alcohol: The primary impurities are typically unreacted starting material (2,4,6-trimethylbenzyl alcohol) and over-oxidation product (2,4,6-trimethylbenzoic acid).

  • From Gattermann-Koch or Vilsmeier-Haack Reaction of Mesitylene (B46885): Unreacted mesitylene is a common impurity. Depending on the specific reaction conditions, byproducts from side reactions may also be present.

  • General Impurity: Due to its susceptibility to air oxidation, 2,4,6-trimethylbenzoic acid is a very common impurity in aged samples of 2,4,6-trimethylbenzaldehyde.[1]

Q2: What are the primary methods for purifying crude 2,4,6-Trimethylbenzaldehyde?

A2: The most effective purification techniques for 2,4,6-Trimethylbenzaldehyde are:

  • Vacuum Distillation: Ideal for separating the aldehyde from non-volatile impurities and unreacted starting materials with significantly different boiling points.

  • Recrystallization: Effective for removing impurities that have different solubilities in a chosen solvent system. Since 2,4,6-trimethylbenzaldehyde has a melting point around 14 °C, this can be performed at low temperatures.[2][3]

  • Column Chromatography: Useful for separating compounds with different polarities. It can effectively separate the aldehyde from both more polar (e.g., carboxylic acid) and less polar (e.g., mesitylene) impurities.

  • Bisulfite Adduct Formation: A highly selective chemical method for separating aldehydes from other non-aldehydic organic compounds. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be isolated and reversed to regenerate the pure aldehyde.[1][4][5][6] This method is effective even for sterically hindered aldehydes.[4][5]

Q3: My purified 2,4,6-Trimethylbenzaldehyde has a yellowish tint. What is the cause and how can I remove it?

A3: A yellowish tint can be due to the presence of oxidized impurities or other colored byproducts from the synthesis. Running a plug of silica (B1680970) gel or treating a solution of the compound with activated charcoal before a final purification step like recrystallization can often remove colored impurities.

Q4: How can I monitor the purity of my 2,4,6-Trimethylbenzaldehyde during purification?

A4: The purity can be effectively monitored using the following analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and can help identify volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the purity by integrating the signals of the aldehyde and known impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization. The melting point of 2,4,6-trimethylbenzaldehyde (approx. 14°C) is close to room temperature. The chosen solvent may have a boiling point that is too high, or the cooling process is too rapid.Use a lower boiling point solvent or a solvent mixture. Ensure slow cooling to encourage crystal formation. Seeding with a small crystal of pure product can help initiate crystallization.
Low recovery of purified product. Too much solvent was used, leading to product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent required to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The impurity has very similar solubility to the product in the chosen solvent.Try a different solvent or a mixture of solvents (e.g., ethanol (B145695)/water, hexane (B92381)/ethyl acetate). A second recrystallization may be necessary.
Vacuum Distillation Issues
Problem Possible Cause(s) Solution(s)
Bumping or unstable boiling. The heating is uneven or too rapid. The vacuum is fluctuating.Use a magnetic stir bar or boiling chips for smooth boiling. Ensure a stable vacuum is maintained with a proper vacuum trap.
Product solidifies in the condenser. The condenser water is too cold, causing the product (M.P. ~14°C) to freeze.Use room temperature water or a coolant at a temperature above the melting point of the product in the condenser.
Poor separation of product and impurities. The boiling points of the product and impurity are too close. The distillation column has low efficiency.Use a fractionating column to improve separation efficiency. Adjust the vacuum to maximize the boiling point difference.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC/column. The mobile phase is too polar or not polar enough.Adjust the solvent polarity. For 2,4,6-trimethylbenzaldehyde, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate (B1210297) is a good starting point. A gradient elution may be necessary.
Product elutes with impurities. The column is overloaded. The polarity difference between the product and impurity is too small.Use a larger column or a smaller amount of crude product. Try a different solvent system with different selectivity. A shallower gradient during elution can improve separation.
Streaking of the aldehyde spot on TLC/column. The aldehyde may be partially oxidizing to the more polar carboxylic acid on the silica gel.Add a small amount of a non-polar, aprotic solvent to the eluent. Running the column quickly can minimize contact time with the silica.

Data Presentation

Table 1: Physical Properties of 2,4,6-Trimethylbenzaldehyde

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O[2]
Molecular Weight148.20 g/mol [2]
AppearanceColorless to pale yellow liquid/solid[3][7]
Melting Point14 °C[2][3]
Boiling Point238.5 °C @ 760 mmHg[2]
SolubilitySoluble in common organic solvents (ethanol, ether, dichloromethane); insoluble in water.[7]

Table 2: Typical Purity of 2,4,6-Trimethylbenzaldehyde with Different Purification Techniques

Purification MethodTypical Purity AchievedNotes
Vacuum Distillation>98%Dependent on the boiling point difference between the product and impurities.
Recrystallization>99%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography>99%Purity depends on the proper choice of stationary and mobile phases and loading.
Bisulfite Adduct Formation>99%Highly selective for aldehydes, often yielding very pure product after regeneration.[6]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Include a magnetic stirrer and a cold trap to protect the vacuum pump.

  • Charging the Flask: Add the crude 2,4,6-trimethylbenzaldehyde to the distillation flask.

  • Distillation:

    • Begin stirring and slowly reduce the pressure.

    • Gently heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. (e.g., approx. 118-121 °C at 16 mmHg).[8]

  • Collection: Collect the purified product in a pre-weighed receiving flask.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4,6-trimethylbenzaldehyde in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation:

    • Dissolve the crude 2,4,6-trimethylbenzaldehyde in methanol (B129727) in a separatory funnel.[6]

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously for several minutes.[6] A precipitate of the bisulfite adduct may form.

    • Add deionized water and an immiscible organic solvent (e.g., hexane or ethyl acetate) and shake again.[6]

  • Separation:

    • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct, while non-aldehydic impurities will remain in the organic layer.

    • Separate the aqueous layer.

  • Regeneration of Aldehyde:

    • Place the aqueous layer in a clean separatory funnel and add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a concentrated solution of sodium hydroxide (B78521) or sodium carbonate with swirling until the solution is basic. This will reverse the reaction and regenerate the aldehyde.

    • Shake the funnel to extract the purified aldehyde into the organic layer.

  • Isolation:

    • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified 2,4,6-trimethylbenzaldehyde.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Crude 2,4,6-Trimethylbenzaldehyde crude Crude 2,4,6-Trimethylbenzaldehyde analysis1 Initial Purity Analysis (TLC, GC-MS) crude->analysis1 distillation Vacuum Distillation analysis1->distillation Volatile Impurities recrystallization Recrystallization analysis1->recrystallization Solid Impurities chromatography Column Chromatography analysis1->chromatography Polar/Non-polar Impurities bisulfite Bisulfite Adduct Formation & Regeneration analysis1->bisulfite Non-aldehydic Impurities analysis2 Purity Analysis of Fractions (TLC, GC-MS) distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 bisulfite->analysis2 pure_product Pure 2,4,6-Trimethylbenzaldehyde analysis2->pure_product

Caption: General purification workflow for crude 2,4,6-Trimethylbenzaldehyde.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Start Recrystallization oiling_out Product Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solution1 Use lower BP solvent Slow cooling Seed crystals oiling_out->solution1 Yes impure_product Product Still Impure? low_recovery->impure_product No solution2 Use minimal hot solvent Wash with ice-cold solvent low_recovery->solution2 Yes solution3 Try different solvent system Perform second recrystallization impure_product->solution3 Yes success Pure Crystals impure_product->success No solution1->start solution2->start solution3->start

Caption: Troubleshooting common recrystallization issues.

Bisulfite_Purification_Pathway Bisulfite Adduct Purification Pathway crude_mixture Crude Aldehyde (in organic solvent) add_bisulfite Add NaHSO₃ (aq) crude_mixture->add_bisulfite extraction Liquid-Liquid Extraction add_bisulfite->extraction organic_layer Organic Layer (Non-aldehydic impurities) extraction->organic_layer aqueous_layer Aqueous Layer (Water-soluble bisulfite adduct) extraction->aqueous_layer add_base Add Base (e.g., NaOH) aqueous_layer->add_base extraction2 Extraction with Organic Solvent add_base->extraction2 pure_aldehyde Pure Aldehyde (in organic solvent) extraction2->pure_aldehyde aqueous_waste Aqueous Waste extraction2->aqueous_waste

Caption: Bisulfite adduct purification pathway for aldehydes.

References

Identifying and minimizing side products in Mesitaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mesitaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions for each problem.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-G-01 Low yield in Gattermann reaction 1. Incomplete reaction. 2. Deactivation of catalyst. 3. Loss of product during workup.1. Ensure sufficient reaction time and maintain the recommended temperature. 2. Use anhydrous aluminum chloride and protect the reaction from moisture. 3. Minimize transfers and ensure efficient extraction during the workup process.
SYN-VH-01 Low or no product formation in Vilsmeier-Haack reaction 1. Insufficiently activated aromatic ring. 2. Inactive Vilsmeier reagent. 3. Reaction temperature is too low.1. Mesitylene (B46885) is generally reactive enough, but ensure high-purity starting material. 2. Use freshly distilled POCl₃ and anhydrous DMF. 3. Gradually increase the reaction temperature; for some substrates, reflux may be necessary.
SYN-OX-01 Formation of carboxylic acid byproducts in oxidation of mesitylene Over-oxidation of the methyl groups on the aromatic ring.Use a milder oxidizing agent such as manganese dioxide (MnO₂). Carefully control the stoichiometry of the oxidant and the reaction temperature.
PUR-01 Product contamination with unreacted mesitylene Incomplete reaction or inefficient purification.1. Monitor the reaction to completion using TLC or GC. 2. Purify the crude product using fractional distillation under reduced pressure, as this compound has a significantly higher boiling point than mesitylene.
PUR-02 Presence of colored impurities in the final product Formation of polymeric byproducts or aerial oxidation of the aldehyde.1. Avoid excessively high temperatures during distillation. 2. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark. The addition of a stabilizer like hydroquinone (B1673460) can also be considered.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory syntheses for this compound are the formylation of mesitylene via the Gattermann reaction or the Vilsmeier-Haack reaction, and the controlled oxidation of mesitylene.[1]

Q2: What are the typical side products in the Gattermann synthesis of this compound?

A2: While the Gattermann reaction can provide good yields of this compound, potential side products can include:

  • Unreacted Mesitylene: If the reaction does not go to completion.

  • Di-formylated products: Although sterically hindered, small amounts of 2,4,6-trimethylbenzene-1,3-dicarbaldehyde may form under forcing conditions.

  • Polymeric materials: Acid-catalyzed polymerization of the starting material or product can lead to tar formation.

Q3: What impurities can be expected in the Vilsmeier-Haack formylation of mesitylene?

A3: In the Vilsmeier-Haack reaction, besides unreacted mesitylene, potential impurities include:

  • Hydrolysis products of the Vilsmeier reagent: Such as dimethylamine (B145610) hydrochloride.

  • Side products from reaction with the solvent: If solvents other than DMF are used.

  • Over-formylation products: Similar to the Gattermann reaction, though less common for mesitylene due to steric hindrance.

Q4: My oxidation of mesitylene yielded significant amounts of mesitoic acid and trimesic acid. How can I avoid this?

A4: The formation of mesitoic acid (2,4,6-trimethylbenzoic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid) indicates over-oxidation.[2] To minimize these side products:

  • Use a less powerful oxidizing agent: Manganese dioxide (MnO₂) is a good choice for the selective oxidation of a methyl group to an aldehyde without significant over-oxidation.[1]

  • Control Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent, reaction temperature, and reaction time. Lower temperatures and shorter reaction times can favor the formation of the aldehyde.

Q5: What is the best method for purifying crude this compound?

A5: Fractional distillation under reduced pressure is a highly effective method for purifying this compound. This technique is particularly useful for separating the product from lower-boiling impurities like unreacted mesitylene and higher-boiling residues or polymeric materials. Washing the crude product with a dilute sodium carbonate solution before distillation can help remove acidic impurities.

Quantitative Data on this compound Synthesis

Synthesis MethodKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Gattermann Reaction Mesitylene, Zn(CN)₂, HCl, AlCl₃75-81%High after distillationGood yield, well-established procedure.Use of highly toxic cyanide and strong Lewis acids.
Vilsmeier-Haack Reaction Mesitylene, DMF, POCl₃Moderate to highGood after purificationAvoids the use of cyanides.The Vilsmeier reagent is moisture-sensitive.
Oxidation Mesitylene, MnO₂VariableVariableAvoids harsh acids and toxic reagents.Over-oxidation to carboxylic acids is a common side reaction.

Experimental Protocols

Gattermann Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

  • Mesitylene

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Hydrogen Chloride (HCl) gas

  • Tetrachloroethane (solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • 10% Sodium Carbonate solution

  • Benzene (B151609)

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, combine mesitylene, zinc cyanide, and tetrachloroethane.

  • Pass a rapid stream of dry HCl gas through the stirred mixture at room temperature until the zinc cyanide has decomposed (approximately 3 hours).

  • Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride in portions with vigorous stirring.

  • Remove the ice bath and continue to pass HCl gas through the mixture. The reaction is exothermic and the temperature should be maintained at 67-72°C for 2.5 hours.

  • Cool the reaction mixture and pour it onto crushed ice containing concentrated hydrochloric acid.

  • After standing overnight, reflux the mixture for 3 hours to hydrolyze the intermediate aldimine salt.

  • Separate the organic layer and extract the aqueous layer with tetrachloroethane.

  • Combine the organic layers and wash with a 10% sodium carbonate solution.

  • Steam distill the mixture to remove the tetrachloroethane and isolate the crude this compound.

  • Extract the distillate with benzene, dry the benzene extract, and remove the solvent.

  • Purify the residue by fractional distillation under reduced pressure.

Visualizations

Mesitaldehyde_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reactants Mesitylene + Formylating Agent Start->Reactants Reaction Formylation Reaction (e.g., Gattermann or Vilsmeier-Haack) Reactants->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Workup Aqueous Workup (e.g., washing with Na2CO3) Crude_Product->Workup Distillation Fractional Distillation (under reduced pressure) Workup->Distillation Pure_Product Pure this compound Distillation->Pure_Product Side_Products Side Products (e.g., unreacted mesitylene, acids) Distillation->Side_Products

Caption: General workflow for the synthesis and purification of this compound.

Side_Product_Minimization Synthesis_Method Choice of Synthesis Method Gattermann Gattermann Reaction Synthesis_Method->Gattermann Vilsmeier Vilsmeier-Haack Reaction Synthesis_Method->Vilsmeier Oxidation Oxidation of Mesitylene Synthesis_Method->Oxidation Minimized_Side_Products Minimized Side Products & Higher Purity Gattermann->Minimized_Side_Products Vilsmeier->Minimized_Side_Products Oxidation->Minimized_Side_Products Control_Parameters Control of Reaction Parameters Temperature Temperature Control Control_Parameters->Temperature Stoichiometry Reactant Stoichiometry Control_Parameters->Stoichiometry Reaction_Time Reaction Time Control_Parameters->Reaction_Time Temperature->Minimized_Side_Products Stoichiometry->Minimized_Side_Products Reaction_Time->Minimized_Side_Products Purification Effective Purification Washing Washing Steps Purification->Washing Distillation Fractional Distillation Purification->Distillation Washing->Minimized_Side_Products Distillation->Minimized_Side_Products

Caption: Key factors for minimizing side products in this compound synthesis.

References

Optimizing reaction conditions for the formylation of mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formylation of mesitylene (B46885). Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for the synthesis of mesitaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for mesitylene?

The choice of formylation method for mesitylene depends on factors such as available reagents, safety considerations, and desired scale. The Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Rieche reactions are all viable options. Mesitylene's electron-rich nature makes it a good substrate for these electrophilic aromatic substitution reactions.[1][2][3][4] The Rieche reaction and the Gattermann reaction using the zinc cyanide modification are often preferred for their relatively high yields and manageable procedures.[1][5][6][7][8]

Q2: I am getting a low yield of this compound. What are the common causes?

Low yields in the formylation of mesitylene can stem from several factors:

  • Moisture Contamination: Lewis acid catalysts used in these reactions (e.g., AlCl₃, TiCl₄) are extremely sensitive to moisture, which can lead to their deactivation.[9]

  • Reagent Purity: The purity of reagents, including mesitylene, formylating agents, and solvents, is crucial. Impurities can lead to side reactions or catalyst inhibition.

  • Inadequate Temperature Control: The reaction temperature significantly impacts the rate and selectivity of the formylation. Suboptimal temperatures can lead to incomplete reactions or the formation of byproducts.[10][11]

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized reagent concentrations and reduced reaction rates.

  • Improper Work-up: The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. Incomplete quenching or extraction can result in product loss.[10]

Q3: What are the common side products in the formylation of mesitylene?

Common side products can include:

  • Di-formylated mesitylene: Although the introduction of one electron-withdrawing formyl group deactivates the ring towards further substitution, under forcing conditions, di-formylation can occur.

  • Polymerization/Resinification: Some formylation methods, particularly under strongly acidic conditions, can lead to the formation of polymeric materials.

  • Byproducts from side reactions of the formylating agent: For example, in the Gattermann reaction, side reactions involving hydrogen cyanide can occur.

Q4: How can I minimize the formation of side products?

To minimize side product formation:

  • Control Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of the formylating agent can sometimes lead to di-formylation.

  • Optimize Reaction Temperature: Running the reaction at the recommended temperature can improve selectivity. For many formylation reactions, initial cooling is required to control the exothermic reaction.[5]

  • Control Reaction Time: Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times that might favor side product formation.

  • Purification of Starting Materials: Ensure that the mesitylene and other reagents are pure and dry.

Troubleshooting Guides

Gattermann and Gattermann-Koch Reactions
Problem Possible Cause Troubleshooting Steps
Low or no reaction Inactive Lewis acid catalyst (AlCl₃ or ZnCl₂) due to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid.
Low purity of zinc cyanide (for Gattermann modification).Use high-purity zinc cyanide or prepare it fresh.[12]
Insufficient HCl gas (for Gattermann reaction).Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture.
Low pressure of carbon monoxide (for Gattermann-Koch reaction).The Gattermann-Koch reaction often requires high pressure of CO for good yields.[1] Ensure the reaction is set up in a suitable pressure vessel. The addition of a co-catalyst like cuprous chloride may allow the reaction to proceed at atmospheric pressure.[1]
Formation of a dark, tarry substance Reaction temperature is too high.Maintain the recommended reaction temperature. The initial mixing of reagents is often exothermic and requires cooling.
Impurities in the starting materials.Purify mesitylene and other reagents before use.
Vilsmeier-Haack Reaction
Problem Possible Cause Troubleshooting Steps
Low or no yield The Vilsmeier reagent was not formed correctly.Ensure that POCl₃ is added slowly to cold DMF with vigorous stirring to allow for the formation of the Vilsmeier reagent.[10][13]
The mesitylene is not sufficiently activated for the Vilsmeier-Haack conditions.While mesitylene is generally considered electron-rich, the Vilsmeier reagent is a weaker electrophile than those in other formylation reactions.[3] Higher reaction temperatures may be required.[10][11]
Incomplete hydrolysis of the intermediate iminium salt.During work-up, ensure complete hydrolysis by adding the reaction mixture to ice water and stirring until the aldehyde is formed.[10][14]
Difficult work-up (emulsion formation) Formation of stable emulsions during aqueous extraction.Add a saturated solution of NaCl (brine) to the aqueous layer to help break the emulsion.[10]
Rieche Reaction
Problem Possible Cause Troubleshooting Steps
Low or no yield Inactive Lewis acid (TiCl₄) due to moisture.Use anhydrous conditions and freshly distilled or high-purity TiCl₄.
Low quality of dichloromethyl methyl ether.Use freshly distilled or high-purity dichloromethyl methyl ether.
Reaction temperature is too low.While initial cooling is necessary, the reaction may require warming to room temperature or slightly above to go to completion.[5]
Formation of chlorinated byproducts Excess dichloromethyl methyl ether or prolonged reaction time.Use the correct stoichiometry and monitor the reaction to determine the optimal reaction time.
Difficult to remove the titanium salts during work-up Incomplete hydrolysis of the titanium complexes.Pour the reaction mixture into a large amount of crushed ice and stir vigorously to ensure complete hydrolysis of the titanium salts.[5]

Quantitative Data Presentation

Table 1: Comparison of Reported Yields for the Formylation of Mesitylene

Reaction Formylating Agent Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
RiecheDichloromethyl methyl etherTiCl₄Methylene (B1212753) chloride0 to 35181-89[5]
Gattermann (Adams Mod.)Zn(CN)₂/HClAlCl₃Tetrachloroethane70-80675-81[15]
Gattermann (Adams Mod.)Zn(CN)₂/HClAlCl₃-100673[15]
Gattermann-KochCO/HClAlCl₃/TiCl₄-26-282086.86[16]

Note: The yields reported are from different literature sources and may not be directly comparable due to potential variations in reaction scale, reagent purity, and experimental technique.

Experimental Protocols

Rieche Formylation of Mesitylene

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • Mesitylene (0.60 mole)

  • Dichloromethyl methyl ether (0.5 mole)

  • Titanium tetrachloride (1.0 mole)

  • Dry methylene chloride

  • Crushed ice

  • Anhydrous sodium sulfate

  • Hydroquinone (B1673460) (crystal)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve mesitylene in dry methylene chloride.

  • Cool the solution in an ice bath.

  • Add titanium tetrachloride to the cooled solution over 3 minutes.

  • While stirring and maintaining the cold temperature, add dichloromethyl methyl ether dropwise over 25 minutes.

  • After the addition is complete, stir the mixture in the ice bath for 5 minutes.

  • Remove the ice bath and stir for an additional 30 minutes at room temperature.

  • Warm the reaction mixture to 35°C and stir for 15 minutes.

  • Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash with water.

  • Add a crystal of hydroquinone to the organic solution and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and distill the residue under reduced pressure to obtain this compound.

Gattermann Formylation of Mesitylene (Adams Modification)

This protocol is a general representation based on the principles of the Adams modification.[1][6][7][8][15]

Materials:

  • Mesitylene

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry solvent (e.g., tetrachloroethane)

  • Dry hydrogen chloride (HCl) gas

  • Ice

  • Dilute HCl

Procedure:

  • In a flame-dried flask equipped with a gas inlet tube, stirrer, and reflux condenser, add mesitylene, zinc cyanide, and anhydrous aluminum chloride to the dry solvent.

  • Cool the mixture in an ice bath.

  • Bubble a stream of dry HCl gas through the stirred mixture.

  • After the reaction is complete (monitor by TLC or GC), cautiously pour the reaction mixture onto crushed ice.

  • Hydrolyze the intermediate aldimine salt by heating with dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent by evaporation and purify the resulting this compound by distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Formylation Reaction cluster_workup Work-up & Purification reagents Prepare Dry Reagents & Glassware setup Assemble Reaction Apparatus reagents->setup addition Controlled Addition of Reagents setup->addition stirring Stirring at Optimal Temperature addition->stirring monitoring Monitor Reaction Progress (TLC/GC) stirring->monitoring quench Quench Reaction Mixture monitoring->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Evaporate Solvent wash->dry purify Purify by Distillation dry->purify

Caption: General experimental workflow for the formylation of mesitylene.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound moisture Moisture Contamination? start->moisture reagents Impure Reagents? start->reagents temp Incorrect Temperature? start->temp workup Improper Work-up? start->workup dry_cond Use Anhydrous Conditions moisture->dry_cond purify_reagents Purify Starting Materials reagents->purify_reagents optimize_temp Optimize Reaction Temperature temp->optimize_temp refine_workup Refine Work-up Protocol workup->refine_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Removing unreacted starting materials from Mesitaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from Mesitaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that need to be removed from a crude this compound product?

A1: The most common unreacted starting materials depend on the synthetic route used. Common methods include the oxidation of mesitylene (B46885) or the reduction of mesitoyl chloride.[1][2] Therefore, the primary impurities are often residual mesitylene or mesitoyl chloride.

Q2: My final product is a yellow-tinged liquid. What could be the cause?

A2: Pure this compound is a colorless to light yellow liquid.[1][3] A distinct yellow or brownish color may indicate the presence of oxidized byproducts, such as the corresponding carboxylic acid (mesitoic acid), which can form if the aldehyde is exposed to air and light.

Q3: I am having trouble separating this compound from its precursor, mesitylene, by distillation. Why might this be?

A3: While their boiling points are different, achieving a clean separation via simple distillation can be challenging if the boiling points are not sufficiently far apart. Fractional distillation is often required for a more efficient separation.[4] The significant difference in their boiling points should allow for a successful fractional distillation.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable method for purifying aldehydes.[5][6] Normal phase chromatography using silica (B1680970) gel or alumina (B75360) is common. Due to the polarity of the aldehyde group, this compound will be more strongly adsorbed to the stationary phase than non-polar impurities like mesitylene.

Q5: Is there a chemical method to selectively remove this compound from a mixture?

A5: Yes, aldehydes can be selectively removed from a mixture by forming a bisulfite adduct.[7][8][9] This adduct is a salt, which is typically water-soluble and can be separated from non-polar organic compounds by extraction. The aldehyde can then be regenerated from the adduct by treatment with a base.[8]

Troubleshooting Guides

Low Purity After Fractional Distillation
Symptom Possible Cause Solution
Poor separation of this compound and mesitylene.Inefficient fractionating column.Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[10]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.[10]
Inadequate insulation of the column.Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[11]
The product is degrading during distillation.Overheating or prolonged heating.Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[2][12]
Presence of oxygen.Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde, especially at high temperatures.[10]
Issues with Column Chromatography
Symptom Possible Cause Solution
This compound is not eluting from the column.The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, start with pure hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or diethyl ether.
All compounds are eluting together.The eluent is too polar.Start with a less polar solvent system. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[6][13]
Streaking or tailing of the this compound band.The sample was overloaded on the column.Use a larger column or reduce the amount of crude product loaded onto the column.
The stationary phase is too acidic.Silica gel is slightly acidic and can sometimes cause sensitive aldehydes to degrade. Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility
This compound148.20238.51.018 (at 20°C)Soluble in organic solvents, less soluble in water.[1]
Mesitylene120.19163-1660.864 (at 25°C)Insoluble in water; miscible with ethanol (B145695) and benzene.[14]
Mesitoyl chloride182.65143-146 (at 60 mmHg)1.095 (at 25°C)Reacts with water.[15]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Preparation : Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation :

    • Heat the flask gently using a heating mantle.

    • Insulate the fractionating column to maintain a proper temperature gradient.[11]

    • Collect the fraction that distills at the boiling point of the first component (e.g., mesitylene, if present).

    • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Collect the pure this compound in a clean receiving flask when the temperature stabilizes at its boiling point (approx. 238.5°C at atmospheric pressure, or lower under vacuum).[1]

  • Completion : Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.

Protocol 2: Purification by Column Chromatography
  • Column Packing :

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[13]

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution :

    • Begin eluting with a non-polar solvent (e.g., hexane). This will elute non-polar impurities like mesitylene first.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a mixture of hexane and ethyl acetate) to elute the this compound.

  • Fraction Collection : Collect the eluent in small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation :

    • Dissolve the crude mixture in a water-miscible solvent like methanol (B129727) or THF in a separatory funnel.[7]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously. The bisulfite adduct of this compound will form and move into the aqueous layer.[7][8]

  • Extraction :

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and more water.

    • Shake and allow the layers to separate.

    • Drain the aqueous layer containing the bisulfite adduct. The organic layer contains the non-aldehydic impurities.

  • Regeneration of Aldehyde :

    • Place the aqueous layer in a clean separatory funnel.

    • Add a fresh portion of an immiscible organic solvent.

    • Slowly add a strong base (e.g., 50% NaOH) until the solution is strongly basic. This will reverse the reaction and regenerate the this compound.[8]

    • Shake the funnel to extract the purified this compound into the organic layer.

  • Final Steps : Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent to yield the pure this compound.

Visualizations

Purification_Workflow crude Crude this compound analysis Analyze Purity (TLC, GC, NMR) crude->analysis decision Is Purity Sufficient? analysis->decision pure Pure this compound decision->pure Yes purification Select Purification Method decision->purification No distillation Fractional Distillation purification->distillation Boiling Point Difference >25°C chromatography Column Chromatography purification->chromatography Polarity Differences bisulfite Bisulfite Adduct Formation purification->bisulfite Selective Aldehyde Removal distillation->analysis chromatography->analysis bisulfite->analysis

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree start Impurity Type? bp_diff Significant Boiling Point Difference? start->bp_diff Unreacted Starting Material polarity_diff Different Polarities? start->polarity_diff Byproducts is_aldehyde Need to Remove Only the Aldehyde? start->is_aldehyde Mixture of Organics distill Use Fractional Distillation bp_diff->distill Yes no_distill Distillation is Ineffective bp_diff->no_distill No column Use Column Chromatography polarity_diff->column Yes no_column Consider Other Methods polarity_diff->no_column No bisulfite Use Bisulfite Adduct Formation is_aldehyde->bisulfite Yes

Caption: Decision tree for selecting a purification method.

References

Proper storage and handling to ensure Mesitaldehyde stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Mesitaldehyde to ensure its stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is sensitive to air and may oxidize, so storing under an inert atmosphere like nitrogen is recommended for long-term stability.[3] For solutions, storage at low temperatures is crucial.

Q2: How does temperature affect the stability of this compound?

A2: While stable at room temperature for short periods in a sealed container, prolonged exposure to higher temperatures can accelerate degradation.[4][5] For stock solutions, storage at -20°C or -80°C is recommended to maintain stability over months.[3]

Q3: Is this compound sensitive to light?

A3: While specific photostability data is limited, it is good laboratory practice to store this compound in a dark place, such as in an amber vial or a light-blocking container, to prevent potential light-induced degradation.[4][5]

Q4: What are the signs that my this compound has degraded?

A4: Degradation of this compound, primarily through oxidation, can lead to the formation of Mesitoic acid (2,4,6-trimethylbenzoic acid). This may result in a change in the physical appearance of the compound, such as discoloration (yellowing) or the formation of a precipitate. A change in odor may also be indicative of degradation.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue: I observe a color change (yellowing) in my this compound sample.

  • Question: Why is my this compound turning yellow?

    • Answer: A yellow discoloration is a common sign of oxidation. This compound is sensitive to air, and prolonged exposure can lead to the formation of colored impurities.[4][5] To prevent this, always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed after use.

Issue: The purity of my this compound, as determined by analysis, is lower than expected.

  • Question: What could be causing the decrease in purity of my this compound?

    • Answer: A decrease in purity is likely due to degradation. The primary degradation pathway is oxidation to Mesitoic acid. This can be caused by improper storage, such as exposure to air, moisture, or incompatible substances.[2] Review your storage and handling procedures to ensure they align with the recommendations. Some commercial sources of this compound contain a stabilizer like hydroquinone (B1673460) to inhibit oxidation.

Issue: I am seeing an unexpected peak in my analytical chromatogram (e.g., HPLC or GC).

  • Question: What is the likely identity of the impurity peak in my this compound analysis?

    • Answer: The most probable impurity resulting from degradation is Mesitoic acid, the oxidation product of this compound. You can confirm this by running a standard of Mesitoic acid if available. To minimize the formation of this impurity, it is crucial to prevent exposure to oxygen.

This compound Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

Storage ConditionSolventDurationStability Notes
-80°C, under nitrogenDMSO6 monthsRecommended for long-term storage of stock solutions.[3]
-20°C, under nitrogenDMSO1 monthSuitable for short to medium-term storage.[3]
4°C, under nitrogenNeat-Recommended for neat compound storage.[3]
Room Temperature, sealed containerNeat-Stable for short periods.[4][5]

Experimental Protocols

The following are proposed methods for assessing the purity and stability of this compound based on standard analytical techniques for aldehydes.

1. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of this compound and identify potential degradation products.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

    • GC-MS System: An Agilent 7890A GC with a 5975C MS detector or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

    • Data Analysis: Calculate purity based on the relative peak area of this compound compared to the total peak area. Identify impurities by comparing their mass spectra to a library (e.g., NIST).

2. Stability Indicating HPLC Method (Proposed)

  • Objective: To develop a stability-indicating HPLC method to quantify this compound and its primary degradation product, Mesitoic acid.

  • Methodology:

    • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

    • Forced Degradation Study: To validate the stability-indicating nature of the method, subject samples to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the degradation products.

    • Quantification: Use a calibration curve generated from standards of known concentration to quantify this compound and Mesitoic acid.

Visual Guides

TroubleshootingWorkflow start Start: this compound Stability Issue issue Observe Issue: - Color Change - Low Purity - Unexpected Peaks start->issue check_storage Review Storage Conditions: - Airtight Seal? - Inert Atmosphere? - Correct Temperature? issue->check_storage Degradation Suspected check_handling Review Handling Procedures: - Minimized Air Exposure? - Avoided Incompatibles? issue->check_handling Degradation Suspected oxidation Likely Cause: Oxidation check_storage->oxidation Improper Storage check_handling->oxidation Improper Handling solution Solution: - Purge with Inert Gas - Use Fresh Sample - Re-purify if necessary oxidation->solution end End: Issue Resolved solution->end

Caption: Troubleshooting workflow for this compound stability issues.

HandlingWorkflow start Start: Handling this compound prepare Prepare Inert Atmosphere (e.g., Nitrogen or Argon) start->prepare transfer Quickly Transfer Required Amount prepare->transfer seal Immediately Reseal Container Tightly transfer->seal store Store Properly: - Cool, Dry, Dark Place - Under Inert Gas seal->store end End: Safe Handling Complete store->end

Caption: Recommended workflow for handling this compound to ensure stability.

References

Troubleshooting low conversion rates in Gattermann-Koch reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Gattermann-Koch reaction, particularly in addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the Gattermann-Koch reaction and what is its primary application?

The Gattermann-Koch reaction is a classic method in organic chemistry used to introduce a formyl group (-CHO) onto an aromatic ring.[1][2][3] Its primary application is the synthesis of aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, from aromatic hydrocarbons.[1][4] This reaction is a type of electrophilic aromatic substitution.[2][5]

Q2: What are the key reagents and catalysts in the Gattermann-Koch reaction?

The essential reagents and catalysts for the Gattermann-Koch reaction are:

  • Aromatic Hydrocarbon: The substrate, which must be sufficiently electron-rich (e.g., benzene (B151609), toluene).[2]

  • Carbon Monoxide (CO): The source of the formyl group.[6]

  • Hydrogen Chloride (HCl): Acts as a co-reagent with carbon monoxide.[6]

  • Lewis Acid Catalyst: Typically anhydrous aluminum chloride (AlCl₃).[4][6]

  • Co-catalyst (Promoter): Cuprous chloride (CuCl) is often used to facilitate the reaction, especially at atmospheric pressure.[1][4]

Q3: I am observing a very low or no conversion in my Gattermann-Koch reaction. What are the common causes?

Low or no conversion in a Gattermann-Koch reaction can stem from several factors:

  • Inappropriate Substrate: The Gattermann-Koch reaction is generally limited to benzene and alkylbenzenes.[7][8] It is not suitable for phenols, phenolic ethers, and aromatic compounds with strongly electron-withdrawing groups like nitrobenzene.[1][9]

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst. Ensure all reagents and glassware are anhydrous.

  • Insufficient Mixing: Inadequate stirring can lead to poor contact between the gaseous reagents (CO and HCl), the substrate, and the catalyst, resulting in a sluggish or incomplete reaction.

  • Low Pressure: The reaction often requires high pressure to ensure a sufficient concentration of carbon monoxide in the reaction mixture, especially in the absence of a co-catalyst like cuprous chloride.[10]

  • Low Temperature: While the reaction is typically run at low temperatures to minimize side reactions, excessively low temperatures can decrease the reaction rate to a point where conversion is minimal.

Q4: Why is my Gattermann-Koch reaction failing with phenol (B47542) as a substrate?

The Gattermann-Koch reaction is not applicable to phenols or phenol ethers.[2][5][9] There are two primary reasons for this:

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst (AlCl₃), forming a stable complex.[11] This deactivates the catalyst and prevents it from participating in the formylation reaction.

  • Side Reactions: Even if the reaction were to proceed, the high electron density on the oxygen atom makes it a competitive nucleophile. This could lead to the formation of formate (B1220265) esters (O-acylation) as a major side product instead of the desired aromatic aldehyde.[11]

Q5: Can I use other Lewis acids besides aluminum chloride?

While aluminum chloride is the most common Lewis acid catalyst for the Gattermann-Koch reaction, other Lewis acids can be used, though their efficiency may vary. The activity of catalytic halides generally follows the order: AlBr₃ > AlI₃ > AlCl₃ > FeCl₃. Other catalysts like TiCl₄, SnCl₄, and SbCl₅ are practically inactive.

Lewis AcidRelative Activity
AlBr₃Very High
AlI₃High
AlCl₃High
FeCl₃Moderate
TiCl₄Inactive
SnCl₄Inactive
SbCl₅Inactive

Q6: What is the role of cuprous chloride (CuCl) in the reaction?

Cuprous chloride acts as a co-catalyst or promoter.[1][4] Its presence is often necessary to carry out the reaction at or near atmospheric pressure.[10] It is believed to act as a "carrier" for carbon monoxide, facilitating the formation of the reactive electrophile.[12]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your Gattermann-Koch experiments.

Problem: Low or No Product Formation

Possible Cause 1: Substrate Reactivity

  • Question: Is my aromatic substrate suitable for the Gattermann-Koch reaction?

  • Answer: The Gattermann-Koch reaction is most effective for electron-rich aromatic hydrocarbons. Activated rings like toluene (B28343) and xylenes (B1142099) generally give good yields. Deactivated rings, such as nitrobenzene, will not react. Phenols and their ethers are also unsuitable.

SubstrateExpected Yield
BenzeneGood
TolueneGood (mainly p-tolualdehyde)
XylenesGood
MesityleneGood
PhenolFails
Anisole (Phenol ether)Fails
NitrobenzeneFails

Possible Cause 2: Catalyst Inactivity

  • Question: How can I ensure my Lewis acid catalyst is active?

  • Answer: Anhydrous aluminum chloride is extremely hygroscopic. Ensure it is freshly opened or has been stored under strictly anhydrous conditions. Handle the catalyst in a glove box or under an inert atmosphere. All solvents and reagents must be thoroughly dried before use.

Possible Cause 3: Inefficient Gas Delivery

  • Question: My reaction is sluggish. Could it be an issue with the gas delivery?

  • Answer: Ensure a steady and continuous flow of both carbon monoxide and hydrogen chloride gas into the reaction mixture. Vigorous stirring is crucial to maximize the gas-liquid interface and ensure proper mixing. Check for any leaks in your gas delivery setup.

Possible Cause 4: Suboptimal Reaction Conditions

  • Question: What are the optimal temperature and pressure for the reaction?

  • Answer: The Gattermann-Koch reaction is typically performed at low temperatures (0-10 °C) to minimize side reactions. However, if the reaction is too slow, a slight increase in temperature may be beneficial. The pressure of carbon monoxide is a critical parameter. High pressure (up to 200 atm) can significantly increase the reaction rate and yield. If high-pressure equipment is not available, the use of cuprous chloride as a co-catalyst is essential.

Experimental Protocols

Protocol 1: Synthesis of Benzaldehyde from Benzene

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry benzene

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • A gas-tight reaction vessel equipped with a gas inlet, a mechanical stirrer, and a pressure gauge.

  • Gas cylinders for CO and HCl with appropriate regulators.

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: In the reaction vessel, under an inert atmosphere (e.g., nitrogen), place anhydrous aluminum chloride and a catalytic amount of cuprous chloride.

  • Reaction Setup: Cool the vessel in an ice bath and add dry benzene.

  • Gas Introduction: While stirring vigorously, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The pressure should be maintained at the desired level.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS).

  • Work-up: After the reaction is complete, cautiously pour the reaction mixture over crushed ice and water to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude benzaldehyde can be purified by fractional distillation under reduced pressure.

Visualizations

Gattermann-Koch Reaction Mechanism

Gattermann_Koch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CO Carbon Monoxide (CO) Formyl_Chloride [H-C=O]Cl (Formyl Chloride intermediate) CO->Formyl_Chloride + HCl HCl Hydrogen Chloride (HCl) AlCl3 Aluminum Chloride (AlCl3) Benzene Benzene Sigma_Complex Sigma Complex Benzene->Sigma_Complex + Formyl Cation Formyl_Cation [H-C=O]+ (Formyl Cation) Formyl_Chloride->Formyl_Cation + AlCl3 - [AlCl4]- Benzaldehyde Benzaldehyde Sigma_Complex->Benzaldehyde - H+ HCl_regen HCl (regenerated) Sigma_Complex->HCl_regen + [AlCl4]- - AlCl3 AlCl3_regen AlCl3 (regenerated) HCl_regen->AlCl3_regen

Caption: Mechanism of the Gattermann-Koch Reaction.

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed check_substrate Is the substrate appropriate? (e.g., alkylbenzene) start->check_substrate check_catalyst Is the catalyst active? (anhydrous conditions) check_substrate->check_catalyst Yes substrate_bad Change substrate or use alternative reaction check_substrate->substrate_bad No check_mixing Is mixing/stirring adequate? check_catalyst->check_mixing Yes catalyst_bad Use fresh, anhydrous catalyst and dry reagents check_catalyst->catalyst_bad No check_conditions Are temperature and pressure optimal? check_mixing->check_conditions Yes mixing_bad Increase stirring rate check_mixing->mixing_bad No conditions_bad Adjust temperature or increase CO pressure check_conditions->conditions_bad No end Improved Conversion Rate check_conditions->end Yes substrate_ok Substrate is suitable catalyst_ok Catalyst is active mixing_ok Mixing is adequate conditions_ok Reaction conditions are optimal

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Investigating Unexpected Reaction Mechanisms with Mesitaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving mesitaldehyde (2,4,6-trimethylbenzaldehyde). Due to its significant steric hindrance, this compound can exhibit unexpected reactivity, leading to lower than expected yields, unusual byproducts, or reaction failures. This guide is intended to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Yield in Cannizzaro Reaction

Q: I am attempting a Cannizzaro reaction with this compound using a strong base, but I am observing very low conversion to the expected 2,4,6-trimethylbenzyl alcohol and 2,4,6-trimethylbenzoic acid. What could be the issue?

A: Low yields in the Cannizzaro reaction of this compound are often attributed to its significant steric hindrance. The three methyl groups ortho and para to the aldehyde group impede the necessary nucleophilic attack of the hydroxide (B78521) ion and the subsequent hydride transfer.

Troubleshooting Steps:

  • Increase Base Concentration: The Cannizzaro reaction is typically third-order overall (second order in aldehyde and first order in base). A higher concentration of the hydroxide source (e.g., >50% KOH or NaOH) can help drive the reaction forward.

  • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely, as higher temperatures may also promote side reactions.

  • Use a Co-solvent: While this compound has low solubility in water, using a co-solvent like methanol (B129727) or ethanol (B145695) can improve solubility and facilitate the interaction between the aldehyde and the aqueous base.

  • Consider a Crossed Cannizzaro Reaction: If the primary goal is the synthesis of 2,4,6-trimethylbenzyl alcohol, a crossed Cannizzaro reaction with formaldehyde (B43269) is a more efficient approach. Formaldehyde is more readily oxidized, and will act as the hydride donor, reducing the more valuable this compound to the corresponding alcohol. This can significantly improve the yield of the desired alcohol.[1][2][3]

Issue 2: Unexpected Side Products in Reactions with Strong Bases

Q: Upon treating this compound with a strong base, I've isolated unexpected, often colored, byproducts instead of the anticipated alcohol and carboxylic acid. What might be happening?

A: The formation of colored impurities can arise from several unexpected pathways, especially under harsh basic conditions and elevated temperatures.

Potential Unexpected Mechanisms:

  • Oxidation of Methyl Groups: While the aldehyde is the primary site of reaction, the electron-donating methyl groups can be susceptible to oxidation under strongly basic and oxidative conditions, potentially leading to the formation of various oxidized aromatic species.

  • Condensation Reactions: Although this compound is non-enolizable, under forcing conditions, unforeseen condensation reactions might occur, possibly involving trace impurities or degradation products. These reactions can lead to complex, polymeric, and often colored materials.

  • Reaction with Solvent: If using an alcohol as a solvent, side reactions such as the formation of acetals or other condensation products might occur, catalyzed by the strong base.

Troubleshooting and Characterization:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Purification and Analysis: Isolate the byproducts using column chromatography.[4] Characterize their structures using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the unexpected reaction pathway.

Issue 3: Failure or Low Yield in Wittig and Grignard Reactions

Q: I am experiencing difficulty in getting this compound to react with Wittig reagents or Grignard reagents, resulting in low to no yield of the expected alkene or secondary alcohol. Why is this happening?

A: The steric bulk of the methyl groups ortho to the carbonyl group in this compound significantly hinders the approach of nucleophiles, including the bulky ylides used in the Wittig reaction and Grignard reagents.[5][6][7][8][9]

Troubleshooting Strategies:

ReactionIssueRecommended ActionExpected Outcome
Wittig Reaction Steric hindrance prevents the formation of the oxaphosphetane intermediate.[5][6][7][8]Use less sterically demanding Wittig reagents (e.g., methylenetriphenylphosphorane). Consider the Horner-Wadsworth-Emmons (HWE) reaction, which employs smaller phosphonate (B1237965) carbanions that are more effective with hindered aldehydes.[5][6]Improved yield of the corresponding alkene.
Grignard Reaction The bulky Grignard reagent cannot access the electrophilic carbonyl carbon.[10][11]Use smaller Grignard reagents (e.g., methylmagnesium bromide). Employ Barbier-type reaction conditions where the alkyl halide and aldehyde are reacted together in the presence of a metal (e.g., indium, zinc) which can sometimes be more effective for hindered substrates.Formation of the desired secondary alcohol.

Experimental Protocols

General Protocol for a Crossed Cannizzaro Reaction of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Potassium Hydroxide (KOH)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.

  • Add an excess of formaldehyde solution (e.g., 2-3 equivalents).

  • Slowly add a concentrated aqueous solution of KOH (e.g., 50% w/v) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethylbenzyl alcohol.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes expected yields for the Cannizzaro reaction of this compound under different conditions, based on general principles of organic chemistry. Actual yields may vary.

Reaction TypeBaseTemperatureExpected Yield of AlcoholReference Principles
Standard Cannizzaro50% KOHRefluxLow to ModerateSteric hindrance impedes reaction.[3][12]
Crossed Cannizzaro50% KOHRefluxHighFormaldehyde is preferentially oxidized.[1][2][3]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Standard vs. Crossed Cannizzaro Reaction

cannizzaro_pathways Cannizzaro Reaction Pathways for this compound cluster_standard Standard Cannizzaro cluster_crossed Crossed Cannizzaro mes1 This compound prod1 2,4,6-Trimethylbenzyl Alcohol mes1->prod1 Reduction mes2 This compound prod2 2,4,6-Trimethylbenzoic Acid mes2->prod2 Oxidation base1 OH- base1->mes1 base1->mes2 mes3 This compound prod3 2,4,6-trimethylbenzyl Alcohol mes3->prod3 Reduction form Formaldehyde prod4 Formic Acid form->prod4 Oxidation base2 OH- base2->mes3 base2->form troubleshooting_nucleophilic_addition Troubleshooting Low Yield in Nucleophilic Additions to this compound start Low Yield with this compound issue Primary Cause: Steric Hindrance start->issue wittig Wittig Reaction issue->wittig grignard Grignard Reaction issue->grignard solution_wittig Use HWE Reaction or a less hindered ylide wittig->solution_wittig solution_grignard Use smaller Grignard reagent or Barbier conditions grignard->solution_grignard

References

Technical Support Center: Mesitaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Mesitaldehyde (2,4,6-trimethylbenzaldehyde). It provides answers to frequently asked questions and detailed troubleshooting for common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve the formylation of mesitylene (B46885) (1,3,5-trimethylbenzene). Key methods include:

  • Gattermann Reaction: This classic method uses a formylating agent generated from hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). A safer, common modification uses zinc cyanide (Zn(CN)₂) in place of HCN.[1]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the mesitylene ring.[2]

  • Oxidation of Mesitylene: Direct oxidation of mesitylene's methyl group can be achieved using oxidizing agents like chromium trioxide or manganese dioxide, though selectivity can be a challenge.[3]

Q2: What are the primary safety concerns when producing this compound at scale?

A2: Scaling up this compound synthesis introduces significant safety challenges. Key concerns include:

  • Toxicity of Reagents: The Gattermann reaction traditionally uses highly toxic and gaseous hydrogen cyanide (HCN). Using solid zinc cyanide (Zn(CN)₂) is a safer alternative but still requires careful handling in a well-ventilated fume hood. Solvents like tetrachloroethane, used in some protocols, are also toxic.

  • Exothermic Reactions: The addition of the Lewis acid catalyst (e.g., AlCl₃) is often highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure. This risk is especially high if all reactants are mixed at once and then heated.

  • Handling of Corrosive Reagents: Hydrogen chloride (gas) and Lewis acids like AlCl₃ are corrosive and moisture-sensitive. Proper material compatibility for reactors and transfer lines is crucial.

Q3: Why is the Gattermann reaction often preferred for mesitylene despite the hazardous reagents?

A3: The Gattermann reaction is effective for the formylation of electron-rich aromatic compounds like mesitylene. The symmetric structure of mesitylene leads to a single, desired product, this compound, often with good yields. The modified procedure using zinc cyanide mitigates some of the most severe hazards associated with HCN gas.

Troubleshooting Guide

Low Product Yield

Problem: The final isolated yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps & Recommendations
Impure Starting Materials 1. Mesitylene: Verify the purity of mesitylene using GC or NMR. Isomeric impurities (pseudocumene, hemimellitene) can lead to different products. 2. Lewis Acid (AlCl₃): Use freshly opened, anhydrous aluminum chloride. Clumped or discolored AlCl₃ may have been deactivated by moisture. 3. Zinc Cyanide: While commercially available, purity can vary. Ensure it is dry and finely powdered for optimal reactivity.
Inefficient Mixing 1. At scale, the reaction mixture can become a thick slurry. Ensure the mechanical stirrer is robust enough to maintain a homogeneous suspension. 2. Dead zones in the reactor can lead to localized overheating or unreacted pockets of starting material. Evaluate the reactor geometry and stirrer design for efficient agitation.
Suboptimal Reaction Temperature 1. The reaction is typically run at 60-70°C. Lower temperatures can lead to an incomplete reaction, while higher temperatures may promote byproduct formation. 2. Monitor the internal reaction temperature closely, not just the heating mantle/jacket temperature. 3. Ensure a controlled rate of addition for the Lewis acid to manage the initial exotherm and maintain the target temperature.
Losses During Workup/Purification 1. Hydrolysis: Ensure the hydrolysis of the intermediate iminium salt is complete by refluxing for a sufficient time (e.g., 3 hours). 2. Extraction: Perform multiple extractions of the aqueous layer after hydrolysis to recover all the product. 3. Distillation: this compound has a high boiling point (approx. 238°C). Use vacuum distillation to prevent thermal degradation. Ensure the vacuum system is efficient and stable.
Product Impurity Issues

Problem: The final product is contaminated with byproducts, as indicated by GC-MS or NMR analysis.

Potential Cause Troubleshooting Steps & Recommendations
Byproduct Formation 1. Unreacted Mesitylene: This is the most common impurity. Improve reaction completion by extending the reaction time at the optimal temperature or ensuring efficient mixing. 2. Double Formylation: Although sterically hindered, trace amounts of 2,4-diformyl-1,3,5-trimethylbenzene can form under harsh conditions. Avoid excessive temperatures or prolonged reaction times. 3. Oxidation Products: If using an oxidation route, over-oxidation can lead to the formation of 3,5-dimethylbenzoic acid. Use a milder oxidizing agent and carefully control stoichiometry.
Ineffective Purification 1. Steam Distillation: This is effective for removing non-volatile impurities and the Lewis acid residue. Ensure a steady steam flow to carry over the product efficiently. 2. Fractional Vacuum Distillation: To separate this compound from close-boiling impurities like unreacted mesitylene, a fractionating column is necessary. Pack the column with suitable material (e.g., Raschig rings) and maintain a slow, steady distillation rate. 3. Crystallization: For very high purity, this compound can be crystallized from a suitable solvent at low temperatures, although this may reduce the overall yield.

Quantitative Data on Synthesis Methods

While direct, large-scale comparative data is proprietary and scarce in literature, the following table summarizes typical lab-scale results and qualitative scale-up considerations for the primary formylation methods.

Parameter Gattermann Reaction (Zn(CN)₂ Method) Vilsmeier-Haack Reaction
Typical Yield 75-85% (lab scale)70-90% (lab scale, substrate dependent)
Purity (Post-Distillation) >98%>97%
Primary Reagents Mesitylene, Zn(CN)₂, HCl, AlCl₃Mesitylene, POCl₃, DMF
Key Byproducts Unreacted Mesitylene, traces of di-formylated productUnreacted Mesitylene, potential N-formyl side products
Scale-up Considerations - Highly exothermic addition of AlCl₃ requires robust cooling.- Handling of corrosive HCl gas.- Slurry viscosity can be a challenge for mixing.- Generally considered easier to handle.- Formation of the Vilsmeier reagent is also exothermic.- Workup can involve large volumes of water to quench.

Experimental Protocols

Key Experiment: Gattermann Synthesis of this compound

This protocol is adapted from a standard, reliable procedure.

1. Reagents and Equipment:

  • Reagents: Mesitylene (0.85 mole), Zinc Cyanide (1.25 moles), Anhydrous Aluminum Chloride (2.2 moles), Tetrachloroethane, Hydrogen Chloride (gas), Crushed Ice, Concentrated HCl, Sodium Carbonate solution (10%), Benzene (B151609).

  • Equipment: 1-L three-necked round-bottom flask, mechanical stirrer, reflux condenser, gas inlet tube, thermometer, ice bath, steam distillation apparatus, vacuum distillation setup.

2. Procedure:

  • Reaction Setup: In the 1-L flask, combine mesitylene (102 g), zinc cyanide (147 g), and tetrachloroethane (400 ml).

  • HCl Gas Introduction: Stir the mixture at room temperature while passing a rapid stream of dry hydrogen chloride gas through it for approximately 3 hours, or until the zinc cyanide has fully reacted.

  • Catalyst Addition: Cool the flask in an ice bath. With vigorous stirring, add finely ground anhydrous aluminum chloride (293 g) in portions.

  • Heating: Remove the ice bath and resume the passage of HCl gas. The heat of the reaction should raise the temperature to about 70°C. Maintain a temperature of 67-72°C for an additional 2.5 hours.

  • Workup - Hydrolysis: Cool the reaction mixture and cautiously pour it into a large container with crushed ice and concentrated HCl (100 ml). Let it stand overnight. Transfer the mixture to a larger flask and reflux for 3 hours to hydrolyze the intermediate.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer with a small portion of tetrachloroethane. Combine the organic layers and wash with a 10% sodium carbonate solution.

  • Purification - Steam Distillation: Perform steam distillation on the organic solution. Collect the second fraction, which contains the this compound, after the bulk of the tetrachloroethane has distilled.

  • Purification - Vacuum Distillation: Extract the this compound-containing distillate with benzene. Dry the benzene solution, remove the solvent, and perform a final purification by vacuum distillation. The product typically distills at 118-121°C at 16 mmHg.

Visualizations

Logical & Experimental Workflows

Gattermann_Workflow reagents Reagents: Mesitylene, Zn(CN)₂, AlCl₃, HCl reaction Gattermann Reaction (Formylation @ 70°C) reagents->reaction hydrolysis Workup: Quench & Hydrolysis (Ice/HCl, then Reflux) reaction->hydrolysis extraction Extraction & Wash (Separate layers, Na₂CO₃ wash) hydrolysis->extraction purification1 Primary Purification (Steam Distillation) extraction->purification1 purification2 Final Purification (Vacuum Distillation) purification1->purification2 product Pure this compound purification2->product Troubleshooting_Yield start Low Product Yield check_reagents Check Reagent Purity? (Mesitylene, AlCl₃) start->check_reagents check_conditions Verify Reaction Conditions? (Temp, Time, Mixing) start->check_conditions check_workup Review Workup/Purification? (Extraction, Distillation) start->check_workup action_reagents Action: Purify/Replace Starting Materials check_reagents->action_reagents Purity Issue Found action_conditions Action: Optimize Temp Control & Improve Agitation check_conditions->action_conditions Deviation Found action_workup Action: Perform Multiple Extractions & Use Fractional Distillation check_workup->action_workup Losses Identified Gattermann_Mechanism mesitylene Mesitylene intermediate Sigma Complex (Electrophilic Attack) mesitylene->intermediate + Reagent reagent Formylating Agent (H-C≡N⁺-AlCl₃) reagent->intermediate iminium Iminium Salt Intermediate intermediate->iminium - H⁺ product This compound iminium->product + H₂O - NH₄Cl hydrolysis Hydrolysis (+H₂O) byproduct Side Reaction: Double Formylation (Trace Amount) product->byproduct Further Reaction (Harsh Conditions)

References

Technical Support Center: Mesitaldehyde Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of mesitaldehyde to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellowing of the this compound sample Oxidation of the aldehyde to mesitoic acid and other degradation products.Discard the discolored sample and obtain a fresh, properly stored batch. For future prevention, store under an inert atmosphere, protected from light, and at reduced temperatures.
Inconsistent experimental results with a previously opened bottle Partial degradation of this compound due to exposure to air and moisture.Assess the purity of the stored material using analytical techniques such as HPLC or GC-MS. If purity is compromised, use a fresh, unopened sample for sensitive applications.
Precipitate formation in a solution containing this compound Polymerization or formation of insoluble oxidation byproducts.Attempt to dissolve a small portion in a suitable solvent. If it does not dissolve or if discoloration is present, it is recommended to prepare a fresh solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation. The aldehyde functional group is susceptible to oxidation, primarily forming mesitoic acid, especially when exposed to atmospheric oxygen. This process can be accelerated by factors such as light and elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. For optimal protection against oxidation, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber glass vial.[1]

Q3: Can I store this compound at room temperature?

A3: While this compound is stable at ordinary temperatures for short periods, for long-term storage, it is best to keep it in a cool environment, ideally refrigerated (<15°C), to minimize the rate of potential degradation reactions.[1]

Q4: Are there any chemical stabilizers that can be added to prevent the oxidation of this compound?

A4: Yes, antioxidants can be used to inhibit the oxidation of this compound. Common choices for aldehydes include butylated hydroxytoluene (BHT) and thiourea.[2] BHT is a widely used antioxidant that functions by scavenging free radicals, thus preventing the auto-oxidation chain reaction.[2][3] Thiourea and its derivatives have also been shown to be effective stabilizers for aromatic aldehydes.[4][5]

Data Presentation: Stability of Aromatic Aldehydes

Storage Condition Expected Stability Primary Degradation Product Key Influencing Factors
Room Temperature (~25°C), Exposed to Air Low to ModerateCarboxylic AcidOxygen, Light, Humidity
Refrigerated (2-8°C), Exposed to Air ModerateCarboxylic AcidOxygen, Light
Room Temperature (~25°C), Under Inert Gas (N₂ or Ar) HighMinimal DegradationResidual Oxygen
Refrigerated (2-8°C), Under Inert Gas (N₂ or Ar) Very HighMinimal DegradationNone
-20°C, Under Inert Gas (N₂ or Ar) ExcellentNegligible DegradationNone

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify the presence of its primary oxidation product, mesitoic acid.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

    • If analyzing for mesitoic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane (B1218177) or a silylating agent like BSTFA) may be necessary for optimal GC analysis.

  • GC-MS Conditions:

    • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from its potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio), with an injection volume of 1 µL.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum (prominent ions at m/z 148, 147, 119).[6][7]

    • Identify the peak for the derivatized mesitoic acid by its characteristic mass spectrum.

    • Calculate the purity of the this compound sample based on the peak area percentage.

Protocol 2: Purification of Oxidized this compound

Objective: To remove the acidic impurity, mesitoic acid, from a sample of this compound.

Methodology:

  • Liquid-Liquid Extraction:

    • Dissolve the impure this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will react with the acidic mesitoic acid to form the water-soluble sodium mesitoate, which will partition into the aqueous layer.

    • Gently swirl the separatory funnel, periodically venting to release any pressure buildup from carbon dioxide evolution.

    • Separate the aqueous layer. Repeat the washing step 2-3 times with fresh sodium bicarbonate solution.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal and Final Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • For higher purity, the resulting this compound can be further purified by vacuum distillation.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage Conditions cluster_additives Chemical Stabilization Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Prevent_Oxidation Prevention of Oxidation Inert_Atmosphere->Prevent_Oxidation Refrigeration Refrigeration (<15°C) Refrigeration->Prevent_Oxidation Light_Protection Light Protection (Amber Vial) Light_Protection->Prevent_Oxidation Antioxidants Antioxidants (e.g., BHT, Thiourea) Antioxidants->Prevent_Oxidation Mesitaldehyde_Storage Proper Storage of This compound Mesitaldehyde_Storage->Prevent_Oxidation Stable_Product Stable this compound (High Purity) Prevent_Oxidation->Stable_Product

Caption: Workflow for the prevention of this compound oxidation.

Purification_Workflow Start Oxidized this compound (Contains Mesitoic Acid) Dissolve Dissolve in Organic Solvent Start->Dissolve Wash Wash with NaHCO₃(aq) Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation (Optional) Evaporate->Distill End Purified this compound Distill->End

References

Detailed workup procedure following Mesitaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mesitaldehyde Synthesis Workup

This guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions for researchers and scientists following the synthesis of this compound (2,4,6-trimethylbenzaldehyde).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my aqueous wash, I have a persistent emulsion that won't separate. How can I resolve this?

A: Emulsion formation is common, especially after a sodium carbonate or bicarbonate wash. To break the emulsion, try the following steps in order:

  • Add Brine: Add a significant volume of saturated sodium chloride (NaCl) solution to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous layer often forces the separation.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking during the extraction steps.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool, which can help break up the emulsified droplets.

Q2: My final product yield is significantly lower than expected. What are the common causes during workup?

A: Low yield can stem from several issues during the workup and purification phase:

  • Incomplete Extraction: this compound has some solubility in aqueous solutions. Ensure you perform multiple extractions (at least 2-3) with the appropriate organic solvent to maximize recovery from the aqueous layer.

  • Incomplete Hydrolysis (Vilsmeier-Haack/Gattermann): The iminium salt intermediate formed in these reactions must be fully hydrolyzed to the aldehyde. If the reaction is quenched at a low temperature and not allowed to stir or reflux for a sufficient period, hydrolysis may be incomplete.[1][2] The workup for the Gattermann reaction often involves refluxing for several hours to ensure complete conversion.[1]

  • Loss During Solvent Removal: this compound is volatile. When removing the extraction solvent (like benzene (B151609) or diethyl ether) using a rotary evaporator, use a moderate temperature and vacuum to avoid co-evaporation of the product.

  • Product Degradation: Although relatively stable, aldehydes can be susceptible to oxidation. The commercial product often contains a stabilizer like hydroquinone.[3] Avoid prolonged exposure to air and heat.

Q3: I see an unexpected solid precipitate forming between the organic and aqueous layers. What is it and what should I do?

A: This is often an insoluble salt, such as a bisulfite adduct if you are using a bisulfite wash for purification, or residual catalyst complexes.[4]

  • For Gattermann Synthesis: This could be insoluble aluminum salts if the initial quench with ice and acid was insufficient.

  • For Purification: If you are intentionally using a sodium bisulfite wash to purify the aldehyde, the resulting adduct can sometimes be insoluble.[4] In this case, you can filter the entire biphasic mixture to collect the solid adduct. The aldehyde can then be regenerated by treating the adduct with a base (like NaOH) and extracting it back into an organic solvent.[4]

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

A: Common impurities include unreacted mesitylene (B46885), solvent residues, and byproducts from side reactions.

  • Unreacted Mesitylene: This is the most common impurity. Careful fractional distillation under reduced pressure is the most effective way to separate this compound (BP: ~118-121°C at 16 mmHg) from the more volatile mesitylene (BP: ~164°C at 760 mmHg).[1]

  • Acidic/Basic Impurities: Ensure thorough washing with sodium bicarbonate (to remove acidic impurities) and brine.

  • Column Chromatography: For high-purity material, silica (B1680970) gel column chromatography can be effective, though it may lead to some product loss on the column.

  • Bisulfite Extraction: A selective bisulfite wash can be used to separate the aldehyde from non-carbonyl impurities.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its synthesis.

ParameterValueSynthesis Method ReferenceSource(s)
Boiling Point 238.5 °C (at 760 mmHg)N/A[5]
118–121 °C (at 16 mmHg)Gattermann[1]
96–98 °C (at 6 mmHg)Rosenmund Reduction[1]
Density 1.018 g/mL (at 20 °C)N/A[5]
Typical Yield 70–80%Rosenmund Reduction[1]
~73%Gattermann (modified)[1]
77%Vilsmeier-Haack (example)[6]
Molar Mass 148.205 g/mol N/A[5]

Experimental Protocols: Workup Procedures

Protocol 1: Workup for Gattermann Synthesis

This protocol is adapted from the procedure described in Organic Syntheses.[1]

  • Quenching: Cautiously pour the cooled reaction mixture into a large beaker containing crushed ice and concentrated hydrochloric acid.

  • Hydrolysis: Allow the mixture to stand overnight. Transfer it to a round-bottomed flask and reflux for 3 hours to ensure complete hydrolysis of the intermediate.

  • Phase Separation: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer once with a suitable solvent (e.g., 50 mL of tetrachloroethane or diethyl ether).

  • Combine & Wash: Combine the organic layers and wash with a 10% sodium carbonate solution to neutralize any remaining acid.

  • Purification (Steam Distillation): Perform a steam distillation. Collect the initial distillate (mostly solvent and water) separately. Continue collecting the second fraction as long as oily drops of this compound are observed.

  • Final Extraction & Isolation: Extract the second distillate fraction with benzene (or another suitable solvent). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent on a steam bath or rotary evaporator.

  • Final Purification (Vacuum Distillation): Purify the residue by vacuum distillation to obtain pure this compound.[1]

Protocol 2: Workup for Vilsmeier-Haack Synthesis

This is a general workup procedure for the Vilsmeier-Haack reaction.[2][6][7]

  • Quenching & Hydrolysis: Cool the reaction mixture in an ice bath. Slowly add a cold aqueous solution of a base, such as sodium acetate (B1210297) or sodium bicarbonate, to neutralize the mixture and hydrolyze the iminium salt intermediate. Stir at room temperature for several hours or until hydrolysis is complete (can be monitored by TLC).

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product into an organic solvent like diethyl ether or ethyl acetate (perform 2-3 extractions).

  • Washing: Combine the organic extracts. Wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the workup process.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification start Reaction Completion quench 1. Quench Reaction (e.g., add to ice/acid or base) start->quench hydrolysis 2. Hydrolyze Intermediate (Stirring / Reflux) quench->hydrolysis extract 3. Liquid-Liquid Extraction hydrolysis->extract wash 4. Wash Organic Layer (Base, Water, Brine) extract->wash dry 5. Dry & Concentrate wash->dry purify 6. Purify Product (Vacuum Distillation or Chromatography) dry->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound workup.

G start Problem Encountered During Workup q1 Is there a persistent emulsion? start->q1 a1 Add brine (sat. NaCl). Allow layers to settle. q1->a1 Yes q2 Is the final yield low? q1->q2 No a1->q2 a2 Check for: - Incomplete hydrolysis - Insufficient extractions - Product loss during evaporation q2->a2 Yes q3 Is the final product impure? q2->q3 No a2->q3 a3 Purify via: - Fractional vacuum distillation - Column chromatography - Bisulfite extraction q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Troubleshooting decision tree for this compound workup.

References

Influence of solvent choice on Mesitaldehyde reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving mesitaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the influence of solvent choice on this compound reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: Solvent choice is crucial as it can significantly impact reaction rates, yields, and even the product distribution. The solvent influences the solubility of reactants, stabilizes transition states and intermediates, and can participate in the reaction mechanism. For this compound, its bulky 2,4,6-trimethyl substitution pattern introduces steric hindrance, which can make it less reactive than other benzaldehydes. The right solvent can help to overcome these steric effects and promote the desired transformation.

Q2: I am observing low to no conversion in my reaction with this compound. What are the likely solvent-related causes?

A2: Low conversion can stem from several solvent-related issues:

  • Poor Solubility: this compound or other reactants may not be fully dissolved in the chosen solvent, limiting their availability to react.

  • Inappropriate Polarity: The solvent's polarity may not be suitable for stabilizing the reaction's transition state. For example, reactions that proceed through polar intermediates are often favored in more polar solvents.

  • Solvent-Reactant Interactions: The solvent might be interacting with one of the reactants in a non-productive way, such as deactivating a catalyst or a nucleophile.

Q3: Are there any general guidelines for selecting a starting solvent for a new reaction with this compound?

A3: A good starting point is to consider the mechanism of the intended reaction.

  • For reactions involving polar intermediates or charged species, such as the Knoevenagel condensation, polar solvents (both protic and aprotic) are often a good choice.

  • For reactions sensitive to protic solvents, such as those involving Grignard reagents, anhydrous aprotic solvents like diethyl ether or THF are essential.

  • Consider the solubility of all reactants and catalysts. A solvent that dissolves all components at the reaction temperature is generally preferred.

Q4: Can solvent-free conditions be effective for this compound reactions?

A4: Yes, solvent-free conditions can be highly effective and offer green chemistry benefits. For instance, the Knoevenagel condensation of this compound with phenylacetonitrile (B145931) has been reported to proceed in near-quantitative yield under solvent-free conditions in the presence of piperidine.[1]

Troubleshooting Guides for Common Reactions

Knoevenagel Condensation

Issue: Low yield of the α,β-unsaturated product.

Potential Cause Troubleshooting Suggestion
Incomplete Dissolution of Reactants Gently warm the reaction mixture or switch to a solvent with better solubilizing properties for both this compound and the active methylene (B1212753) compound.
Unfavorable Reaction Equilibrium Use a solvent that allows for the removal of water, either azeotropically (e.g., toluene (B28343) with a Dean-Stark apparatus) or by using a drying agent (e.g., molecular sieves in an aprotic solvent).
Catalyst Deactivation Ensure the catalyst is soluble and active in the chosen solvent. Some basic catalysts may be more effective in polar solvents.
Side Reactions If self-condensation of the active methylene compound is observed, try a less polar solvent to potentially disfavor this side reaction.
Wittig Reaction

Issue: Poor conversion to the desired alkene.

Potential Cause Troubleshooting Suggestion
Inefficient Ylide Formation The choice of solvent can affect the basicity of the base used to deprotonate the phosphonium (B103445) salt. Aprotic polar solvents like THF or DMSO are commonly used. Ensure the solvent is anhydrous.
Low Ylide Reactivity The bulky nature of this compound may require a more reactive ylide. The solvent can influence ylide stability and reactivity. For stabilized ylides, a more polar solvent might be beneficial.
Steric Hindrance To overcome the steric bulk of this compound, higher reaction temperatures may be required. Select a solvent with a suitable boiling point.
Poor Solubility of Phosphonium Salt Ensure the phosphonium salt is soluble in the solvent chosen for ylide generation.

Quantitative Data on this compound Reactions

Direct comparative studies on the effect of various solvents on this compound reactions are limited in the literature. However, the following data points have been reported:

ReactionReactant 2Catalyst/ConditionsSolventYield (%)Reference
Knoevenagel CondensationPhenylacetonitrilePiperidineSolvent-free98[1]
OlefinationDiazoacetonitrilePcFe(II), PPh₃, 80 °CToluene57[2][3]

Common Solvents and Their Properties for Consideration

When selecting a solvent for your this compound reaction, the following properties should be considered:

SolventPolarityTypeBoiling Point (°C)Notes
TolueneNon-polarAprotic111Useful for azeotropic removal of water.
Dichloromethane (DCM)PolarAprotic40Good solvent for a wide range of organic compounds, but has a low boiling point.
Tetrahydrofuran (THF)PolarAprotic66Common for reactions requiring anhydrous aprotic conditions (e.g., Grignard, Wittig).
AcetonitrilePolarAprotic82A polar aprotic solvent that can be an alternative to DMF or DMSO.
N,N-Dimethylformamide (DMF)PolarAprotic153High-boiling polar aprotic solvent, good for dissolving a variety of compounds.
EthanolPolarProtic78A polar protic solvent that can participate in hydrogen bonding and act as a proton source.
WaterVery PolarProtic100A green solvent, but its utility depends on the reaction type and solubility of reactants.

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound

This protocol is a general guideline and may require optimization for specific active methylene compounds.

  • To a round-bottom flask, add this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene, or no solvent).

  • Add a catalytic amount of a base (e.g., piperidine, DBU, or an inorganic base like K₂CO₃).

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for a Wittig Reaction with this compound

This protocol outlines the in-situ generation of the ylide followed by the reaction with this compound.

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents).

  • Add anhydrous solvent (e.g., THF, diethyl ether).

  • Cool the suspension in an ice bath or dry ice/acetone bath.

  • Slowly add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1 equivalent) and stir until the ylide forms (often indicated by a color change).

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Visualizations

Experimental_Workflow_for_Solvent_Screening cluster_start Initial Setup cluster_screening Solvent Screening cluster_analysis Analysis & Optimization cluster_end Final Protocol start Define Reaction: This compound + Reagent B solvent1 Solvent 1 (e.g., Toluene) start->solvent1 Run small-scale reactions in parallel solvent2 Solvent 2 (e.g., THF) start->solvent2 Run small-scale reactions in parallel solvent3 Solvent 3 (e.g., Ethanol) start->solvent3 Run small-scale reactions in parallel solvent4 Solvent 4 (Solvent-free) start->solvent4 Run small-scale reactions in parallel analysis Analyze Results: - Yield - Purity - Reaction Time solvent1->analysis solvent2->analysis solvent3->analysis solvent4->analysis optimization Optimize Conditions: - Temperature - Concentration - Catalyst analysis->optimization end Finalized Protocol optimization->end Select best conditions Troubleshooting_Knoevenagel cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Knoevenagel Condensation solubility Poor Solubility? start->solubility equilibrium Unfavorable Equilibrium? start->equilibrium catalyst Catalyst Inactive? start->catalyst change_solvent Change to a better solubilizing solvent (e.g., DMF, Ethanol) solubility->change_solvent Yes remove_water Use Toluene with Dean-Stark or add molecular sieves equilibrium->remove_water Yes check_catalyst Ensure catalyst solubility and activity in the chosen solvent catalyst->check_catalyst Yes

References

Validation & Comparative

A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic aldehydes is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparative analysis of mesitaldehyde and benzaldehyde (B42025), focusing on the structural and electronic factors that dictate their chemical behavior. While direct quantitative comparisons under identical conditions are sparse in the literature, this document synthesizes available data and established chemical principles to offer a clear perspective on their relative reactivity.

The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric effects. In the case of benzaldehyde, the carbonyl group is directly attached to a benzene (B151609) ring. In contrast, this compound (2,4,6-trimethylbenzaldehyde) possesses three electron-donating methyl groups on the aromatic ring, with two of these flanking the aldehyde functionality. These structural distinctions lead to significant differences in their reactivity profiles.

Electronic Effects: Inductive and Resonance Contributions

The reactivity of the carbonyl group in aromatic aldehydes is a delicate balance between inductive and resonance effects. In benzaldehyde, the phenyl group exerts a resonance effect, which delocalizes the positive charge on the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive than aliphatic aldehydes[1].

This compound's three methyl groups introduce a strong electron-donating inductive effect (+I effect). This effect increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon, further reducing its electrophilicity compared to benzaldehyde[2]. This heightened electron density makes the carbonyl carbon a less attractive target for nucleophiles.

Steric Hindrance: The Ortho Effect

One of the most significant factors differentiating the reactivity of this compound from benzaldehyde is steric hindrance. The two methyl groups in the ortho positions to the aldehyde group in this compound create a crowded environment around the reaction center. This steric bulk impedes the approach of nucleophiles, significantly slowing down reaction rates for many nucleophilic addition reactions. This phenomenon, often referred to as the "ortho effect," is a major contributor to the reduced reactivity of this compound.

Quantitative Data on Reactivity

Table 1: Kinetic and Yield Data for Reactions of Benzaldehyde

Reaction TypeReagentsProductRate Constant / YieldConditions
Nucleophilic Addition (Cyanohydrin Formation) KCN, acidMandelonitrileρ value of +2.3 for substituted benzaldehydesNot specified
Wittig Reaction (Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate46.5% (E:Z = 95.5:4.5)Aqueous, saturated NaHCO3, 1 hr
Oxidation Quinolinium DichromateBenzoic Acid3.96 x 10⁻³ s⁻¹50% acetic acid-water, 303 K
Knoevenagel Condensation VariesVariesSecond-order kinetics observedNot specified

Note: The data presented is for benzaldehyde and serves as a reference. Direct comparative data for this compound under the same conditions is not available in the cited literature. It is anticipated that the reaction rates for this compound would be significantly lower and yields potentially reduced due to steric hindrance and electronic effects.

Experimental Protocols

To facilitate direct comparison, the following are detailed methodologies for key experiments that can be used to assess the relative reactivity of this compound and benzaldehyde.

Comparative Nucleophilic Addition: Cyanohydrin Formation

This experiment allows for the comparison of the rate of nucleophilic addition of cyanide to the carbonyl group.

Objective: To qualitatively or semi-quantitatively compare the rate of cyanohydrin formation for this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Ethanol

  • Test tubes

  • Water bath

Procedure:

  • In separate test tubes, dissolve equimolar amounts of this compound and benzaldehyde in a minimal amount of ethanol.

  • In separate flasks, prepare solutions of potassium cyanide in water.

  • Under a fume hood and with appropriate safety precautions, add the KCN solution to each of the aldehyde solutions.

  • To initiate the reaction, add a few drops of glacial acetic acid to each test tube.

  • Observe the reactions. The formation of the cyanohydrin may be monitored by techniques such as thin-layer chromatography (TLC) over time to compare the rate of disappearance of the starting aldehyde.

Comparative Oxidation: Tollens' Test

This classic test provides a qualitative comparison of the ease of oxidation of aldehydes.

Objective: To visually compare the rate of oxidation of this compound and benzaldehyde using Tollens' reagent.

Materials:

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide. Add 2 M ammonia solution dropwise with shaking until the precipitate just dissolves. This must be prepared fresh and not stored.

  • In two separate clean test tubes, add 1 mL of the freshly prepared Tollens' reagent.

  • To one test tube, add 2-3 drops of benzaldehyde. To the other, add 2-3 drops of this compound.

  • Gently warm both test tubes in a water bath (around 60°C).

  • Observe the formation of a silver mirror on the inner surface of the test tubes. The aldehyde that is more readily oxidized will produce a silver mirror more quickly.

Visualizing the Comparison

The following diagrams illustrate the structural differences between this compound and benzaldehyde and a conceptual workflow for a comparative reactivity experiment.

Structural_Comparison cluster_benzaldehyde Benzaldehyde cluster_this compound This compound benzaldehyde Benzaldehyde (C₆H₅CHO) benz_structure This compound This compound (2,4,6-Trimethylbenzaldehyde) benzaldehyde->this compound Structural Difference: + 3 Methyl Groups (Steric Hindrance & +I Effect) mesit_structure

Caption: Structural comparison of Benzaldehyde and this compound.

Reactivity_Workflow start Start: Comparative Reactivity Study reagents Prepare Equimolar Solutions of Benzaldehyde & this compound start->reagents reaction Subject to Identical Reaction Conditions (e.g., Nucleophilic Addition) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, NMR) reaction->monitoring data Collect Quantitative Data (Reaction Rate, Yield) monitoring->data analysis Comparative Analysis data->analysis conclusion Conclusion on Relative Reactivity analysis->conclusion

Caption: Experimental workflow for comparative reactivity analysis.

Conclusion

References

A Comparative Guide to the Synthetic Routes of Mesitaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Mesitaldehyde (2,4,6-trimethylbenzaldehyde) is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its sterically hindered aldehyde group and substituted aromatic ring make it a valuable building block for complex molecular architectures. The efficiency of its synthesis is a critical factor for researchers and drug development professionals. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparison of this compound Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including desired yield, scalability, safety, and the availability of starting materials and reagents. The following table summarizes the key quantitative data for the most common synthesis methods.

Synthetic Route Starting Material(s) Key Reagents Catalyst Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Friedel-Crafts Type Reaction Mesitylene (B46885)Dichloromethyl methyl etherTiCl₄ or AlCl₃~1 hour0-35°C81-89%High yield, short reaction timeUse of corrosive and moisture-sensitive Lewis acids
Gattermann Reaction MesityleneZinc cyanide, HClAlCl₃~6 hours67-72°C75-81%Good yield, avoids handling HCN directlyUse of highly toxic cyanide, long reaction time
Rosenmund Reduction Mesitoyl chlorideH₂Pd/BaSO₄6-18 hoursReflux70-80%Good yield, tolerant of various functional groupsRequires preparation of the acid chloride precursor, catalyst can be sensitive
Gattermann-Koch Reaction MesityleneCO, HClAlCl₃, CuClSeveral hours0-10°C (typical)GoodUses readily available gasesRequires handling of toxic CO under pressure, catalyst sensitivity
Multi-step Synthesis MesityleneHNO₃/Ac₂O, Fe/HCl, Formaldoxime-Multi-stepVarious~38% (overall)Avoids highly toxic formylating agentsLow overall yield, multiple steps increase complexity
Vilsmeier-Haack Reaction MesityleneDMF, POCl₃-~6.5 hours0°C to RTLow (for mesitylene)Effective for electron-rich arenesInefficient for non-activated arenes like mesitylene

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Friedel-Crafts Type Formylation with Dichloromethyl Methyl Ether

This method offers a high yield and relatively short reaction time. The use of titanium tetrachloride as a Lewis acid is a common variation.

Experimental Procedure: A solution of 72 g (0.60 mole) of mesitylene in 375 ml of dry methylene (B1212753) chloride is placed in a 1-liter three-necked flask equipped with a reflux condenser, a stirrer, and a dropping funnel. The solution is cooled in an ice bath, and 190 g (110 ml, 1.0 mole) of titanium tetrachloride is added over a period of 3 minutes. While the solution is stirred and cooled, 57.5 g (0.5 mole) of dichloromethyl methyl ether is added dropwise over a 25-minute period. After the addition is complete, the mixture is stirred for 5 minutes in the ice bath, for 30 minutes without cooling, and for 15 minutes at 35°C. The reaction mixture is then poured into a separatory funnel containing about 0.5 kg of crushed ice and is shaken thoroughly. The organic layer is separated, and the aqueous solution is extracted with two 50-ml portions of methylene chloride. The combined organic solution is washed three times with 75-ml portions of water and dried over anhydrous sodium sulfate (B86663). After evaporation of the solvent, the residue is distilled to yield 60–66 g (81–89%) of this compound.

Gattermann Reaction using Zinc Cyanide

This is a classic method for the formylation of aromatic compounds. The use of zinc cyanide is a safer alternative to handling hydrogen cyanide directly.[1][2]

Experimental Procedure: In a 5-liter flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, 1 kg (8.5 moles) of zinc cyanide, 1.3 kg (1.1 moles) of anhydrous aluminum chloride, and 2 liters of tetrachloroethane are placed. The flask is cooled in an ice-salt bath, and a rapid stream of dry hydrogen chloride is passed through the mixture for 1.5 to 2 hours with continuous stirring. 1 kg (8.3 moles) of mesitylene is then added over a period of one hour. The ice bath is removed, and the passage of hydrogen chloride is continued for the remainder of the reaction period. The heat of reaction is sufficient to warm the mixture to about 70°C over an hour. A temperature of 67–72°C is maintained for an additional 2.5 hours. The cooled mixture is decomposed by pouring it into a container with crushed ice and 100 ml of concentrated hydrochloric acid. After standing overnight, the mixture is refluxed for 3 hours. The organic layer is separated, and the aqueous layer is extracted with tetrachloroethane. The combined organic layers are washed with a 10% sodium carbonate solution and then subjected to steam distillation. The distillate is extracted with benzene, the solvent is removed, and the residue is distilled to give 95–102 g (75–81%) of this compound.[1]

Rosenmund Reduction of Mesitoyl Chloride

This method involves the catalytic reduction of an acid chloride to the corresponding aldehyde. It is a useful method when the acid chloride is readily available.

Experimental Procedure: In a flask equipped for reflux and gas inlet, 72.5 g (0.49 mole) of mesitoyl chloride in 270 g of dry xylene is placed with 20 g of palladium-barium sulfate catalyst. The mixture is refluxed while a stream of hydrogen gas is bubbled through the suspension until the evolution of hydrogen chloride ceases (approximately 6-7 hours with stirring). The catalyst is then removed by filtration, and the xylene is distilled off. The remaining liquid is distilled under reduced pressure to yield 53–60 g (70–80%) of this compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and experimental workflows for the discussed synthesis routes.

Gattermann_Reaction Mesitylene Mesitylene Intermediate Iminium Salt Intermediate Mesitylene->Intermediate + [HC≡N⁺-AlCl₃]Cl⁻ ZnCN2_HCl Zn(CN)₂ + HCl ZnCN2_HCl->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate This compound This compound Intermediate->this compound Hydrolysis H₃O⁺ Hydrolysis->this compound Hydrolysis

Gattermann Reaction Pathway

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Mesitylene_CH2Cl2 Dissolve Mesitylene in CH₂Cl₂ Cooling Cool to 0°C Mesitylene_CH2Cl2->Cooling Add_TiCl4 Add TiCl₄ Cooling->Add_TiCl4 Add_DCMME Add Dichloromethyl methyl ether Add_TiCl4->Add_DCMME Stir_Ice Stir at 0°C Add_DCMME->Stir_Ice 25 min Stir_RT Stir at RT Stir_Ice->Stir_RT 5 min Stir_35C Stir at 35°C Stir_RT->Stir_35C 30 min Quench Quench with Ice Stir_35C->Quench 15 min Separate Separate Layers Quench->Separate Extract Extract with CH₂Cl₂ Separate->Extract Wash Wash with H₂O Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Distill Evaporate->Distill Product This compound Distill->Product

Friedel-Crafts Type Formylation Workflow

Rosenmund_Reduction Mesitoyl_Chloride Mesitoyl Chloride This compound This compound Mesitoyl_Chloride->this compound H2 H₂ H2->this compound Reduction Catalyst Pd/BaSO₄ Catalyst->this compound HCl HCl

Rosenmund Reduction Pathway

Conclusion

For the synthesis of this compound, the Friedel-Crafts type formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or AlCl₃ stands out as a highly efficient method, providing the highest reported yields in a relatively short reaction time.[3] The Gattermann reaction using zinc cyanide is also a viable, high-yield option, though it requires a longer reaction time and the use of a toxic cyanide reagent.[1] The Rosenmund reduction is a good alternative if mesitoyl chloride is a readily available starting material.[1]

The Gattermann-Koch reaction is a well-known formylation method, but its application to this compound synthesis requires specialized equipment to handle carbon monoxide under pressure.[4] The multi-step synthesis from mesitylene suffers from a low overall yield, making it less practical for large-scale production.[5] Finally, the Vilsmeier-Haack reaction is generally not suitable for non-activated aromatic rings like mesitylene and results in low yields.[6][7][8][9][10]

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, safety protocols, and cost considerations.

References

A Comparative Guide to GC-MS and HPLC for the Purity Assessment of Mesitaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like mesitaldehyde (2,4,6-trimethylbenzaldehyde) is a critical step in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for assessing the purity of this compound. We present detailed experimental protocols, a comparative data summary, and visual workflows to assist in selecting the most suitable method for your analytical needs.

Principle of a Gas Chromatography-Mass Spectrometry (GC-MS) Based Method

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. In the context of this compound purity assessment, the sample is first vaporized and introduced into the GC, where it travels through a capillary column. The separation is based on the differential partitioning of the sample components between the mobile phase (an inert carrier gas) and the stationary phase (a coating on the column wall). As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

An excellent alternative for the purity analysis of aromatic aldehydes is High-Performance Liquid Chromatography (HPLC), particularly with UV detection.[1] HPLC is well-suited for compounds that may be thermally labile or not sufficiently volatile for GC analysis.[2] The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase within the column. For enhanced sensitivity and selectivity, especially for aldehydes, a derivatization step is often employed. Reacting this compound with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a stable derivative with a strong UV absorbance, allowing for detection at low concentrations.[3][4][5]

Experimental Protocols

GC-MS Protocol for this compound Purity Assessment

This protocol outlines a general method for the direct analysis of this compound to determine its purity and identify volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or methanol, to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35 - 350 amu.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Potential impurities can be identified by comparing their mass spectra with reference libraries (e.g., NIST). Common impurities may arise from the synthesis process, such as unreacted starting materials (e.g., mesitylene) or by-products of oxidation or formylation reactions.[1][6]

HPLC-UV Protocol for this compound Purity Assessment (with DNPH Derivatization)

This protocol describes a method for the purity analysis of this compound using HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

1. Derivatization and Sample Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing a small amount of catalytic acid (e.g., 1% phosphoric acid).

  • Sample Derivatization:

    • To 1 mL of a diluted this compound solution (approximately 100 µg/mL in acetonitrile), add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • Final Sample Solution: The resulting solution containing the this compound-DNPH derivative can be directly injected or further diluted with the mobile phase if necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 65:35 (v/v) mixture of acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (the maximum absorbance for the DNPH derivative).[4]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is determined by the area percentage of the this compound-DNPH peak relative to all other observed peaks in the chromatogram.

  • Quantification can be performed using an external standard curve prepared from a pure this compound-DNPH derivative.

Comparative Performance Data

The following table summarizes the key performance characteristics of the GC-MS and HPLC-UV methods for the purity assessment of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MS (Direct Injection)HPLC-UV (with DNPH Derivatization)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by UV absorbance detection.
Applicability Ideal for volatile and thermally stable compounds like this compound and its volatile impurities.Suitable for a broader range of compounds, including those that are less volatile or thermally sensitive.[7]
Specificity Very high, based on both retention time and unique mass fragmentation patterns.[8]Good, based on retention time and characteristic UV absorbance of the derivative.
Sensitivity High, with typical limits of detection (LOD) in the low ng/mL range.[9]Very high due to the strong chromophore of the DNPH derivative, with LODs in the low µg/L (ppb) range.[10]
Sample Preparation Simple dilution of the sample.Requires a derivatization step, which adds to the sample preparation time and complexity.[3]
Analysis Time Typically 15-30 minutes per sample.Typically 10-25 minutes per sample, plus derivatization time.[4][11]
Potential Issues Potential for thermal degradation of labile impurities.Incomplete derivatization can lead to inaccurate quantification.
Cost Higher initial instrument cost.Lower initial instrument cost compared to GC-MS.[11]

Workflow and Logic Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization in MS Separate->Ionize Detect Mass Fragment Detection Ionize->Detect Chromatogram Generate Total Ion Chromatogram Detect->Chromatogram Identify Identify Impurities (Mass Spectra Library) Chromatogram->Identify Quantify Calculate Purity (Area %) Chromatogram->Quantify

Caption: Workflow for this compound Purity Assessment by GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV GCMS_Adv Advantages: - High Specificity - Direct Analysis - Structural Information GCMS_Disadv Disadvantages: - Higher Cost - Requires Volatility HPLC_Adv Advantages: - High Sensitivity (with derivatization) - Lower Cost - Broader Applicability HPLC_Disadv Disadvantages: - Derivatization Required - Less Structural Information This compound Purity Assessment of This compound This compound->GCMS_Adv This compound->GCMS_Disadv This compound->HPLC_Adv This compound->HPLC_Disadv

Caption: Comparison of GC-MS and HPLC-UV for this compound Analysis.

Conclusion

Both GC-MS and HPLC-UV are highly effective techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS is the preferred method for its high specificity and the ability to identify unknown volatile impurities through mass spectral library matching without the need for derivatization. This makes it a powerful tool during process development and for in-depth impurity profiling.

  • HPLC-UV with derivatization offers excellent sensitivity and is a robust and cost-effective method for routine quality control where the primary goal is accurate quantification of the main component and known impurities.[7]

In a comprehensive quality control strategy, both techniques can be employed synergistically: HPLC for routine purity checks and GC-MS for detailed impurity identification and characterization.

References

Comparative study of different catalysts for Mesitaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesitylaldehyde (2,4,6-trimethylbenzaldehyde) is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The selection of an appropriate catalytic system is crucial for achieving high yields and purity. This guide provides a comparative analysis of three distinct catalytic methods for the synthesis of mesitaldehyde, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of three different catalytic approaches for the synthesis of this compound. The data highlights key metrics such as the starting material, catalyst system, reaction conditions, and reported yields, offering a clear comparison for researchers to select the most suitable method for their specific needs.

Starting MaterialCatalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%)
Mesitylene (B46885)Lewis Acid (Gattermann Reaction)Zn(CN)₂, AlCl₃, HClTetrachloroethane67-723.575-81[1]
MesityleneVilsmeier Reagent (Vilsmeier-Haack Reaction)POCl₃, DMFDMF95183[2]
2,4,6-Trimethylbenzyl alcoholPyridinium (B92312) Chlorochromate (PCC)PCCDichloromethane (B109758) (DCM)Room Temp.2~95 (Typical)

Detailed Experimental Protocols

Gattermann Reaction with Zinc Cyanide and Aluminum Chloride

This method involves the formylation of mesitylene using a Lewis acid catalyst. The use of zinc cyanide offers a safer alternative to handling hydrogen cyanide directly.[3][4]

Experimental Procedure: [1]

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and gas inlet tube, combine mesitylene (0.85 mole), zinc cyanide (1.25 moles), and tetrachloroethane (400 mL).

  • Pass a rapid stream of dry hydrogen chloride gas through the stirred mixture at room temperature for approximately 3 hours, or until the zinc cyanide has completely reacted.

  • Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride (2.2 moles) with vigorous stirring.

  • Remove the ice bath and continue passing hydrogen chloride through the mixture. The reaction is exothermic and should reach about 70°C within an hour. Maintain a temperature of 67-72°C for an additional 2.5 hours.

  • Decompose the cooled reaction mixture by cautiously pouring it into a mixture of crushed ice and concentrated hydrochloric acid (100 mL).

  • After standing overnight, reflux the mixture for 3 hours.

  • Separate the organic layer, and extract the aqueous layer with tetrachloroethane.

  • Wash the combined organic layers with a 10% sodium carbonate solution.

  • Isolate the product by steam distillation, followed by distillation of the organic phase under reduced pressure. This compound distills at 118-121°C/16 mm.

Vilsmeier-Haack Formylation of Mesitylene

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring like mesitylene.[5][6][7][8]

Experimental Procedure (adapted from a general protocol): [2]

  • Prepare the Vilsmeier reagent by adding POCl₃ (1.1 equivalents) dropwise to ice-cold, dry DMF (10 volumes) under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add mesitylene (1.0 equivalent) to the Vilsmeier reagent.

  • Heat the reaction mixture to 95°C and stir for 1 hour.

  • Cool the mixture to room temperature and slowly pour it into a 10% aqueous sulfuric acid solution.

  • Stir the resulting mixture at 30-40°C for 2 hours.

  • Separate the aqueous layer and extract with an organic solvent (e.g., toluene).

  • Wash the combined organic layers with 10% aqueous sulfuric acid and then with water.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Oxidation of 2,4,6-Trimethylbenzyl Alcohol with Pyridinium Chlorochromate (PCC)

This method involves the oxidation of the corresponding benzyl (B1604629) alcohol to the aldehyde. PCC is a relatively mild oxidizing agent that typically stops the oxidation at the aldehyde stage without significant over-oxidation to the carboxylic acid.[9][10][11]

Experimental Procedure (General Protocol):

  • Dissolve 2,4,6-trimethylbenzyl alcohol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion while stirring at room temperature.

  • Continue stirring for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography or distillation if necessary.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via these distinct catalytic pathways can be visualized through the following diagrams.

Gattermann Reaction Pathway

Gattermann_Reaction Mesitylene Mesitylene Intermediate Arenium Ion Intermediate Mesitylene->Intermediate Electrophilic Attack ZnCN2_HCl Zn(CN)₂ + HCl HCN_ZnCl2 HCN + ZnCl₂ ZnCN2_HCl->HCN_ZnCl2 Electrophile Formiminium Electrophile HCN_ZnCl2->Electrophile AlCl3 AlCl₃ (Catalyst) AlCl3->Electrophile Activates Electrophile->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Deprotonation & Workup This compound This compound Hydrolysis->this compound

Caption: Gattermann reaction workflow for this compound synthesis.

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Adduct Iminium Adduct Vilsmeier_Reagent->Adduct Mesitylene Mesitylene Mesitylene->Adduct Electrophilic Attack Hydrolysis Hydrolysis Adduct->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.

Oxidation of 2,4,6-Trimethylbenzyl Alcohol

Alcohol_Oxidation Substrate 2,4,6-Trimethylbenzyl Alcohol Chromate_Ester Chromate Ester Intermediate Substrate->Chromate_Ester PCC PCC (Oxidant) PCC->Chromate_Ester Elimination Elimination Chromate_Ester->Elimination This compound This compound Elimination->this compound

Caption: Oxidation of 2,4,6-trimethylbenzyl alcohol to this compound.

References

Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex organic syntheses. Mesitaldehyde (2,4,6-trimethylbenzaldehyde), a sterically hindered aromatic aldehyde, is a valuable building block, but its specific reactivity profile may not be optimal for all applications. This guide provides a comprehensive comparison of alternative sterically hindered aldehydes in key organic reactions, supported by experimental data to inform your synthetic strategy.

This analysis focuses on the performance of this compound and its alternatives in several cornerstone reactions: olefination reactions (Wittig and Horner-Wadsworth-Emmons), alkyne synthesis (Corey-Fuchs reaction), carbon-carbon bond formation (Aldol condensation), and nucleophilic addition (Grignard reaction). The choice of aldehyde in these transformations can significantly impact reaction yields, stereoselectivity, and reaction kinetics.

Key Alternatives to this compound

Several other sterically hindered aromatic aldehydes can serve as viable alternatives to this compound, each with unique electronic and steric properties:

  • 2,6-Disubstituted Benzaldehydes: This class of compounds, such as 2,6-dichlorobenzaldehyde (B137635) and 2,6-dimethylbenzaldehyde, offers varying degrees of steric bulk and electronic effects based on the nature of the ortho substituents.

  • Duryl Aldehyde (2,3,5,6-tetramethylbenzaldehyde): With four methyl groups on the aromatic ring, Duryl aldehyde presents an even greater steric challenge than this compound.

  • Pentafluorobenzaldehyde: The five fluorine atoms in this molecule introduce significant electronic withdrawing effects in addition to steric hindrance, altering the reactivity of the aldehyde group.

Performance in Olefination Reactions

The conversion of aldehydes to alkenes is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most common methods to achieve this.

Wittig Reaction vs. Horner-Wadsworth-Emmons (HWE) Reaction

The Wittig reaction, while versatile, can be challenging with sterically hindered aldehydes, often leading to lower yields. The Horner-Wadsworth-Emmons (HWE) reaction is frequently a superior alternative in such cases.

AldehydeReagentBaseSolventTemperature (°C)Yield (%)Reference
Pivaldehyde (a)Ph₃P=C(CH₃)₂n-BuLiTHF-78 to rtLow (b)BenchChem
Pivaldehyde (a)(EtO)₂P(O)CH₂CO₂EtNaHTHF0 to rtHigh (b)BenchChem

(a) Pivaldehyde (2,2-dimethylpropanal) is used as a representative sterically hindered aliphatic aldehyde. (b) Specific yield values were not provided in the source, but the HWE reaction is noted to be a "high-yielding alternative".

Experimental Protocol: General Horner-Wadsworth-Emmons (HWE) Reaction

  • Preparation of the Phosphonate (B1237965) Carbanion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonate ester (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Reaction with the Hindered Aldehyde:

    • Cool the solution of the phosphonate carbanion to 0 °C.

    • Slowly add a solution of the hindered aldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

HWE_Reaction_Workflow cluster_carbanion Phosphonate Carbanion Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation (0°C to rt) NaH NaH in THF NaH->Carbanion Alkene Alkene Product Carbanion->Alkene Addition Aldehyde Hindered Aldehyde Aldehyde->Alkene Nucleophilic Attack (0°C to rt) Quench Quench (aq. NH4Cl) Alkene->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify

Horner-Wadsworth-Emmons Reaction Workflow

Alkyne Synthesis via the Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that converts aldehydes into terminal alkynes. This method is generally effective for a wide range of aldehydes, including sterically hindered ones.

AldehydeReagentsSolventTemperature (°C)Yield (%)Reference
Benzaldehyde (B42025)1. PPh₃, CBr₄2. n-BuLiDCM, THF0 to rt, then -7882 (dibromoolefin)NROChemistry

Note: Data for a direct comparison of hindered aldehydes in this reaction was not available in the searched literature. The data for benzaldehyde is provided as a reference.

Experimental Protocol: Corey-Fuchs Reaction (Two Steps)

Step 1: Formation of the Dibromoolefin

  • To a solution of triphenylphosphine (B44618) (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an inert atmosphere, add carbon tetrabromide (1.5 eq).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add the aldehyde (1.0 eq) in dry DCM to the solution.

  • Allow the reaction to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.

  • Concentrate the filtrate and purify by silica gel chromatography to obtain the dibromoolefin.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

  • Add a solution of n-butyllithium (2.5 M, 1.9 eq) and stir for 20 minutes at -78 °C.

  • Quench the reaction with a suitable electrophile or with water.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and concentrate. Purify as needed.

Corey_Fuchs_Reaction cluster_step1 Step 1: Dibromoolefin Formation cluster_step2 Step 2: Alkyne Formation Aldehyde Aldehyde Dibromoolefin Dibromoolefin Aldehyde->Dibromoolefin Wittig-like reaction (0°C to rt) Reagents1 PPh₃, CBr₄ in DCM Reagents1->Dibromoolefin Alkyne Terminal Alkyne Dibromoolefin->Alkyne Lithium-halogen exchange & elimination (-78°C) Reagents2 n-BuLi in THF Reagents2->Alkyne

Corey-Fuchs Reaction Overview

Aldol (B89426) Condensation

The Aldol condensation is a powerful tool for forming carbon-carbon bonds. However, the steric hindrance of aldehydes like this compound can significantly influence their ability to act as both the enolate precursor and the electrophilic acceptor. In many cases, sterically hindered aldehydes are good electrophiles in crossed aldol condensations with less hindered ketones that can readily form an enolate.

Grignard Reaction

The addition of Grignard reagents to aldehydes is a classic method for the synthesis of secondary alcohols. The steric hindrance around the carbonyl group in aldehydes like this compound can impede the approach of the bulky Grignard reagent, potentially leading to lower yields or requiring more forcing reaction conditions compared to less hindered aldehydes.

Specific comparative data on the yields of Grignard reactions with this compound versus other hindered aldehydes was not found in the reviewed literature. It is generally expected that increased steric hindrance on either the aldehyde or the Grignard reagent will decrease the reaction rate and potentially the overall yield.

Conclusion

The selection of a sterically hindered aldehyde in an organic synthesis protocol is a critical decision that can significantly affect the outcome of a reaction. While this compound is a versatile reagent, alternatives such as 2,6-disubstituted benzaldehydes, Duryl aldehyde, and Pentafluorobenzaldehyde offer a range of steric and electronic properties that may be more suitable for specific transformations.

For olefination reactions, the Horner-Wadsworth-Emmons reaction is often a more reliable and higher-yielding alternative to the Wittig reaction when employing sterically hindered aldehydes. The Corey-Fuchs reaction remains a robust method for the synthesis of terminal alkynes from these aldehydes. For Aldol and Grignard reactions, the steric bulk of the aldehyde is a major consideration, and careful optimization of reaction conditions is crucial for success.

Further research providing direct comparative data for these hindered aldehydes in a broader range of reactions would be highly beneficial to the synthetic chemistry community. Researchers are encouraged to consider the specific steric and electronic demands of their target molecule and reaction type when choosing an appropriate sterically hindered aldehyde.

A Comparative Guide to Validating the Structure of Mesitaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint in the discovery and development pipeline. This guide provides an objective comparison of the primary analytical methods used to validate the structure of Mesitaldehyde (2,4,6-trimethylbenzaldehyde) and its derivatives. We will delve into the experimental data, detailed protocols, and the unique advantages each technique offers.

The structural elucidation of this compound derivatives relies on a multi-pronged analytical approach, where each method provides complementary pieces of a molecular puzzle. The most pivotal of these techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Infrared (IR) Spectroscopy also plays a valuable role in identifying key functional groups.

At a Glance: Comparison of Structural Validation Techniques

A combination of these spectroscopic and crystallographic techniques is essential for the comprehensive validation of a this compound derivative's structure. The choice and sequence of these methods are often dictated by the sample's nature, the information required, and available instrumentation.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Information Provided Precise information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei (e.g., ¹H, ¹³C).Highly accurate mass-to-charge ratio (m/z), enabling determination of molecular weight and elemental composition. Fragmentation patterns reveal substructural motifs.Definitive 3D atomic coordinates, bond lengths, bond angles, and stereochemistry in the solid state.
Typical Accuracy/Precision Chemical shifts referenced to a standard (e.g., TMS) with high precision. Coupling constants provide through-bond connectivity.High-resolution instruments can achieve mass accuracy within a few parts per million (ppm).Bond lengths can be determined with a precision of ~0.0005 Å and bond angles to within a fraction of a degree.[1][2]
Sample Requirements 1-10 mg of purified sample dissolved in a deuterated solvent.Micrograms to nanograms of sample, can be in solution or solid state.A single, high-quality crystal of sufficient size (typically >0.1 mm).
Strengths Excellent for determining the molecular skeleton and stereochemistry in solution. Non-destructive.High sensitivity, requires very small amounts of sample. Provides molecular formula.Considered the "gold standard" for unambiguous structure determination. Provides absolute stereochemistry.
Limitations Can have overlapping signals in complex molecules. Does not directly provide molecular weight.Does not provide information on the 3D arrangement of atoms. Isomers can be difficult to distinguish without fragmentation analysis.Requires the growth of a suitable single crystal, which can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution conformation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the key validation techniques as they would be applied to a novel this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • 2D NMR (if necessary): For complex structures with overlapping signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are employed to establish connectivity.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) by Fourier transformation. Calibrate the spectra using the TMS signal. Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar compounds, while electron ionization (EI) is often used for more volatile and less polar molecules.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺ or [M+H]⁺).

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain a highly accurate mass measurement, which can be used to determine the elemental formula.

  • Tandem MS (MS/MS): If further structural information is needed, perform a product ion scan on the molecular ion. The resulting fragmentation pattern provides valuable clues about the molecule's substructures.

  • Data Analysis: Analyze the m/z values of the molecular ion and fragment ions to confirm the molecular weight and deduce the structure.

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable quality and size. This is often the most challenging step and can be attempted by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

    • The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined to best fit the experimental data.

  • Data Analysis: The final refined model provides the precise coordinates of each atom in the molecule, from which bond lengths, bond angles, and other geometric parameters can be calculated.

Experimental Workflow and Data Interpretation

The process of validating the structure of a new this compound derivative typically follows a logical workflow, integrating data from multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation A Synthesized This compound Derivative B NMR Spectroscopy (¹H, ¹³C, 2D) A->B  Initial Structure  Hypothesis C Mass Spectrometry (LRMS, HRMS) A->C D X-ray Crystallography A->D E IR Spectroscopy A->E F Data Integration & Comparison B->F C->F D->F E->F G Validated Structure F->G  Consistent Data

A typical workflow for the structural validation of a this compound derivative.

Initially, NMR and MS are used to propose a structure. NMR provides the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition. If the structure is novel or if stereochemistry needs to be unambiguously determined, X-ray crystallography is the ultimate arbiter. IR spectroscopy serves as a quick check for the presence of key functional groups, such as the aldehyde's carbonyl group. The convergence of data from all these techniques leads to a confidently validated molecular structure.

References

A Comparative Spectroscopic Analysis of Mesitaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to the Spectroscopic Differences Between Mesitaldehyde, 3,5-Dimethylbenzaldehyde (B1265933), and 4-Ethylbenzaldehyde (B1584596) for Researchers, Scientists, and Drug Development Professionals.

In the field of organic chemistry and drug development, precise structural elucidation of isomers is paramount. Subtle differences in molecular structure can lead to vastly different chemical properties and biological activities. This guide provides an in-depth comparison of the spectroscopic characteristics of this compound (2,4,6-trimethylbenzaldehyde) and two of its structural isomers: 3,5-dimethylbenzaldehyde and 4-ethylbenzaldehyde. By leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can clearly distinguish between these closely related aromatic aldehydes.

Structural Overview

This compound and its isomers, 3,5-dimethylbenzaldehyde and 4-ethylbenzaldehyde, all share the same molecular formula, C₁₀H₁₂O, but differ in the substitution pattern on the benzene (B151609) ring. These structural variations give rise to unique spectroscopic fingerprints for each compound.

isomers cluster_this compound This compound (2,4,6-Trimethylbenzaldehyde) cluster_isomers Isomers This compound This compound isomer1 isomer1 isomer2 isomer2 isomer1_label 3,5-Dimethylbenzaldehyde isomer2_label 4-Ethylbenzaldehyde

Figure 1: Chemical structures of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a quantitative basis for their differentiation.

Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)
This compound ~1695~30202970-2860~2860, ~2760
3,5-Dimethylbenzaldehyde ~1703~30302920-2850~2860, ~2760
4-Ethylbenzaldehyde ~1703[1]~30302970-2870~2820, ~2730
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundAldehyde Proton (CHO)Aromatic Protons (Ar-H)Alkyl Protons
This compound ~10.4 (s, 1H)~6.9 (s, 2H)~2.5 (s, 6H, ortho-CH₃), ~2.3 (s, 3H, para-CH₃)
3,5-Dimethylbenzaldehyde ~9.9 (s, 1H)~7.5 (s, 2H), ~7.4 (s, 1H)~2.4 (s, 6H)
4-Ethylbenzaldehyde ~9.9 (s, 1H)[2]~7.8 (d, 2H), ~7.4 (d, 2H)~2.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃)[2]
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundCarbonyl Carbon (C=O)Aromatic Carbons (Ar-C)Alkyl Carbons
This compound ~193.0~143.9, ~141.6, ~130.6, ~130.1~21.6, ~20.6
3,5-Dimethylbenzaldehyde ~192.5~138.0, ~137.5, ~130.0, ~129.5~21.0
4-Ethylbenzaldehyde ~192.2~152.0, ~135.0, ~130.0, ~129.5~29.0 (-CH₂-), ~15.0 (-CH₃)
Mass Spectrometry Data (Key m/z Fragments)
CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound 148147 (M-H)⁺, 119 (M-CHO)⁺, 91
3,5-Dimethylbenzaldehyde 134133 (M-H)⁺, 105 (M-CHO)⁺, 77
4-Ethylbenzaldehyde 134[3]133 (M-H)⁺, 105 (M-CHO)⁺, 91, 77[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid aromatic aldehyde samples to identify characteristic functional group absorptions.

Methodology:

  • Sample Preparation: For liquid samples, a neat spectrum is obtained. A single drop of the analyte is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin capillary film of the liquid between the plates.[5][6]

  • Instrument Setup: An FTIR spectrometer is used for analysis. A background spectrum of the clean salt plates is recorded first.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of key absorption bands, particularly the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl groups, and the characteristic aldehyde C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the aldehyde is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[4][7] The solution must be homogeneous and free of any solid particles.[4]

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ) of the signals are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[3] The integration of ¹H NMR signals is used to determine the relative number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Methodology:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.[8]

  • Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The MS is typically operated in electron ionization (EI) mode at 70 eV.[9]

  • Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The sample is vaporized and separated on the column based on its volatility. As the compound elutes from the column, it enters the mass spectrometer where it is ionized and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides structural information and can be compared to spectral libraries for confirmation.

Distinguishing Spectroscopic Features

The structural differences between this compound, 3,5-dimethylbenzaldehyde, and 4-ethylbenzaldehyde lead to clear and predictable variations in their spectra:

  • ¹H NMR: This is the most definitive technique for distinguishing these isomers.

    • This compound exhibits high symmetry, resulting in a single peak for the two equivalent aromatic protons and two distinct singlets for the ortho and para methyl groups.

    • 3,5-Dimethylbenzaldehyde also shows symmetry, with its aromatic protons appearing as two separate singlets and the two methyl groups as a single singlet.

    • 4-Ethylbenzaldehyde displays a more complex aromatic region with two doublets due to the asymmetric substitution. The ethyl group is readily identified by its characteristic quartet and triplet signals.

  • ¹³C NMR: The number of unique carbon signals reflects the symmetry of each molecule. This compound will show fewer aromatic carbon signals than its less symmetrical isomers due to equivalence. The presence of two distinct alkyl carbon signals for the ethyl group in 4-ethylbenzaldehyde is also a key differentiator.

  • IR Spectroscopy: While all three compounds show a characteristic C=O stretch for an aromatic aldehyde around 1700 cm⁻¹, the fingerprint region (below 1500 cm⁻¹) will show differences in the C-H bending and other vibrations related to the substitution pattern.

  • Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns can differ. For instance, 4-ethylbenzaldehyde can undergo benzylic cleavage to lose a methyl radical, a fragmentation pathway not available to the other two isomers.

By carefully analyzing the data from these complementary spectroscopic techniques, researchers can confidently identify and differentiate between this compound and its isomers, ensuring the correct compound is utilized in their scientific endeavors.

References

Performance of Mesitaldehyde in polymerization vs. other functionalized aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization performance of mesitaldehyde (2,4,6-trimethylbenzaldehyde) with other functionalized aldehydes. Due to the significant steric hindrance posed by its three methyl groups, the homopolymerization of this compound is challenging and not extensively documented in publicly available literature. Therefore, this comparison focuses on the theoretical and practical aspects of aldehyde polymerization, drawing parallels from related, less sterically hindered aromatic and aliphatic aldehydes to elucidate the expected behavior of this compound.

Introduction to Aldehyde Polymerization

Aldehydes can be polymerized through various mechanisms, primarily cationic and anionic addition polymerization, to form polyacetals. The general reaction involves the opening of the carbonyl double bond to form a carbon-oxygen backbone.

The feasibility and outcome of aldehyde polymerization are significantly influenced by several factors, including:

  • Steric Hindrance: Bulky substituents around the carbonyl group can impede the approach of the growing polymer chain, lowering the rate of polymerization and the ceiling temperature (Tc).

  • Electronic Effects: Electron-donating groups on an aromatic ring can increase the nucleophilicity of the carbonyl oxygen, potentially affecting initiation and propagation rates. Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic.

  • Ceiling Temperature (Tc): This is the temperature at which the rate of polymerization equals the rate of depolymerization. For many aldehydes, the Tc is low, meaning that polymerization must often be carried out at sub-ambient temperatures to be thermodynamically favorable.[1][2] Steric hindrance is a major factor that lowers the ceiling temperature.[1]

The Challenge of Polymerizing this compound

This compound presents a unique challenge in polymerization due to the pronounced steric hindrance from the two ortho- and one para-methyl groups on the benzene (B151609) ring. This steric bulk is expected to have the following consequences:

  • Low Ceiling Temperature: The steric strain in the resulting polymer chain would be significant, leading to a very low ceiling temperature, likely well below room temperature. This makes polymerization thermodynamically unfavorable under standard conditions.

  • Slow Polymerization Kinetics: The bulky methyl groups shield the carbonyl group, making it difficult for initiators and the propagating chain end to access the monomer. This would result in very slow polymerization rates.

  • Low Molecular Weight Polymers: Even if polymerization could be initiated, the high steric hindrance would likely lead to frequent chain termination or transfer reactions, resulting in the formation of low molecular weight oligomers rather than high polymers.

While specific quantitative data for the homopolymerization of this compound is scarce, the principles of steric hindrance in polymerization are well-established. For instance, the cationic polymerization of 2,4,6-trimethylstyrene, a vinyl analogue of this compound, shows a considerably lower propagation rate constant compared to styrene (B11656) due to the steric effect of the ortho methyl groups.[3] A similar trend is expected for this compound in comparison to benzaldehyde.

Comparison with Other Functionalized Aldehydes

To understand the performance of this compound, it is useful to compare its expected behavior with that of other aldehydes for which more data is available.

Aliphatic vs. Aromatic Aldehydes
  • Formaldehyde (B43269) and Acetaldehyde: These simple aliphatic aldehydes have low steric hindrance and can be polymerized to high molecular weight polymers (polyoxymethylene and polyacetaldehyde, respectively).[4] Polyoxymethylene, in particular, is a commercially important engineering thermoplastic with high thermal stability.

  • Higher Aliphatic Aldehydes: As the size of the alkyl group increases (e.g., propionaldehyde, butyraldehyde), the ceiling temperature generally decreases due to increased steric hindrance.[4]

Substituted Benzaldehydes

The polymerization of substituted benzaldehydes is influenced by both electronic and steric effects of the substituents.

  • Benzaldehyde: As the parent aromatic aldehyde, it has a lower tendency to polymerize compared to formaldehyde due to the resonance stabilization of the monomer and the bulk of the phenyl group.

  • Electron-Donating vs. Electron-Withdrawing Groups: The effect of substituents on the polymerization of benzaldehydes is complex and can depend on the polymerization mechanism. In some cases, electron-deficient benzaldehydes have been shown to be more readily copolymerized with other aldehydes like o-phthalaldehyde.[5]

  • o-Phthalaldehyde (OPA): This dialdehyde (B1249045) undergoes cyclopolymerization to form a polymer with a poly(dioxolane) structure. The polymerization is driven by the formation of a five-membered ring, which is entropically and enthalpically favorable. The ceiling temperature for OPA is approximately -36°C, necessitating low-temperature polymerization.[6]

The following table summarizes a qualitative comparison of this compound with other representative aldehydes.

AldehydeStructureKey Steric FeaturesExpected PolymerizabilityExpected Polymer Properties
This compound 2,4,6-TrimethylbenzaldehydeHigh steric hindrance from three methyl groups.Very low; likely requires very low temperatures and specialized initiators.Low molecular weight oligomers, low thermal stability.
Benzaldehyde Moderate steric hindrance from the phenyl group.Lower than aliphatic aldehydes; requires specific conditions.Typically low to moderate molecular weight.
Formaldehyde Minimal steric hindrance.High; readily polymerizes.High molecular weight, high crystallinity, and high thermal stability (polyoxymethylene).
Acetaldehyde Low steric hindrance from the methyl group.Readily polymerizes at low temperatures.Can form atactic (amorphous) or isotactic (crystalline) polymers.[4]
o-Phthalaldehyde Two adjacent aldehyde groups.Undergoes cyclopolymerization at low temperatures.Forms a cyclic polyacetal structure.[7]

Experimental Protocols: A Generalized Approach

Generalized Cationic Polymerization of an Aldehyde

Materials:

  • Aldehyde monomer (e.g., this compound, freshly distilled)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or a non-polar solvent with a low freezing point)

  • Cationic initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), triflic acid)

  • Quenching agent (e.g., methanol (B129727), pyridine)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation: All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere to exclude moisture, which can terminate the polymerization.

  • Monomer and Solvent: The purified aldehyde monomer is dissolved in the anhydrous solvent in a reaction vessel equipped with a stirrer and a means for temperature control.

  • Cooling: The solution is cooled to the desired polymerization temperature. For aldehydes with low ceiling temperatures, this may be as low as -78°C (dry ice/acetone bath) or lower.[7][8]

  • Initiation: The cationic initiator is added to the stirred monomer solution. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: The reaction is allowed to proceed for a set period. The formation of a precipitate may indicate polymer formation.

  • Termination/Quenching: The polymerization is terminated by the addition of a quenching agent like pre-chilled methanol or a pyridine (B92270) solution.

  • Isolation: The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Generalized Anionic Polymerization of an Aldehyde

Materials:

  • Aldehyde monomer (freshly distilled and purified to remove any acidic impurities)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)

  • Anionic initiator (e.g., n-butyllithium, sodium naphthalenide)

  • Quenching agent (e.g., methanol)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Preparation: As with cationic polymerization, all reagents and glassware must be scrupulously dry and the reaction run under an inert atmosphere.

  • Monomer and Solvent: The purified monomer is dissolved in the anhydrous solvent in the reaction vessel.

  • Cooling: The solution is cooled to the desired low temperature (e.g., -78°C).

  • Initiation: The anionic initiator is added dropwise to the stirred solution. A color change may indicate the formation of the living polymer anions.

  • Polymerization: The reaction proceeds, often rapidly. In a "living" polymerization, the chains will continue to grow as long as monomer is available and no terminating agents are present.

  • Termination/Quenching: The polymerization is terminated by adding a proton source, such as methanol.

  • Isolation: The polymer is isolated by precipitation, filtration, and drying.

Visualizations

Experimental Workflow for Aldehyde Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation prep1 Dry Glassware prep2 Purify Monomer & Solvent dissolve Dissolve Monomer in Solvent prep2->dissolve cool Cool to Reaction Temp. dissolve->cool initiate Add Initiator cool->initiate polymerize Allow to Polymerize initiate->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate in Non-solvent quench->precipitate filter Filter Polymer precipitate->filter dry Dry Under Vacuum filter->dry

A generalized workflow for the polymerization of aldehydes.
Factors Influencing Aldehyde Polymerization

G cluster_monomer Monomer Properties cluster_conditions Reaction Conditions cluster_outcome Polymerization Outcome steric Steric Hindrance kinetics Reaction Kinetics steric->kinetics decreases rate tc Ceiling Temperature (Tc) steric->tc lowers Tc electronic Electronic Effects electronic->kinetics influences rate temp Temperature temp->kinetics affects rate temp->tc must be < Tc initiator Initiator Type initiator->kinetics determines mechanism solvent Solvent Polarity solvent->kinetics influences ion pair separation mw Molecular Weight kinetics->mw tc->mw limits chain growth

Key factors influencing the outcome of aldehyde polymerization.

Conclusion

The polymerization of this compound is significantly hindered by the steric bulk of its three methyl substituents. This leads to a very low ceiling temperature and slow polymerization kinetics, making the formation of high molecular weight polymers challenging. In comparison, less sterically hindered aldehydes, such as formaldehyde and acetaldehyde, polymerize more readily. For aromatic aldehydes, both steric and electronic factors play a crucial role in their polymerizability. While direct experimental data for this compound homopolymerization is limited, the established principles of polymer chemistry provide a strong basis for understanding its behavior and for designing experimental approaches to overcome these challenges, likely involving very low temperatures and highly reactive initiator systems.

References

An Economic Showdown: Evaluating the Most Viable Routes to Mesitaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Mesitaldehyde, a crucial building block in the pharmaceutical and fine chemical industries, can be produced through various synthetic pathways. This guide provides an in-depth economic analysis of the most prominent methods: the Gattermann-Koch reaction, Rieche formylation, and the oxidation of mesitylene (B46885). By examining experimental data, raw material costs, and process complexities, this report aims to equip decision-makers with the critical information needed to select the most economically favorable production strategy.

At a Glance: Comparing the Economic Viability of this compound Synthesis Routes

The selection of an optimal synthesis route for this compound hinges on a delicate balance of factors including raw material costs, reaction yields, catalyst efficiency, energy consumption, and waste disposal. The following tables provide a summary of the key quantitative data for the three primary production methods, offering a clear comparison to inform strategic decisions in process development and manufacturing.

Parameter Gattermann-Koch Reaction Rieche Formylation Oxidation of Mesitylene
Primary Raw Material MesityleneMesityleneMesitylene
Key Reagents Carbon Monoxide, HCl, Aluminum Chloride, Copper(I) ChlorideDichloromethyl methyl ether, Titanium tetrachloridePotassium permanganate (B83412) or Chromium trioxide
Typical Yield ~85-95%~81-89%[1]Variable, generally lower than formylation methods
Reaction Conditions High pressure, elevated temperatureLow temperature (-10°C to 0°C)Elevated temperature
Catalyst Cost Moderate (Aluminum Chloride)High (Titanium tetrachloride)Low (Potassium permanganate) to High (Chromium trioxide)
Solvent Benzene or other inert solventsDichloromethane (B109758)Water or organic solvents
Key Advantages High yield, utilizes relatively inexpensive raw materials.High yield, proceeds under milder conditions.Potentially uses cheaper oxidizing agents.
Key Disadvantages Requires high pressure, handling of toxic CO gas.Expensive and moisture-sensitive catalyst, toxic reagent.Often lower selectivity, potential for over-oxidation, hazardous waste.

Deep Dive into Synthesis Methods: An Economic Perspective

Gattermann-Koch Reaction: The High-Pressure, High-Yield Contender

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds and offers a high-yield route to this compound. This process involves the reaction of mesitylene with carbon monoxide and hydrogen chloride under high pressure, catalyzed by a mixture of aluminum chloride and copper(I) chloride.[2][3][4][5][6][7][8][9][10]

Economic Advantages:

  • High Yields: This method consistently delivers high product yields, often in the range of 85-95%, which is a significant factor in its economic viability.

  • Readily Available Raw Materials: The primary feedstock, mesitylene (1,3,5-trimethylbenzene), and the gaseous reagents, carbon monoxide and hydrogen chloride, are industrially available at a relatively low cost.

Economic Drawbacks:

  • High-Pressure Equipment: The requirement for high-pressure reactors represents a significant capital investment, which can be a barrier for smaller-scale production.

  • Handling of Toxic Gas: Carbon monoxide is a highly toxic gas, necessitating stringent safety protocols and specialized handling infrastructure, adding to the operational costs.

  • Catalyst and Waste: While aluminum chloride is a moderately priced catalyst, its use generates acidic waste streams that require neutralization and disposal, contributing to the overall process cost.[11]

Rieche Formylation: The Milder but Costlier Alternative

The Rieche formylation presents a viable alternative to the Gattermann-Koch reaction, offering the advantage of proceeding under milder conditions.[12][13][14][15][16] This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, typically titanium tetrachloride.[12][13][14]

Economic Advantages:

  • High Yields and Milder Conditions: The Rieche formylation also provides high yields of this compound, comparable to the Gattermann-Koch reaction, but at atmospheric pressure and lower temperatures. This reduces the need for expensive high-pressure equipment.

Economic Drawbacks:

  • Expensive Reagents and Catalyst: The primary drawback of this method is the high cost of both the formylating agent, dichloromethyl methyl ether, and the catalyst, titanium tetrachloride.[11][17][18][19][20] Titanium tetrachloride is also highly sensitive to moisture, requiring strictly anhydrous conditions which can increase operational complexity and cost.

  • Toxicity and Waste: Dichloromethyl methyl ether is a toxic and corrosive reagent. The reaction also produces chlorinated waste streams that require specialized and costly disposal procedures.[11]

Oxidation of Mesitylene: The Direct but Less Selective Route

The direct oxidation of the methyl group of mesitylene to an aldehyde is another potential route for this compound synthesis.[21] This method typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide.[21]

Economic Advantages:

  • Potentially Lower Raw Material Costs: Some oxidizing agents, like potassium permanganate, are relatively inexpensive.[22][23][24]

Economic Drawbacks:

  • Lower Selectivity and Yield: A significant challenge with this method is controlling the oxidation to stop at the aldehyde stage. Over-oxidation to the corresponding carboxylic acid is a common side reaction, leading to lower yields and complex purification processes.

  • Stoichiometric Use of Oxidants: These reactions often require stoichiometric amounts of the oxidizing agent, which can be costly, especially with more expensive options like chromium trioxide.[2][25][26][27][28]

  • Hazardous Waste Generation: The use of heavy metal oxidants like chromium trioxide generates hazardous waste that is expensive to treat and dispose of, posing both environmental and economic challenges.[11]

Experimental Protocols: A Closer Look at the Chemistry

For a comprehensive understanding, the detailed experimental procedures for the Gattermann-Koch and Rieche formylation reactions are provided below, adapted from established literature.

Gattermann-Koch Reaction Experimental Protocol

Materials:

  • Mesitylene

  • Anhydrous Aluminum Chloride

  • Copper(I) Chloride

  • Carbon Monoxide

  • Hydrogen Chloride

  • Inert Solvent (e.g., Benzene)

Procedure:

  • A high-pressure autoclave is charged with the inert solvent, anhydrous aluminum chloride, and copper(I) chloride.

  • The reactor is sealed and flushed with an inert gas.

  • Mesitylene is introduced into the reactor.

  • A mixture of carbon monoxide and hydrogen chloride is then introduced to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for several hours.

  • After cooling, the excess pressure is carefully released.

  • The reaction mixture is quenched by pouring it onto ice, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Rieche Formylation Experimental Protocol

Materials:

  • Mesitylene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride

  • Anhydrous Dichloromethane

Procedure:

  • A solution of mesitylene in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere.

  • The solution is cooled to between -10°C and 0°C.

  • Titanium tetrachloride is added dropwise to the cooled solution.

  • Dichloromethyl methyl ether is then added dropwise while maintaining the low temperature.

  • The reaction mixture is stirred at this temperature for a specified time, and then allowed to warm to room temperature.

  • The reaction is quenched by carefully pouring the mixture into ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed, dried, and the solvent is evaporated.

  • The resulting crude product is purified by vacuum distillation to yield this compound.[1]

Visualizing the Process: Synthesis Workflows

To further clarify the logical flow of each synthesis method, the following diagrams illustrate the key steps involved.

Gattermann_Koch_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Mesitylene Mesitylene Reactor High-Pressure Reactor Mesitylene->Reactor CO Carbon Monoxide CO->Reactor HCl Hydrogen Chloride HCl->Reactor AlCl3 Aluminum Chloride AlCl3->Reactor CuCl Copper(I) Chloride CuCl->Reactor Quenching Quenching (Ice) Reactor->Quenching Extraction Extraction & Purification Quenching->Extraction Product This compound Extraction->Product

Gattermann-Koch Reaction Workflow

Rieche_Formylation cluster_reactants Reactants cluster_catalyst Catalyst Mesitylene Mesitylene Reactor Low-Temp Reactor Mesitylene->Reactor DCMME Dichloromethyl methyl ether DCMME->Reactor TiCl4 Titanium tetrachloride TiCl4->Reactor Quenching Quenching (Ice-Water) Reactor->Quenching Extraction Extraction & Purification Quenching->Extraction Product This compound Extraction->Product

Rieche Formylation Workflow

Oxidation_of_Mesitylene cluster_reactants Reactants Mesitylene Mesitylene Reactor Reaction Vessel Mesitylene->Reactor Oxidant Oxidizing Agent (KMnO4 or CrO3) Oxidant->Reactor Workup Workup & Purification Reactor->Workup Product This compound Workup->Product Byproduct Byproducts (e.g., Carboxylic Acid) Workup->Byproduct

Oxidation of Mesitylene Workflow

Conclusion: Selecting the Optimal Path Forward

The economic analysis of this compound production methods reveals a trade-off between raw material costs, process conditions, and capital investment.

  • The Gattermann-Koch reaction stands out as a robust, high-yield method that is likely the most cost-effective for large-scale, continuous production, provided the initial capital investment for high-pressure equipment can be justified.

  • The Rieche formylation , while offering the advantage of milder reaction conditions, is hampered by the high cost of its key reagent and catalyst, making it potentially more suitable for smaller-scale or batch production where the initial capital outlay for high-pressure systems is a primary concern.

  • The oxidation of mesitylene presents a seemingly simpler approach, but its economic viability is often compromised by lower selectivity, the high cost and environmental impact of certain oxidizing agents, and more complex purification requirements.

Ultimately, the choice of the most suitable production method will depend on the specific manufacturing context, including the desired scale of production, available capital for investment, and the company's commitment to managing hazardous materials and waste streams. This guide provides the foundational economic and experimental data to support a well-informed decision-making process.

References

Safety Operating Guide

Proper Disposal of Mesitaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Mesitaldehyde, also known as 2,4,6-trimethylbenzaldehyde, requires careful handling and disposal due to its hazardous properties. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1][2][3]

Required PPE:

  • Safety Goggles: To protect against splashes and vapors.

  • Chemical-Resistant Gloves: Inspect gloves for integrity before use.

  • Lab Coat: To protect from skin contact.

All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[2][3]

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1][2]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][3][4][5]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][2][3]

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 487-68-3
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Boiling Point 237 °C
Melting Point 10-12 °C
Density 1.005 g/mL at 25 °C
Flash Point 105 °C (221 °F)
Incompatible Materials Strong oxidizing agents, strong bases, acids.[3][6]

Note: Data sourced from various chemical suppliers and databases.

Operational and Disposal Plan

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service. In-laboratory treatment of aldehydes can be complex and may generate other hazardous byproducts; therefore, it is not recommended without a validated procedure approved by your institution's Environmental Health and Safety (EHS) office.[7][8]

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[2][9]

    • Collect this waste in a dedicated, properly labeled hazardous waste container.[7] Do not mix this compound waste with other waste streams, especially incompatible materials like acids, bases, and strong oxidizing agents.[6][7] It is often required to segregate halogenated and non-halogenated solvent wastes.[7]

  • Container Management:

    • Container Type: Use a clean, non-reactive, and sealable container. Glass or polyethylene (B3416737) containers are generally suitable.[7]

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound" or "2,4,6-Trimethylbenzaldehyde," along with the accumulation start date.[7]

    • Storage: Keep the waste container securely sealed when not in use. Store the container in a designated, well-ventilated hazardous waste accumulation area.[7][10]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[1][7]

    • The disposal of this compound must be managed through a licensed hazardous waste disposal company.[7] Burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[1]

Important Considerations:

  • Never dispose of this compound down the drain or in regular trash.[2]

  • Disposal by evaporation is not a permissible method.[9]

  • Always consult and adhere to local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Experimental Protocols

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Mesitaldehyde_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Disposal Procedure Generate_Waste Generate this compound Waste (Unused chemical, contaminated labware, spill debris) Segregate_Waste Segregate Waste (Keep separate from incompatible chemicals) Generate_Waste->Segregate_Waste Hazard Hazardous Material Generate_Waste->Hazard Label_Container Label Waste Container ('Hazardous Waste', Chemical Name, Date) Segregate_Waste->Label_Container Store_Container Store in Designated Area (Sealed, well-ventilated) Label_Container->Store_Container Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Company Store_Container->Contact_EHS Schedule_Pickup Schedule Waste Pickup Contact_EHS->Schedule_Pickup Professional_Disposal Professional Disposal (e.g., Incineration) Schedule_Pickup->Professional_Disposal

References

Personal protective equipment for handling Mesitaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mesitaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound (2,4,6-Trimethylbenzaldehyde). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Summary

This compound is classified as a hazardous chemical. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Suspected Carcinogen: Suspected of causing cancer.[2]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles.[3] Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4] Inspect gloves for integrity before each use.[3]Prevents direct skin contact, which can cause irritation.[1][2] The choice of glove material should be based on chemical compatibility and breakthrough time.[3][4][5][6][7]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3] For larger quantities or potential for significant splashing, consider a chemical-resistant apron or coveralls.[8]Minimizes the risk of accidental skin contact.[3]
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation.[3] Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working in poorly ventilated areas or with large quantities.[3]Protects against inhalation of vapors that may cause respiratory irritation.[1][3]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[3]

    • Locate the nearest safety shower and eyewash station before beginning work.[1][9]

    • Assemble all necessary equipment and reagents.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][3]

    • Avoid breathing vapors or mists.[1][3]

    • Handle in accordance with good industrial hygiene and safety practices.[1][3]

    • Keep the container tightly closed when not in use.[1][3]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[1][3] If irritation persists, seek medical attention.[1]

    • Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice.[1]

    • Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical assistance.[3]

Spill Cleanup Protocol
  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment and Cleanup:

    • Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[1][3]

    • Do not use combustible materials like sawdust.[1]

    • Collect the absorbent material and spilled chemical into a suitable, closed container for disposal.[1][3]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.

    • Properly dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Disposal Plan
  • Waste Collection:

    • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible waste container.

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3]

    • Do not empty into drains.[1][3]

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and ensure complete and accurate classification.[1]

Workflow for Handling this compound

The following diagram illustrates the logical progression of steps for safely working with this compound, from initial preparation to final waste disposal.

G prep Preparation ppe Don PPE prep->ppe handling Handling this compound ppe->handling storage Proper Storage handling->storage If not all used spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste_collection Waste Collection handling->waste_collection After use storage->prep For subsequent use cleanup Spill Cleanup Protocol spill->cleanup Yes cleanup->waste_collection first_aid First Aid Measures exposure->first_aid Yes first_aid->handling Seek medical advice and re-evaluate disposal Waste Disposal waste_collection->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.